Product packaging for Trachelanthamine(Cat. No.:CAS No. 14140-18-2)

Trachelanthamine

Cat. No.: B078425
CAS No.: 14140-18-2
M. Wt: 285.38 g/mol
InChI Key: BWQSLRZZOVFVHJ-VYHDIPPYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Trachelanthamine is a naturally occurring pyrrolizidine alkaloid (PA) of significant interest in phytochemical and biochemical research. It serves as a critical reference standard for the identification and quantification of PAs in complex botanical matrices, particularly within the Boraginaceae, Asteraceae, and Orchidaceae plant families. Its primary research value lies in the study of the biosynthesis, ecological role, and toxicological profile of pyrrolizidine alkaloids. Researchers utilize this compound to investigate the hepatotoxic and genotoxic mechanisms associated with PA exposure, as it is a key intermediate in the metabolic pathways that can lead to the formation of toxic pyrrolic metabolites. Furthermore, its presence is a marker for the chemotaxonomic classification of plant species. This high-purity compound is indispensable for advancing our understanding of plant defense mechanisms, the development of analytical methods for food and safety monitoring, and fundamental studies in natural product chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H27NO4 B078425 Trachelanthamine CAS No. 14140-18-2

Properties

CAS No.

14140-18-2

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate

InChI

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11?,12-,13+,15-/m1/s1

InChI Key

BWQSLRZZOVFVHJ-VYHDIPPYSA-N

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O

Origin of Product

United States

Foundational & Exploratory

Trachelanthamine: A Technical Guide to its Discovery, Origin, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pyrrolizidine alkaloid, Trachelanthamine. It details the historical discovery and natural origin of the compound, its biosynthetic pathway, and established protocols for its isolation and chemical synthesis. The guide also presents a consolidated summary of its physicochemical and spectral properties, and an exploration of its biological activities, with a focus on its hypotensive effects. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid, a class of heterocyclic organic compounds known for their presence in various plant species and their diverse biological activities. This guide delves into the core aspects of this compound, from its initial discovery to its chemical and biological characteristics, providing a technical foundation for professionals in the field.

Discovery and Origin

The discovery of this compound is attributed to the Russian chemist G. P. Menshikov. In the mid-1930s, Menshikov and his colleagues were investigating the alkaloidal constituents of various plants. Their work on Trachelanthus korolkowii, a plant species belonging to the Boraginaceae family, led to the isolation of two new diastereomeric alkaloids: this compound and viridiflorine.

Natural Source:

  • Primary Source: Trachelanthus korolkowii (Family: Boraginaceae)

  • Other Reported Sources: this compound and its N-oxide form, Trachelanthine, have been reported in various other species of the Boraginaceae family.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₅H₂₇NO₄PubChem[1]
Molecular Weight 285.38 g/mol PubChem[1]
CAS Registry Number 14140-18-2NIST[2]
IUPAC Name [(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoatePubChem[1]
Appearance Crystalline solid (typical for alkaloids)Inferred
Solubility Soluble in polar organic solvents like methanol and chloroform.Inferred from isolation protocols[3]

Spectral Data Summary:

Spectral TechniqueKey Observations
¹H NMR The ¹H NMR spectrum of this compound is expected to show characteristic signals for the pyrrolizidine core, the ester linkage, and the necic acid moiety, including signals for methyl, methylene, and methine protons. Specific peak assignments require experimental data.
¹³C NMR The ¹³C NMR spectrum would display resonances corresponding to the 15 carbon atoms of the this compound molecule, including signals for the carbonyl carbon of the ester group, and the carbons of the pyrrolizidine ring system and the necic acid side chain.
Mass Spectrometry The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the ester bond and fragmentation of the pyrrolizidine ring, providing structural information. A common fragment observed for pyrrolizidine alkaloids is at m/z 83, corresponding to the pyrrolizidine core.

Biosynthesis of this compound

This compound, as a pyrrolizidine alkaloid, is biosynthesized in plants from amino acid precursors. The biosynthesis of the necine base, the core pyrrolizidine structure, starts with the amino acid ornithine. The pathway involves the formation of putrescine and subsequently homospermidine, which then undergoes cyclization and a series of enzymatic modifications to form the characteristic bicyclic pyrrolizidine ring system. The necic acid portion of this compound is derived from branched-chain amino acids.

Trachelanthamine_Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Decarboxylation Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine synthase Pyrrolizidine_Ring_Precursor Pyrrolizidine Ring Precursor Homospermidine->Pyrrolizidine_Ring_Precursor Oxidation & Cyclization Necine_Base Necine Base (e.g., Retronecine) Pyrrolizidine_Ring_Precursor->Necine_Base Further Modifications This compound This compound Necine_Base->this compound Esterification Branched_Chain_Amino_Acids Branched-Chain Amino Acids Necic_Acid Necic Acid (Trachelanthic acid) Branched_Chain_Amino_Acids->Necic_Acid Metabolic Pathway Necic_Acid->this compound

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Isolation of this compound from Trachelanthus korolkowii

The following is a generalized protocol for the isolation of this compound from its natural source, based on common methods for pyrrolizidine alkaloid extraction.[3][4][5]

Materials:

  • Dried and powdered aerial parts of Trachelanthus korolkowii

  • Methanol

  • Chloroform

  • 2% Sulfuric acid

  • Ammonia solution

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, ammonia mixtures)

  • Rotary evaporator

  • Chromatography columns

  • TLC plates and developing chamber

  • Standard analytical equipment (balances, glassware, etc.)

Procedure:

  • Extraction:

    • Macerate the dried, powdered plant material with methanol at room temperature for 48-72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 2% sulfuric acid.

    • Wash the acidic solution with chloroform to remove non-alkaloidal compounds.

    • Make the aqueous layer basic (pH 9-10) by adding ammonia solution.

    • Extract the liberated alkaloids with chloroform.

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.

  • Chromatographic Purification:

    • Subject the crude alkaloid mixture to column chromatography on silica gel.

    • Elute the column with a gradient of chloroform-methanol with a small percentage of ammonia solution.

    • Monitor the fractions using Thin Layer Chromatography (TLC).

    • Combine the fractions containing this compound.

    • Further purify the combined fractions by repeated column chromatography or preparative TLC to obtain pure this compound.

  • Characterization:

    • Characterize the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry to confirm its identity and purity.

Isolation_Workflow Plant_Material Dried Plant Material (Trachelanthus korolkowii) Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Acid_Base_Partitioning Acid-Base Partitioning Crude_Extract->Acid_Base_Partitioning Crude_Alkaloids Crude Alkaloid Mixture Acid_Base_Partitioning->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions Purified_this compound Pure this compound Column_Chromatography->Purified_this compound TLC_Analysis TLC Analysis Fractions->TLC_Analysis TLC_Analysis->Column_Chromatography Combine & Re-purify

Caption: Experimental workflow for this compound isolation.

Chemical Synthesis of this compound

The chemical synthesis of this compound involves the esterification of the necine base, trachelanthamidine, with the necic acid, trachelanthic acid. The synthesis of these precursors can be achieved through various stereoselective routes. The following represents a conceptual outline of a synthetic approach.

Materials:

  • Protected pyrrolizidine core precursor

  • Reagents for the introduction of the hydroxymethyl group

  • Protected trachelanthic acid or a suitable precursor

  • Coupling agents for esterification (e.g., DCC, EDC)

  • Deprotection reagents

  • Solvents and standard laboratory glassware

Conceptual Synthetic Steps:

  • Synthesis of Trachelanthamidine (Necine Base):

    • Start from a suitable chiral precursor to establish the stereochemistry of the pyrrolizidine core.

    • Construct the bicyclic ring system through methods such as intramolecular cyclization.

    • Introduce the hydroxymethyl group at the C-1 position with the correct stereochemistry.

  • Synthesis of Trachelanthic Acid (Necic Acid):

    • Employ stereoselective methods to synthesize the chiral dihydroxy acid from commercially available starting materials.

  • Esterification:

    • Couple the synthesized trachelanthamidine and trachelanthic acid using a suitable coupling agent to form the ester linkage.

    • If protecting groups were used, perform a final deprotection step to yield this compound.

  • Purification:

    • Purify the final product using chromatographic techniques.

Synthesis_Logic Pyrrolizidine_Precursor Chiral Pyrrolizidine Precursor Trachelanthamidine Trachelanthamidine (Necine Base) Pyrrolizidine_Precursor->Trachelanthamidine Multi-step Synthesis Esterification Esterification Trachelanthamidine->Esterification Necic_Acid_Precursor Necic Acid Precursor Trachelanthic_Acid Trachelanthic Acid (Necic Acid) Necic_Acid_Precursor->Trachelanthic_Acid Stereoselective Synthesis Trachelanthic_Acid->Esterification This compound This compound Esterification->this compound

Caption: Logical relationship in this compound synthesis.

Biological Activity

This compound has been reported to exhibit biological activity, with its hypotensive (blood pressure-lowering) effects being of particular interest.[6] The mechanism of this hypotensive action is not fully elucidated but may involve interactions with the autonomic nervous system. Further research is needed to fully understand its pharmacological profile and potential therapeutic applications.

Conclusion

This compound, a pyrrolizidine alkaloid discovered by G. P. Menshikov from Trachelanthus korolkowii, represents an interesting natural product with potential pharmacological activities. This guide has provided a detailed overview of its discovery, origin, biosynthesis, and methods for its isolation and synthesis. The compiled data and protocols offer a valuable resource for researchers and professionals engaged in the study and development of natural product-based therapeutics. Further investigation into the specific mechanisms of its biological activities is warranted to explore its full therapeutic potential.

References

An In-Depth Technical Guide to the Chemical Structure of Trachelanthamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trachelanthamine is a naturally occurring pyrrolizidine alkaloid found in various plant species. As a member of this extensive class of secondary metabolites, it is characterized by a core necine base structure esterified with a necic acid. This guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, and outlines detailed experimental protocols for its isolation and characterization. Furthermore, it delves into its known biological activities and the biosynthetic pathway leading to its formation. This document is intended to serve as a technical resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a monoester pyrrolizidine alkaloid. Its chemical structure consists of a retronecine-type necine base, specifically (-)-trachelanthamidine, esterified with trachelanthic acid at the C-9 hydroxyl group.

Chemical Structure:

(A 2D chemical structure image of this compound would be placed here in a full document)

The systematic IUPAC name for this compound is [(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and for understanding its pharmacokinetic profile.

PropertyValueReference
Molecular Formula C15H27NO4[1]
Molecular Weight 285.38 g/mol [1]
CAS Number 14140-18-2[1]
Appearance (Not specified in available results)
Melting Point (Not specified in available results)
Boiling Point (Not specified in available results)
Solubility (Not specified in available results)
XLogP3-AA 1.4[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 5[1]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques. The following sections provide a generalized protocol based on standard methods for natural product chemistry.

Isolation and Purification of this compound

A general procedure for the extraction and isolation of pyrrolizidine alkaloids like this compound from plant material is as follows:

  • Extraction:

    • The dried and powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period or under reflux for a shorter duration.

    • The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

  • Acid-Base Extraction:

    • The crude extract is acidified with an aqueous acid solution (e.g., 1% H₂SO₄) and partitioned with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove fats and other neutral compounds.

    • The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH₄OH) to a pH of 9-10.

    • The liberated free-base alkaloids are then extracted into an organic solvent such as chloroform or a chloroform-methanol mixture.

  • Chromatographic Purification:

    • The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina.

    • Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable developing solvent system and a visualizing agent (e.g., Dragendorff's reagent).

    • Fractions containing this compound are pooled and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Characterization

The definitive structure of this compound is established through a combination of spectroscopic methods.

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include those for the methyl groups of the necic acid, the methine and methylene protons of both the necic acid and the necine base, and the exchangeable hydroxyl protons.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the signals indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

  • 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the overall structure and stereochemistry of the molecule.

(A table with hypothetical ¹H and ¹³C NMR chemical shift data would be presented here in a complete guide, as specific experimental data was not found in the search results.)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information through its fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula (C₁₅H₂₇NO₄).

  • Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. Characteristic fragmentation of pyrrolizidine alkaloids often involves the cleavage of the ester bond and fragmentation within the necine base.

(A table summarizing the expected mass-to-charge ratios (m/z) and the corresponding fragment structures would be included here in a comprehensive guide, as specific fragmentation data was not available in the search results.)

Biological Activity and Mechanism of Action

This compound is reported to exhibit weak hypotensive and moderate M- and N-cholinolytic (anticholinergic) activities.

Hypotensive Activity

The weak hypotensive effect of this compound is likely due to a combination of factors, which may include vasodilation and effects on cardiac function. The precise mechanism of action for its hypotensive properties has not been extensively elucidated in the available literature. Further research is required to determine its specific molecular targets and signaling pathways involved in blood pressure regulation.

Anticholinergic Activity

This compound acts as a moderate antagonist at both muscarinic (M) and nicotinic (N) acetylcholine receptors[2].

  • Muscarinic Receptor Antagonism: By blocking muscarinic receptors, this compound can inhibit the effects of acetylcholine in the parasympathetic nervous system. This can lead to effects such as reduced secretions, relaxation of smooth muscle, and changes in heart rate.

  • Nicotinic Receptor Antagonism: Antagonism at nicotinic receptors, found at the neuromuscular junction and in autonomic ganglia, can lead to muscle relaxation and modulation of autonomic nervous system activity.

The affinity of this compound for different subtypes of muscarinic and nicotinic receptors has not been quantitatively determined in the provided search results. Such data would be crucial for understanding its pharmacological profile and potential therapeutic applications.

(A table with hypothetical binding affinities (Ki or IC50 values) for various cholinergic receptor subtypes would be presented here if the data were available.)

Biosynthesis of this compound

This compound, as a pyrrolizidine alkaloid, is synthesized in plants from amino acid precursors. The biosynthesis can be divided into the formation of the necine base and the necic acid, followed by their esterification.

Biosynthetic Pathway

The general biosynthetic pathway for pyrrolizidine alkaloids starts with the amino acid L-ornithine, which is converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine, a key intermediate. Homospermidine undergoes oxidation and cyclization to form the retronecine base, which is the precursor to (-)-trachelanthamidine.

The necic acid portion, trachelanthic acid, is believed to be derived from the metabolism of branched-chain amino acids, such as valine and isoleucine. The final step in the biosynthesis is the esterification of the necine base with the necic acid.

Below is a simplified diagram illustrating the key steps in the biosynthesis of the pyrrolizidine alkaloid core structure.

Pyrrolizidine Alkaloid Biosynthesis General Biosynthetic Pathway of Pyrrolizidine Alkaloids L_Ornithine L-Ornithine Putrescine Putrescine L_Ornithine->Putrescine Spermidine Spermidine Putrescine->Spermidine Homospermidine Homospermidine Spermidine->Homospermidine Homospermidine synthase Necine_Base_Precursor Necine Base Precursor (e.g., Retronecine) Homospermidine->Necine_Base_Precursor Oxidation & Cyclization Trachelanthamidine (-)-Trachelanthamidine Necine_Base_Precursor->Trachelanthamidine Reduction This compound This compound Trachelanthamidine->this compound Branched_Chain_AAs Branched-Chain Amino Acids (e.g., Valine, Isoleucine) Trachelanthic_Acid Trachelanthic Acid Branched_Chain_AAs->Trachelanthic_Acid Necic Acid Biosynthesis Trachelanthic_Acid->this compound Esterification

Caption: General biosynthetic pathway of pyrrolizidine alkaloids leading to this compound.

Conclusion

This compound is a pyrrolizidine alkaloid with a well-defined chemical structure and interesting, albeit moderately potent, biological activities. This guide has provided a summary of its key chemical features and generalized protocols for its study. For drug development professionals, the anticholinergic properties of this compound may warrant further investigation, particularly if derivatives with enhanced potency and selectivity can be synthesized. Future research should focus on obtaining detailed quantitative biological data, elucidating the specific mechanisms of action, and fully characterizing its biosynthetic pathway. Such information will be invaluable for assessing the therapeutic potential and toxicological risks associated with this compound and related compounds.

References

An In-depth Technical Guide to the Trachelanthamine Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trachelanthamine is a pyrrolizidine alkaloid (PA) found in various plant species, notably within the Boraginaceae family. PAs are a diverse group of secondary metabolites known for their role in plant defense and their potential toxicity to humans and livestock. The biosynthesis of these complex molecules involves a series of enzymatic reactions that are of significant interest to researchers in natural product chemistry, plant biology, and drug development. This guide provides a detailed overview of the current understanding of the this compound biosynthesis pathway, including the key enzymes, intermediates, and regulatory aspects.

The Core Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into two main branches: the formation of the necine base, trachelanthamidine, and the synthesis of the necic acid, trachelanthic acid. These two precursors are then joined via an ester linkage to form the final alkaloid.

Biosynthesis of the Necine Base: Trachelanthamidine

The biosynthesis of the bicyclic necine base is a central part of all pyrrolizidine alkaloid pathways. The initial and most well-characterized step is the formation of homospermidine.

Step 1: Homospermidine Synthesis

The committed step in necine base biosynthesis is the formation of the uncommon polyamine homospermidine from putrescine and spermidine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS) .[1][2][3][4] HSS facilitates the transfer of an aminobutyl group from spermidine to putrescine.[2]

  • Enzyme: Homospermidine synthase (HSS)

  • Substrates: Putrescine, Spermidine

  • Product: Homospermidine

Step 2: Oxidation and Cyclization

Following its synthesis, homospermidine undergoes a two-step oxidation and subsequent cyclization to form the pyrrolizidine ring system. This process is catalyzed by a copper-containing diamine oxidase.[4] The reaction proceeds through a dialdehyde intermediate, which then spontaneously cyclizes to form a Schiff base, followed by a Mannich-type reaction to yield the bicyclic pyrrolizidine scaffold.[4]

  • Enzyme: Copper-dependent diamine oxidase

  • Substrate: Homospermidine

  • Intermediate: 4,4'-iminodibutanal

  • Product: Pyrrolizidine-1-carbaldehyde

Step 3: Reduction and Hydroxylation

The pyrrolizidine-1-carbaldehyde is then reduced to 1-hydroxymethylpyrrolizidine. The exact enzyme for this step has not been fully characterized but is likely a reductase. Subsequently, the pyrrolizidine ring undergoes hydroxylation to form the specific necine base, trachelanthamidine. While the precise enzymes are not yet identified, evidence suggests the involvement of cytochrome P450 monooxygenases (P450s) in the hydroxylation of alkaloid scaffolds in other pathways.[5][6] These enzymes are known to catalyze a wide range of oxidative reactions in plant secondary metabolism.[5][6]

  • Enzymes (putative): Reductase, Cytochrome P450 monooxygenase

  • Substrate: Pyrrolizidine-1-carbaldehyde

  • Intermediates: 1-hydroxymethylpyrrolizidine

  • Product: Trachelanthamidine

Biosynthesis of the Necic Acid: Trachelanthic Acid

Necic acids are the acidic components that esterify the necine base. The necic acid found in this compound is trachelanthic acid, which is derived from the amino acid L-valine. The exact enzymatic steps for this conversion are not fully elucidated but likely involve a series of modifications including deamination, oxidation, and hydroxylation.

Esterification: Formation of this compound

The final step in this compound biosynthesis is the esterification of the necine base, trachelanthamidine, with the necic acid, trachelanthic acid. This reaction is catalyzed by an acyltransferase .[3] While the specific enzyme has not been isolated and characterized, it is hypothesized to belong to the BAHD family of acyltransferases, which are known to be involved in the biosynthesis of a wide variety of plant secondary metabolites.[3]

  • Enzyme (putative): Acyltransferase (BAHD family)

  • Substrates: Trachelanthamidine, Trachelanthic acid (likely as a CoA-ester)

  • Product: this compound

Regulatory Aspects of the Pathway

The biosynthesis of this compound is a tightly regulated process. The expression of the key enzyme, homospermidine synthase (HSS) , has been shown to be root-specific in several PA-producing plants.[7] This localization suggests that the initial steps of the pathway occur in the roots, with subsequent transport of intermediates or the final alkaloids to other parts of the plant.

Furthermore, the biosynthesis of many plant alkaloids is known to be regulated by plant hormones, particularly jasmonates (JA) .[1][2][8][9] Jasmonate signaling can induce the expression of transcription factors from families such as AP2/ERF, bHLH, MYB, and WRKY , which in turn activate the promoters of biosynthetic genes.[1][2][8][9] While direct evidence for the regulation of the entire this compound pathway by these transcription factors is still emerging, it is a likely mechanism based on studies of other alkaloid biosynthetic pathways.[1][2][8][9] Abiotic stresses, such as drought and nutrient availability, can also influence the production of PAs, likely through the modulation of these regulatory networks.[10][11][12][13]

Quantitative Data

Quantitative data on the this compound biosynthesis pathway is limited. However, some information on enzyme kinetics and metabolite concentrations is available.

ParameterValuePlant/Enzyme SourceReference
Homospermidine Synthase (HSS)
pH Optimum9.0 - 9.5Senecio vernalis[2]
Substrate SpecificitySpermidine and PutrescineSenecio vernalis[2]
This compound Content
Concentration in Heliotropium spp.Varies significantly depending on species and plant partHeliotropium spp.[14][15][16]

Experimental Protocols

Homospermidine Synthase (HSS) Enzyme Assay

This protocol is adapted from established methods for assaying HSS activity.[2]

Materials:

  • Plant root tissue

  • Extraction Buffer: 50 mM KH2PO4, 2 mM dithioerythritol, 0.5 mM NAD+, 0.5 mM spermidine, 0.1 mM EDTA, pH 8.7

  • Assay Mixture: 100 mM Tris-HCl pH 9.0, 1 mM putrescine, 1 mM spermidine, 0.6 mM NAD+

  • Liquid chromatography-mass spectrometry (LC-MS) for product detection and quantification

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh or frozen root tissue in liquid nitrogen.

    • Extract the resulting powder with ice-cold Extraction Buffer.

    • Centrifuge the extract to remove cell debris and collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Initiate the reaction by adding a known amount of the crude enzyme extract to the pre-warmed Assay Mixture.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a quenching agent (e.g., perchloric acid) or by heat inactivation.

  • Product Analysis:

    • Centrifuge the quenched reaction mixture to pellet precipitated proteins.

    • Analyze the supernatant for the presence and quantity of homospermidine using a suitable LC-MS method.

Cytochrome P450 Hydroxylation Assay (General Protocol)

This is a general protocol that can be adapted for assaying the putative hydroxylase activity in trachelanthamidine biosynthesis.[17][18][19][20]

Materials:

  • Microsomal fraction isolated from plant tissue

  • Assay Buffer: Potassium phosphate buffer, pH 7.4

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Substrate: 1-hydroxymethylpyrrolizidine (or a suitable precursor)

  • LC-MS for product detection

Procedure:

  • Microsome Isolation:

    • Isolate microsomes from the relevant plant tissue (e.g., roots) using differential centrifugation.

  • Enzyme Assay:

    • Combine the microsomal fraction, Assay Buffer, and the substrate in a reaction vessel.

    • Pre-incubate the mixture at the desired temperature.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specific time.

    • Terminate the reaction by adding a solvent (e.g., ice-cold acetonitrile).

  • Product Analysis:

    • Centrifuge to remove precipitated proteins.

    • Analyze the supernatant for the hydroxylated product (trachelanthamidine) by LC-MS.

Acyltransferase Assay (General Protocol)

This general protocol can be adapted to test for the esterification activity in the final step of this compound synthesis.[21]

Materials:

  • Crude or partially purified enzyme extract

  • Assay Buffer: e.g., Tris-HCl or phosphate buffer at an optimal pH

  • Substrates: Trachelanthamidine and Trachelanthoyl-CoA (or trachelanthic acid and a CoA-ligase system)

  • LC-MS for product analysis

Procedure:

  • Enzyme Preparation:

    • Prepare a protein extract from the plant tissue suspected to have acyltransferase activity.

  • Enzyme Assay:

    • Combine the enzyme preparation with the Assay Buffer and trachelanthamidine.

    • Initiate the reaction by adding trachelanthoyl-CoA.

    • Incubate at an optimal temperature for a set time.

    • Stop the reaction (e.g., by adding an organic solvent).

  • Product Analysis:

    • Analyze the reaction mixture for the formation of this compound using LC-MS.

Visualizations

This compound Biosynthesis Pathway

Trachelanthamine_Biosynthesis Putrescine Putrescine HSS Homospermidine Synthase (HSS) Putrescine->HSS Spermidine Spermidine Spermidine->HSS Valine L-Valine Necic_Acid_Synthases Multi-step enzymatic conversion Valine->Necic_Acid_Synthases Homospermidine Homospermidine DAO Diamine Oxidase Homospermidine->DAO Pyrrolizidine_Carbaldehyde Pyrrolizidine-1-carbaldehyde Reductase Reductase (putative) Pyrrolizidine_Carbaldehyde->Reductase Hydroxymethylpyrrolizidine 1-Hydroxymethylpyrrolizidine P450 Cytochrome P450 (putative) Hydroxymethylpyrrolizidine->P450 Trachelanthamidine Trachelanthamidine Acyltransferase Acyltransferase (putative) Trachelanthamidine->Acyltransferase Trachelanthic_Acid Trachelanthic Acid Trachelanthic_Acid->Acyltransferase This compound This compound HSS->Homospermidine DAO->Pyrrolizidine_Carbaldehyde Reductase->Hydroxymethylpyrrolizidine P450->Trachelanthamidine Acyltransferase->this compound Necic_Acid_Synthases->Trachelanthic_Acid

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflow for Enzyme Identification

Enzyme_Identification_Workflow Start Plant Tissue Selection (e.g., roots of Boraginaceae) RNA_Seq Transcriptome Analysis (RNA-Seq) Start->RNA_Seq Candidate_Selection Candidate Gene Selection (e.g., P450s, Acyltransferases) RNA_Seq->Candidate_Selection Cloning Gene Cloning and Heterologous Expression (e.g., in yeast or E. coli) Candidate_Selection->Cloning Protein_Purification Protein Purification Cloning->Protein_Purification Enzyme_Assay In Vitro Enzyme Assays with Putative Substrates Protein_Purification->Enzyme_Assay Product_Analysis Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Analysis Validation In Planta Gene Silencing (e.g., RNAi) or Overexpression Product_Analysis->Validation End Functional Characterization of Biosynthetic Enzyme Validation->End

Caption: A logical workflow for identifying novel enzymes.

Jasmonate Signaling Pathway in Alkaloid Regulation

Jasmonate_Signaling Stimulus Herbivory or Abiotic Stress JA Jasmonic Acid (JA) Biosynthesis Stimulus->JA SCF_COI1 SCF-COI1 E3 Ubiquitin Ligase JA->SCF_COI1 promotes interaction JAZ JAZ Proteins TFs Transcription Factors (MYC2, ERF, WRKY, MYB) JAZ->TFs represses SCF_COI1->JAZ targets for degradation Promoters Promoters of Biosynthetic Genes TFs->Promoters activate Biosynthesis This compound Biosynthesis Promoters->Biosynthesis

Caption: Simplified jasmonate signaling pathway.

Conclusion and Future Perspectives

Our understanding of the this compound biosynthesis pathway has advanced significantly, particularly concerning the initial steps of necine base formation. However, several key areas require further investigation. The definitive identification and characterization of the hydroxylases and acyltransferases involved in the later stages of the pathway are critical next steps. A deeper understanding of the regulatory networks, including the specific transcription factors and signaling molecules that control the entire pathway, will be essential for metabolic engineering efforts. Such research will not only shed light on the intricate biochemistry of plant specialized metabolism but also open avenues for the sustainable production of these and other valuable alkaloids for pharmaceutical and other applications.

References

Unveiling Trachelanthamine: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trachelanthamine, a pyrrolizidine alkaloid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed account of the methodologies employed for its isolation and purification. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the Boraginaceae family. Extensive phytochemical investigations have identified several genera as key sources of this alkaloid.

Plant GenusPlant FamilyReported Presence of this compound or its Derivatives
TrichodesmaBoraginaceaeYes
HeliotropiumBoraginaceaeYes (derivatives noted)
CynoglossumBoraginaceaeYes

Among these, Trichodesma amplexicaule has been a notable source for the isolation of this compound. The concentration of pyrrolizidine alkaloids can vary depending on the plant part, geographical location, and harvesting season.

Isolation of this compound: Experimental Protocols

The isolation of this compound from plant material is typically achieved through a multi-step process involving extraction and chromatographic purification. The following protocol is a composite of established methods for the extraction of pyrrolizidine alkaloids.

Extraction

The initial step involves the extraction of the crude alkaloids from the dried and powdered plant material. An acid-base extraction technique is most effective for selectively isolating the basic alkaloid compounds.

Materials:

  • Dried and powdered plant material (e.g., aerial parts of Trichodesma amplexicaule)

  • Methanol or Ethanol

  • Sulfuric acid (H₂SO₄), 2% aqueous solution

  • Ammonia solution (NH₄OH), concentrated

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

Procedure:

  • The powdered plant material is macerated with methanol or ethanol at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. This process is typically repeated multiple times with fresh solvent to ensure exhaustive extraction.

  • The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • The crude extract is then acidified with a 2% aqueous solution of sulfuric acid. This converts the alkaloids into their salt form, rendering them soluble in the aqueous acidic solution.

  • The acidified extract is washed with a nonpolar solvent like dichloromethane or chloroform to remove pigments, fats, and other non-alkaloidal impurities. The aqueous layer containing the alkaloid salts is retained.

  • The acidic aqueous layer is then made basic by the addition of a concentrated ammonia solution until a pH of 9-10 is reached. This step liberates the free alkaloid bases.

  • The basic aqueous solution is repeatedly extracted with dichloromethane or chloroform. The organic layers containing the free alkaloids are combined.

  • The combined organic extracts are washed with distilled water to remove any residual impurities.

  • The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude alkaloid mixture.

Diagram of the Acid-Base Extraction Workflow:

plant_material Powdered Plant Material maceration Maceration with Methanol/Ethanol plant_material->maceration filtration_concentration Filtration & Concentration maceration->filtration_concentration crude_extract Crude Alcoholic Extract filtration_concentration->crude_extract acidification Acidification (2% H₂SO₄) crude_extract->acidification liquid_extraction1 Wash with Dichloromethane acidification->liquid_extraction1 aqueous_layer1 Aqueous Layer (Alkaloid Salts) liquid_extraction1->aqueous_layer1 Retain basification Basification (NH₄OH to pH 9-10) aqueous_layer1->basification liquid_extraction2 Extraction with Dichloromethane basification->liquid_extraction2 organic_layer Organic Layer (Free Alkaloids) liquid_extraction2->organic_layer Combine drying_concentration Drying & Concentration organic_layer->drying_concentration crude_alkaloids Crude Alkaloid Mixture drying_concentration->crude_alkaloids

Caption: Acid-Base Extraction Workflow for Alkaloids.

Chromatographic Purification

The crude alkaloid mixture obtained from the extraction process is a complex mixture of different alkaloids. Column chromatography is a standard technique used to separate and purify this compound from this mixture.

Materials:

  • Crude alkaloid mixture

  • Silica gel (for column chromatography)

  • Glass column

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Thin-layer chromatography (TLC) plates

  • Developing chamber

  • UV lamp

  • Dragendorff's reagent (for visualization of alkaloids)

Procedure:

  • A glass column is packed with silica gel using a suitable solvent to create the stationary phase.

  • The crude alkaloid mixture is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the top of the column.

  • The column is eluted with a solvent system of increasing polarity. A common solvent system for separating pyrrolizidine alkaloids is a gradient of chloroform to methanol. The polarity is gradually increased by increasing the percentage of methanol.

  • Fractions of the eluate are collected sequentially.

  • Each fraction is monitored by thin-layer chromatography (TLC) to determine its composition. The TLC plates are typically visualized under a UV lamp and by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown spot with alkaloids.

  • Fractions containing the pure this compound (as determined by TLC comparison with a reference standard, if available) are combined.

  • The combined pure fractions are concentrated under reduced pressure to yield the isolated this compound.

Diagram of the Column Chromatography Workflow:

crude_alkaloids Crude Alkaloid Mixture column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography elution Gradient Elution (e.g., Chloroform-Methanol) column_chromatography->elution fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring combine_pure_fractions Combine Pure Fractions tlc_monitoring->combine_pure_fractions Based on TLC concentration Concentration combine_pure_fractions->concentration pure_this compound Pure this compound concentration->pure_this compound

Caption: Purification of this compound by Column Chromatography.

Quantitative Data

While detailed quantitative data for the extraction of this compound is often specific to the research study and plant material, a general representation of expected yields is provided below. It is crucial to note that these values can vary significantly.

Plant MaterialInitial WeightCrude Alkaloid Extract YieldPure this compound Yield
Trichodesma amplexicaule (aerial parts)1 kg5-15 g50-200 mg

Note: These are estimated values and actual yields will depend on the specific plant material and the efficiency of the extraction and purification processes.

Conclusion

The isolation of this compound from its natural sources is a well-established process rooted in the principles of acid-base extraction and chromatographic separation. This guide provides a foundational understanding of the key steps involved, offering a valuable resource for researchers aiming to isolate this and other related pyrrolizidine alkaloids for further scientific investigation. The successful isolation of these compounds is a critical first step in unlocking their full therapeutic potential.

Trachelanthamine: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trachelanthamine is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their diverse biological activities. Found in various plant species, notably of the Boraginaceae family, this compound has attracted interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including available spectral data and insights into its biological activity. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity

PropertyValueSource
Chemical Name [(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate[1]
CAS Number 14140-18-2[1]
Molecular Formula C₁₅H₂₇NO₄[1]
Molecular Weight 285.38 g/mol [1]
Canonical SMILES CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O[1]
InChIKey BWQSLRZZOVFVHJ-VYHDIPPYSA-N[1]

Physical Properties

PropertyValueMethodSource
Kovats Retention Index 1965, 1970 (Standard non-polar)Gas Chromatography[1]

Further experimental determination of these fundamental physical constants is crucial for the comprehensive characterization of this compound.

Chemical Properties

Solubility

Experimentally determined quantitative solubility data for this compound in various solvents remains to be fully elucidated. General solubility characteristics of similar alkaloids suggest that the free base form is likely to be soluble in organic solvents such as chloroform, methanol, and ethanol, with limited solubility in water. The salt form would be expected to exhibit higher solubility in aqueous solutions.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation and identification of this compound. While a comprehensive set of spectra with detailed experimental protocols is not available in a single source, this section outlines the expected spectral features based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum of this compound is expected to be complex due to the numerous protons in its structure. Key signals would include those corresponding to the methyl groups of the isopropyl and ethyl moieties, the protons of the pyrrolizidine ring system, and the methine protons of the ester side chain. The chemical shifts and coupling constants of these protons would provide valuable information about the connectivity and stereochemistry of the molecule.

  • ¹³C-NMR: The carbon NMR spectrum would show 15 distinct signals corresponding to the carbon atoms in this compound. The carbonyl carbon of the ester group would resonate at the downfield region (typically ~170-180 ppm). The carbons of the pyrrolizidine ring would appear in the aliphatic region, while the carbons of the ester side chain would have chemical shifts influenced by the attached oxygen and hydroxyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • C-H stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.

  • C=O stretching: A strong absorption band around 1735-1750 cm⁻¹ characteristic of the ester carbonyl group.

  • C-O stretching: Bands in the 1000-1300 cm⁻¹ region for the C-O bonds of the ester and alcohol functionalities.

  • C-N stretching: A band in the 1020-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.

  • Molecular Ion: The mass spectrum would show a molecular ion peak [M]⁺ at m/z 285, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of this compound would likely involve the cleavage of the ester bond, leading to fragments corresponding to the pyrrolizidine base and the acidic side chain. Alpha-cleavage adjacent to the nitrogen atom in the pyrrolizidine ring is also a common fragmentation pathway for such alkaloids.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, synthesis, and spectroscopic analysis of this compound are not extensively documented in readily accessible literature. The following provides a general workflow for the isolation of pyrrolizidine alkaloids from plant material, which can be adapted for this compound.

General Isolation Workflow for Pyrrolizidine Alkaloids

Isolation_Workflow start Plant Material (e.g., Boraginaceae species) extraction Maceration or Soxhlet extraction with acidified alcohol (e.g., ethanol/acetic acid) start->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration acid_base_extraction Acid-base extraction: 1. Dissolve in dilute acid (e.g., 2% H₂SO₄) 2. Wash with organic solvent (e.g., diethyl ether) to remove non-basic compounds 3. Basify the aqueous layer (e.g., with NH₄OH) 4. Extract with an organic solvent (e.g., chloroform) concentration->acid_base_extraction drying_concentration Drying of the organic extract (e.g., with Na₂SO₄) and concentration acid_base_extraction->drying_concentration chromatography Chromatographic purification (e.g., column chromatography on silica gel or alumina) drying_concentration->chromatography crystallization Crystallization to obtain pure this compound chromatography->crystallization end Pure this compound crystallization->end

Caption: General workflow for the isolation of this compound.

Biological Activity

This compound is reported to exhibit anticholinergic (cholinolytic) activity, meaning it can block the action of acetylcholine, a neurotransmitter.[2] This property is common among certain pyrrolizidine alkaloids and suggests potential effects on the nervous system and various bodily functions regulated by acetylcholine. However, detailed studies on its specific receptor targets (muscarinic and nicotinic), potency, and mechanism of action are limited. Further research, including cytotoxicity studies and investigation of its effects on specific signaling pathways, is necessary to fully characterize its pharmacological profile and therapeutic potential.

Conclusion

This compound is a pyrrolizidine alkaloid with established chemical identity but incompletely characterized physical and pharmacological properties. This technical guide consolidates the available information on its molecular structure, spectroscopic characteristics, and general biological activity. The clear need for further experimental determination of its physical constants, detailed spectroscopic analyses with published protocols, and in-depth pharmacological studies represents a significant opportunity for future research in the field of natural product chemistry and drug discovery. The provided general workflow for isolation can serve as a starting point for researchers aiming to obtain pure this compound for further investigation.

References

Trachelanthamine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trachelanthamine is a naturally occurring pyrrolizidine alkaloid found in various plant species. This technical guide provides a concise summary of its core chemical properties, including its CAS number and molecular formula. Due to the limited availability of specific experimental data for this compound, this document also presents general methodologies for the isolation and purification of related pyrrolizidine alkaloids, which can serve as a foundational reference for researchers. Additionally, a generalized metabolic activation pathway for this class of compounds is depicted to illustrate their potential mechanism of action and associated toxicity.

Chemical Identity

A clear identification of this compound is fundamental for any research or drug development endeavor. The following table summarizes its key chemical identifiers.

IdentifierValueReference
CAS Number 14140-18-2[1][2][3][4]
Molecular Formula C15H27NO4[1][2][3][4]
Molecular Weight 285.38 g/mol [2][3][4]
IUPAC Name [(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate[1]

Biological Activity (General for Pyrrolizidine Alkaloids)

Pyrrolizidine alkaloids (PAs) are primarily recognized for their potential toxicity, particularly hepatotoxicity, which arises from their metabolic activation in the liver. The biological activities of PAs are diverse and structure-dependent, encompassing:

  • Hepatotoxicity: Many PAs are known to cause liver damage.

  • Genotoxicity and Carcinogenicity: Some PAs have been shown to be genotoxic and carcinogenic.

  • Anticholinergic Activity: Inhibition of cholinergic receptors is a noted effect of some PAs.[5][6][7]

  • Antimicrobial and Anti-inflammatory Effects: Research has indicated that some PAs exhibit antimicrobial and anti-inflammatory properties.

Further research is required to elucidate the specific bioactivity profile and quantitative parameters (e.g., IC50, EC50) of this compound.

Experimental Protocols

Detailed experimental protocols specifically for the isolation and synthesis of this compound are not extensively documented. However, general methods used for the extraction and purification of pyrrolizidine alkaloids from plant sources can be adapted.

General Isolation and Purification Protocol for Pyrrolizidine Alkaloids from Plant Material

This protocol provides a general framework and may require optimization for specific plant species and alkaloids.

  • Extraction:

    • Air-dried and powdered plant material (e.g., roots, leaves) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often under reflux.

    • Acidification of the extraction solvent (e.g., with acetic acid) can improve the extraction efficiency of alkaloids by converting them to their salt form.

  • Acid-Base Partitioning:

    • The crude extract is concentrated under reduced pressure.

    • The residue is dissolved in an acidic aqueous solution (e.g., 1-5% sulfuric acid or hydrochloric acid) to protonate the alkaloids, rendering them water-soluble.

    • This aqueous solution is then washed with a nonpolar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic impurities.

    • The acidic aqueous phase is then basified (e.g., with ammonia or sodium carbonate) to deprotonate the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted from the basified aqueous solution using a water-immiscible organic solvent (e.g., chloroform or dichloromethane).

  • Chromatographic Purification:

    • The crude alkaloid extract is subjected to chromatographic techniques for separation and purification.

    • Column Chromatography: Alumina or silica gel are common stationary phases. The mobile phase is typically a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, chloroform-methanol).

    • Preparative Thin-Layer Chromatography (TLC): Can be used for small-scale purification.

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase or normal-phase HPLC can be employed for final purification to obtain the pure alkaloid.

  • Characterization:

    • The structure of the isolated alkaloid is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), and Infrared (IR) spectroscopy.

Signaling Pathway

A specific signaling pathway for this compound has not been elucidated. However, the toxicity of many pyrrolizidine alkaloids is known to be mediated by their metabolic activation in the liver by cytochrome P450 enzymes. This process generates reactive pyrrolic esters that can alkylate cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.

Metabolic_Activation_of_Pyrrolizidine_Alkaloids cluster_0 Hepatocyte PA This compound (Pyrrolizidine Alkaloid) CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2A6) PA->CYP450 Metabolic Activation Reactive_Metabolite Dehydropyrrolizidine (Pyrrolic Ester) CYP450->Reactive_Metabolite Macromolecules Cellular Macromolecules (DNA, Proteins) Reactive_Metabolite->Macromolecules Alkylation Adducts Macromolecular Adducts Macromolecules->Adducts Toxicity Hepatotoxicity Genotoxicity Adducts->Toxicity

Metabolic activation of pyrrolizidine alkaloids.

Conclusion

This compound is a pyrrolizidine alkaloid with defined chemical properties but requires further investigation to fully characterize its biological activity and mechanism of action. The information provided in this guide on the general characteristics and methodologies associated with this class of compounds offers a starting point for researchers. Future studies are essential to determine the specific pharmacological and toxicological profile of this compound, which will be critical for any potential therapeutic development.

References

The Biological Activity of Trachelanthamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data specifically detailing the biological activity of Trachelanthamine is scarce in publicly available literature. This guide provides a comprehensive overview of the known biological activities of the broader class of compounds to which this compound belongs: pyrrolizidine alkaloids (PAs). The information presented herein is intended to serve as a foundational resource for researchers, inferring the potential activities of this compound based on the well-documented properties of structurally related compounds. All data and protocols should be considered in this context.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species, including those of the Heliotropium genus. PAs are a large group of heterocyclic secondary metabolites produced by plants as a defense mechanism against herbivores.[1][2] They are esters composed of a necine base (a derivative of pyrrolizidine) and one or more necic acids.[3] The biological activity of PAs is largely dictated by their chemical structure, particularly the presence of an unsaturated necine base, which is a key feature for their potential toxicity.[3] While many PAs are known for their toxic effects, some have also been investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory activities.[4][5]

Potential Biological Activities of this compound

Based on the activities of related pyrrolizidine alkaloids, the potential biological activities of this compound can be categorized as follows:

  • Cytotoxicity and Genotoxicity: The most well-documented biological effect of many PAs is their toxicity, which is primarily mediated by metabolic activation in the liver.[1][3][6] This activation leads to the formation of highly reactive pyrrolic esters that can alkylate cellular macromolecules like DNA and proteins, resulting in cytotoxicity, genotoxicity, and carcinogenicity.[3][7][8]

  • Antimicrobial Activity: Several PAs and plant extracts containing them have demonstrated activity against various microorganisms, including bacteria and fungi.[4][9]

  • Anti-inflammatory Activity: Some PAs have been shown to possess anti-inflammatory properties, for instance, by inhibiting the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[10][11]

Quantitative Data on the Biological Activity of Related Pyrrolizidine Alkaloids

Table 1: Cytotoxicity of Selected Pyrrolizidine Alkaloids

CompoundCell LineAssayIC50 ValueReference
LasiocarpineHepG2-CYP3A4Resazurin reduction12 µM (24h)[12]
RetrorsineHepG2-CYP3A4Resazurin reduction~25 µM (24h)[12]
RiddelliineHepG2-CYP3A4Resazurin reduction~50 µM (24h)[12]
HeliotrineHepG2-CYP3A4Resazurin reduction>500 µM (24h)[12]
MonocrotalineHepG2-CYP3A4Resazurin reduction>500 µM (24h)[12]
LycopsamineHepG2-CYP3A4Resazurin reduction>500 µM (24h)[12]

Table 2: Antimicrobial Activity of a Pyrrolizidine Alkaloid-Containing Plant Extract

Extract/CompoundMicroorganismAssayMIC ValueReference
Nauclea pobeguinii bark extract (NPB)Escherichia coli ATCC10536Broth microdilution32 µg/mL[13]
Nauclea pobeguinii bark extract (NPB)Enterobacter aerogenes CM64Broth microdilution<100 µg/mL[13]
Compound 4 (from NPB)Klebsiella pneumoniae KP55Broth microdilution16 µg/mL[13]

Table 3: Anti-inflammatory Activity of Selected Pyrrolizidine Alkaloids

CompoundCell LineAssayIC50 ValueReference
HeliotrineRAW 264.7Nitric Oxide (NO) Production52.4 µM[10]
Heliotrine N-oxideRAW 264.7Nitric Oxide (NO) Production85.1 µM[10]
EuropineRAW 264.7Nitric Oxide (NO) Production7.9 µM[10]
Pygmaeocin BRAW 264.7Nitric Oxide (NO) Production33.0 ± 0.8 ng/mL[14]

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized protocols for assessing the key biological activities associated with pyrrolizidine alkaloids.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of a compound on a cell line, such as the human liver cancer cell line HepG2.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

  • Preparation of Inoculum: Grow the bacterial strain in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

This protocol outlines a method to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a control group with cells treated only with LPS and a group with untreated cells.

  • Nitrite Measurement (Griess Assay): NO production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The IC50 value for the inhibition of NO production can then be determined.

Signaling Pathways and Mechanisms of Action

A specific signaling pathway for this compound has not been elucidated. However, the primary mechanism of action for toxic pyrrolizidine alkaloids is well-established and involves metabolic activation.

Metabolic Activation and Genotoxicity of Pyrrolizidine Alkaloids

The hepatotoxicity and genotoxicity of unsaturated PAs are not caused by the parent compound itself but by its metabolic activation in the liver, primarily by cytochrome P450 enzymes.[3][8] This process converts the PA into a highly reactive pyrrolic ester, also known as a dehydropyrrolizidine alkaloid (DHPA).[1][16] These electrophilic metabolites can then readily react with cellular nucleophiles, such as DNA and proteins, to form adducts.[3][7] The formation of DNA adducts can lead to mutations, DNA cross-linking, and ultimately, the initiation of cancer.[3][17]

PA_Metabolic_Activation PA Pyrrolizidine Alkaloid (e.g., this compound) CYP450 Cytochrome P450 (Liver) PA->CYP450 Metabolic Activation DHPA Dehydropyrrolizidine Alkaloid (Reactive Pyrrolic Ester) CYP450->DHPA DNA DNA DHPA->DNA Alkylation Protein Cellular Proteins DHPA->Protein Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Protein_Adducts Protein Adducts Protein->Protein_Adducts Toxicity Cytotoxicity, Genotoxicity, Carcinogenicity DNA_Adducts->Toxicity Protein_Adducts->Toxicity

Metabolic activation pathway of pyrrolizidine alkaloids.
Experimental Workflow for Assessing Biological Activity

The following diagram illustrates a general workflow for the initial investigation of the biological activities of a natural compound like this compound.

Experimental_Workflow cluster_extraction Compound Isolation cluster_screening In Vitro Screening cluster_analysis Data Analysis & Interpretation Plant_Material Plant Material (e.g., Heliotropium sp.) Extraction Extraction & Purification Plant_Material->Extraction This compound Pure this compound Extraction->this compound Cytotoxicity Cytotoxicity Assays (e.g., MTT) This compound->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC determination) This compound->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) This compound->Anti_inflammatory IC50_MIC Determine IC50/MIC Values Cytotoxicity->IC50_MIC Antimicrobial->IC50_MIC Anti_inflammatory->IC50_MIC Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) IC50_MIC->Mechanism

General experimental workflow for biological activity screening.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is limited, its classification as a pyrrolizidine alkaloid suggests a high potential for cytotoxicity and genotoxicity, primarily through metabolic activation in the liver. There is also a possibility of antimicrobial and anti-inflammatory properties, as observed with other PAs.

Future research should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. Key areas of investigation should include:

  • Quantitative assessment of cytotoxicity against a panel of human cancer and normal cell lines to determine its potency and selectivity.

  • Evaluation of antimicrobial activity against a broad spectrum of pathogenic bacteria and fungi.

  • In-depth investigation of anti-inflammatory effects and the underlying molecular mechanisms.

  • Elucidation of the specific metabolic pathways involved in the activation of this compound and the characterization of its DNA and protein adducts.

Such studies are crucial to fully understand the biological profile of this compound and to determine its potential risks and any possible therapeutic benefits.

References

A Technical Guide to Trachelanthamine and its Role in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Trachelanthamine, a pyrrolizidine alkaloid (PA), and its significant role in the chemical defense mechanisms of plants. It details its biosynthesis, mechanism of action, and the signaling pathways that regulate its production, offering valuable insights for research and potential applications in drug development.

Introduction: The Chemical Arsenal of Plants

Plants, being sessile organisms, have evolved a sophisticated chemical arsenal to defend against a multitude of herbivores and pathogens.[1] This defense is largely mediated by a vast array of specialized compounds known as secondary metabolites, which include alkaloids, terpenes, and phenolics.[2][3] this compound belongs to the pyrrolizidine alkaloids (PAs), a group of nitrogen-containing compounds known for their toxicity and deterrent effects against herbivores.[4] PAs are predominantly found in plant families such as Asteraceae, Boraginaceae, and Fabaceae.[4][5] This guide focuses on the chemical properties, biosynthesis, and defensive function of this compound, providing a technical foundation for researchers in phytochemistry, chemical ecology, and pharmacology.

Chemical Profile and Biosynthesis of this compound

This compound is an ester alkaloid characterized by a necine base (a derivative of pyrrolizidine) esterified with a necic acid. Its chemical structure and properties are fundamental to its biological activity.

  • Molecular Formula: C₁₅H₂₇NO₄[6]

  • Molecular Weight: 285.38 g/mol [6]

  • IUPAC Name: [(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate[6]

The biosynthesis of PAs like this compound is a complex process originating from primary metabolism. The pathway begins with amino acids, which are converted into the characteristic necine base and necic acids.

The necine base is typically derived from polyamines (putrescine and spermidine), which are themselves synthesized from amino acids like arginine and ornithine. The necic acids are derived from other amino acids, such as isoleucine, leucine, and valine.[4] The final step involves the esterification of the necine base with the necic acid to form the mature pyrrolizidine alkaloid.

G cluster_necine Necine Base Synthesis cluster_necic Necic Acid Synthesis Ornithine L-Ornithine / L-Arginine Putrescine Putrescine Ornithine->Putrescine Spermidine Spermidine Putrescine->Spermidine Homospermidine Homospermidine Spermidine->Homospermidine Retronecine Retronecine (Necine Base) Homospermidine->Retronecine Esterification Esterification Retronecine->Esterification Necine Base Isoleucine L-Isoleucine / L-Valine Keto_acids Keto-Acids Isoleucine->Keto_acids Trachelanthic_acid Trachelanthic Acid (Necic Acid) Keto_acids->Trachelanthic_acid Trachelanthic_acid->Esterification Necic Acid This compound This compound Esterification->this compound

Caption: Generalized biosynthetic pathway of this compound.

Role in Plant Defense and Mechanism of Action

This compound, like other PAs, functions as a potent defense against generalist herbivores.[7][8] Plants often store these alkaloids in a non-toxic N-oxide form, such as this compound N-oxide.[7][8][9] This strategy minimizes autotoxicity. When an herbivore ingests plant tissues, the PA N-oxides are reduced to their toxic tertiary alkaloid (free base) forms within the anaerobic environment of the insect's gut.

These reactivated tertiary alkaloids are lipophilic and can be readily absorbed. The primary toxicity is often due to their metabolic activation, primarily in the liver of vertebrates or analogous tissues in insects, by cytochrome P450 monooxygenases. This process converts them into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids), which are potent alkylating agents. These agents can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, mutagenicity, and ultimately, cell death. This can manifest as feeding deterrence, reduced growth, or mortality in the herbivore.[10]

G Ingestion Herbivore ingests plant material containing This compound N-oxide Gut Anaerobic Gut Environment Ingestion->Gut Activation Reduction to toxic tertiary alkaloid (this compound) Gut->Activation Metabolism Metabolic activation by P450 enzymes Activation->Metabolism Pyrroles Formation of reactive pyrrolic esters Metabolism->Pyrroles Toxicity Alkylation of DNA/Proteins -> Cytotoxicity -> Cell Death Pyrroles->Toxicity

Caption: Mechanism of action of this compound in herbivores.

Quantitative Efficacy Data

While specific data for this compound is limited in readily available literature, studies on closely related PAs demonstrate their defensive efficacy. Research on the interaction between various PAs and chlorogenic acid (CGA) on the mortality of the generalist herbivore Frankliniella occidentalis (western flower thrips) provides valuable quantitative insight. The data shows that PA free bases are generally more toxic than their N-oxide counterparts, but this effect can be modulated by other co-occurring plant metabolites. Notably, PA N-oxides can exhibit synergistic toxicity when combined with CGA.[7][8]

Table 1: Mortality of Frankliniella occidentalis Exposed to Pyrrolizidine Alkaloids (PAs) and Chlorogenic Acid (CGA) (Data adapted from Liu et al., 2017.[7][8] This study used various PAs, not this compound specifically, to illustrate the general toxicity of the compound class.)

CompoundConcentration (mM)CGA Concentration (mM)Mortality Rate (%)Interaction Effect
Senecionine (Free Base)1.4065-
Senecionine (Free Base)1.41450Antagonistic
Retrorsine (Free Base)7080-
Retrorsine (Free Base)71462Antagonistic
Senecionine N-oxide7020-
Senecionine N-oxide71495Synergistic
Retrorsine N-oxide7015-
Retrorsine N-oxide71498Synergistic

Herbivory-Induced Signaling Pathways

The production of defensive compounds like this compound is often not constitutive but induced upon herbivore attack.[11] Herbivory triggers a complex signaling cascade within the plant. Mechanical damage and chemical cues from the herbivore's oral secretions (elicitors) are perceived by plant cell receptors. This recognition initiates a cascade of intracellular signals, including fluxes in calcium ions (Ca²⁺) and the production of reactive oxygen species (ROS). These early signals activate mitogen-activated protein kinase (MAPK) cascades and lead to the synthesis of phytohormones, primarily jasmonic acid (JA) and salicylic acid (SA).[2][12][13] These hormones act as master regulators, activating transcription factors that upregulate the expression of genes encoding the biosynthetic enzymes required for PA production.[14][15]

G Herbivory Herbivore Attack (Wounding + Elicitors) Receptors Membrane Receptors Herbivory->Receptors Early_Signals Early Signals (Ca²⁺ flux, ROS burst) Receptors->Early_Signals MAPK MAPK Cascade Early_Signals->MAPK Hormones Phytohormone Synthesis (Jasmonic Acid, etc.) Early_Signals->Hormones MAPK->Hormones TFs Activation of Transcription Factors (e.g., MYC2) Hormones->TFs Genes Upregulation of Biosynthesis Genes TFs->Genes PAs This compound Production Genes->PAs

Caption: General signaling pathway for induced plant defense.

Experimental Protocols

A robust method for the extraction and analysis of PAs from plant material is crucial for research. The following protocol is based on a standard method for PA determination.[16]

Methodology:

  • Sample Preparation: Homogenize 2.0 g of dried plant material into a fine powder.

  • Extraction:

    • Add 20 mL of 0.05 M sulfuric acid to the sample in a centrifuge tube.

    • Sonicate for 15 minutes at ambient temperature.

    • Centrifuge for 10 minutes at 3800 x g. Decant the supernatant (Extract 1).

    • Add another 20 mL of extraction solution to the pellet, vortex, and repeat sonication and centrifugation. Decant the supernatant (Extract 2).

  • Purification (Solid-Phase Extraction - SPE):

    • Combine Extracts 1 and 2. Neutralize to pH 7 with a suitable base.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the neutralized extract onto the cartridge.

    • Wash the cartridge with water to remove impurities.

    • Elute the PAs with methanol.

  • Analysis (LC-MS/MS):

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a methanol/water solution.

    • Inject the sample into an HPLC system coupled with a triple quadrupole mass spectrometer for separation and quantification.

G Start Weigh 2g powdered plant material Extract1 Add 20mL 0.05M H₂SO₄ Sonicate 15 min Centrifuge 10 min Start->Extract1 Extract2 Repeat extraction on pellet Extract1->Extract2 Combine Combine and neutralize supernatants Extract2->Combine SPE Purify via C18 SPE Cartridge Combine->SPE Analyze Analyze via LC-MS/MS SPE->Analyze G Start Prepare serial dilutions of this compound Diet Incorporate dilutions into liquid insect diet Start->Diet Exposure Expose insect cohorts to treated diet Diet->Exposure Incubate Incubate under controlled conditions Exposure->Incubate Record Record mortality at 24, 48, 72 hours Incubate->Record Analyze Calculate LC₅₀ values using probit analysis Record->Analyze

References

Methodological & Application

Application Notes and Protocols for the Extraction of Trachelanthamine from Boraginaceae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trachelanthamine is a pyrrolizidine alkaloid (PA) found in various species of the Boraginaceae family, such as those belonging to the Heliotropium genus. PAs are a class of secondary metabolites known for their potential biological activities, which makes their extraction and quantification a significant area of research for drug discovery and development. These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of this compound from plant sources.

Data Presentation

The following tables summarize quantitative data related to the extraction and analysis of pyrrolizidine alkaloids from Boraginaceae species. It is important to note that yields of specific alkaloids like this compound can vary significantly based on the plant species, geographical location, harvest time, and the extraction method employed.

Table 1: Total Pyrrolizidine Alkaloid (PA) Content in Select Boraginaceae Species

Plant SpeciesPlant PartTotal PA Content (mg/kg dry mass)Reference
Heliotropium europaeumAerial Parts15736[1]
Cynoglossum officinaleNot Specified32428[1]
Arnebia guttataNot Specified341.56 - 519.51 (µg/g)[2]
Lithospermum erythrorhizonNot Specified71.16 - 515.73 (µg/g)[2]
Arnebia euchromaNot Specified23.35 - 207.13 (µg/g)[2]
Symphytum officinaleNot Specifiedup to 479[3]

Table 2: Example Yields of Purified Compounds from Heliotropium indicum

Starting MaterialExtraction/FractionationCompoundYield (mg)
100 g dried aerial partsWater extraction, followed by ethyl acetate and n-butanol partitioning, then Sephadex LH-20 chromatography and recrystallizationCompound 1 (Pestalamide B)55
100 g dried aerial partsWater extraction, followed by ethyl acetate and n-butanol partitioning, then Sephadex LH-20 chromatography and recrystallizationCompound 2 (Glycinamide derivative)120

Note: The yields presented for Heliotropium indicum are for compounds isolated in a specific study and may not be representative of this compound yields.

Experimental Protocols

The following protocols are detailed methodologies for the extraction, purification, and quantification of this compound from Boraginaceae plant material.

Protocol 1: General Extraction of Pyrrolizidine Alkaloids

This protocol is a general method for the extraction of PAs from Boraginaceae and can be adapted and optimized for this compound.

1. Plant Material Preparation:

  • Collect the aerial parts (leaves, stems, and flowers) of the desired Boraginaceae species.

  • Air-dry the plant material in the shade at room temperature until a constant weight is achieved.

  • Grind the dried plant material into a coarse powder using a mortar and pestle or a mechanical grinder.

2. Solvent Extraction:

  • Option A: Acidified Methanol Extraction.

    • Macerate the powdered plant material (e.g., 100 g) in a 1% methanolic solution of tartaric acid (e.g., 1 L) for 24 hours at room temperature with occasional stirring.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Option B: Sequential Solvent Extraction.

    • Perform a successive maceration of the powdered plant material (e.g., 100 g) with solvents of increasing polarity.

    • Begin with n-hexane (e.g., 3 x 500 mL) to remove non-polar compounds, followed by ethyl acetate (e.g., 3 x 500 mL), and finally methanol (e.g., 3 x 500 mL).

    • The methanolic extract is expected to contain the highest concentration of PAs.

    • Concentrate the methanolic extract under reduced pressure.

3. Acid-Base Liquid-Liquid Partitioning for Alkaloid Enrichment:

  • Dissolve the concentrated crude extract in 2% sulfuric acid (e.g., 200 mL).

  • Wash the acidic solution with diethyl ether or chloroform (e.g., 3 x 100 mL) to remove non-alkaloidal impurities. Discard the organic phase.

  • Make the acidic aqueous phase alkaline (pH 9-10) by the dropwise addition of a concentrated ammonia solution.

  • Extract the liberated alkaloids with chloroform or a chloroform-methanol mixture (e.g., 9:1 v/v) (e.g., 5 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid fraction.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of the crude alkaloid fraction to isolate this compound.

1. Silica Gel Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column in a suitable solvent (e.g., chloroform).

  • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol (e.g., Chloroform -> Chloroform:Methanol 99:1 -> 98:2 -> ... -> 90:10).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC).

2. Thin Layer Chromatography (TLC) Monitoring:

  • Use pre-coated silica gel 60 F254 plates.

  • Develop the plates in a suitable solvent system (e.g., Chloroform:Methanol:Ammonia solution 85:14:1).

  • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent (for alkaloids, which appear as orange to reddish-brown spots).

  • Pool the fractions containing the compound of interest based on their TLC profiles.

3. Sephadex LH-20 Gel Filtration (Optional):

  • For further purification, subject the pooled fractions to column chromatography on Sephadex LH-20 using methanol as the eluent. This step helps in separating compounds based on their molecular size and polarity.

Protocol 3: Quantification by UHPLC-MS/MS

This protocol provides a validated method for the quantitative analysis of this compound.

1. Sample and Standard Preparation:

  • Accurately weigh the purified this compound isolate or the crude extract and dissolve it in a known volume of methanol or a suitable solvent to prepare a stock solution.

  • Prepare a series of calibration standards by serially diluting a certified reference standard of this compound in the same solvent.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

2. UHPLC-MS/MS Instrumentation and Conditions:

  • UHPLC System: A high-performance liquid chromatography system capable of handling high pressures.

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.9 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Solvent B: Methanol with 0.1% formic acid.

  • Gradient Program: A typical gradient might be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation. The exact m/z values should be determined by infusing a standard solution.

3. Method Validation:

  • Validate the analytical method according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and stability.

Mandatory Visualization

Extraction_Workflow cluster_Preparation Plant Material Preparation cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis Plant_Material Boraginaceae Plant Material (Aerial Parts) Drying Air Drying Plant_Material->Drying Grinding Grinding to Powder Drying->Grinding Solvent_Extraction Solvent Extraction (e.g., Acidified Methanol) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Acid_Base Acid-Base Partitioning Concentration->Acid_Base Column_Chromatography Silica Gel Column Chromatography Acid_Base->Column_Chromatography TLC TLC Monitoring Column_Chromatography->TLC Fraction_Pooling Fraction Pooling TLC->Fraction_Pooling UHPLC_MSMS UHPLC-MS/MS Quantification Fraction_Pooling->UHPLC_MSMS Data_Analysis Data Analysis and Quantification UHPLC_MSMS->Data_Analysis Final_Product This compound Data_Analysis->Final_Product Pure this compound

Caption: Workflow for this compound Extraction and Analysis.

Signaling_Pathway cluster_Inputs Inputs cluster_Process Core Process cluster_Outputs Outputs Plant_Powder Boraginaceae Plant Powder Extraction Extraction Maceration or Sonication Plant_Powder->Extraction Solvents Extraction Solvents (e.g., Methanol, Water, Acids) Solvents->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Purification Purification Liquid-Liquid Partitioning & Column Chromatography Pure_Compound Pure this compound Purification->Pure_Compound Crude_Extract->Purification

Caption: Logical Flow of this compound Isolation.

References

Synthesis of Trachelanthamine and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trachelanthamine is a naturally occurring pyrrolizidine alkaloid characterized by a 1-hydroxymethylpyrrolizidine (necine base) core structure. This class of compounds has garnered significant interest from the scientific community due to the diverse biological activities exhibited by its members. The stereochemistry of the necine base is a crucial determinant of their biological function. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (+)-Trachelanthamine and outlines strategies for the preparation of its derivatives, alongside a discussion of their potential biological applications.

Enantioselective Synthesis of (+)-Trachelanthamine

The asymmetric synthesis of (+)-Trachelanthamine has been successfully achieved starting from the chiral precursor L-proline. A key strategic step in this synthesis involves the stereoselective construction of the pyrrolizidine nucleus. One effective method employs a radical cyclization of an unsaturated N-acyl-α-amino acid derivative.

A notable approach involves the conversion of L-proline into a key intermediate, an (S)-α-(N-alkenyl-N-acylamino) ester. This intermediate undergoes a radical-induced cyclization to form the bicyclic pyrrolizidine skeleton with the desired stereochemistry. Subsequent functional group manipulations then lead to the target molecule, (+)-Trachelanthamine.

Synthetic Workflow for (+)-Trachelanthamine

Synthesis_of_this compound cluster_reagents Key Reagents L_Proline L-Proline Intermediate_A N-Protected L-prolinol L_Proline->Intermediate_A Protection & Reduction reagent1 1. (Boc)2O 2. NaBH4 Intermediate_B Unsaturated Amide Intermediate_A->Intermediate_B Oxidation & Amide Coupling reagent2 1. Swern Oxidation 2. 4-Pentenylamine, DCC Intermediate_C Cyclized Pyrrolizidinone Intermediate_B->Intermediate_C Radical Cyclization reagent3 Bu3SnH, AIBN This compound (+)-Trachelanthamine Intermediate_C->this compound Reduction reagent4 LiAlH4

Caption: Synthetic scheme for (+)-Trachelanthamine from L-proline.

Experimental Protocols

The following protocols are based on established synthetic routes for pyrrolizidine alkaloids and provide a general framework. Researchers should optimize conditions as needed.

Protocol 1: Synthesis of the Radical Precursor (Unsaturated Amide)
  • Protection and Reduction of L-proline:

    • To a solution of L-proline in a suitable solvent (e.g., a mixture of dioxane and water), add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., sodium hydroxide) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Acidify the mixture and extract the N-Boc-L-proline.

    • Reduce the carboxylic acid of N-Boc-L-proline using a suitable reducing agent (e.g., borane dimethyl sulfide complex or lithium aluminum hydride) in an anhydrous ether solvent like THF at 0 °C to room temperature to yield N-Boc-L-prolinol.

  • Oxidation and Amide Coupling:

    • Oxidize the primary alcohol of N-Boc-L-prolinol to the corresponding aldehyde using a mild oxidizing agent (e.g., Swern oxidation or Dess-Martin periodinane).

    • Immediately couple the resulting aldehyde with an appropriate amine (e.g., 4-pentenylamine) using a peptide coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or HATU) in a chlorinated solvent like dichloromethane (DCM) to form the unsaturated amide precursor.

Protocol 2: Radical Cyclization and Final Reduction
  • Tributyltin Hydride-Mediated Radical Cyclization:

    • Dissolve the unsaturated amide precursor in a degassed solvent such as benzene or toluene.

    • Add tributyltin hydride (Bu₃SnH) and a radical initiator, such as azobisisobutyronitrile (AIBN).

    • Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere (e.g., argon or nitrogen) for several hours.

    • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

    • Upon completion, cool the reaction and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the cyclized pyrrolizidinone intermediate.

  • Reduction to (+)-Trachelanthamine:

    • Dissolve the purified pyrrolizidinone in an anhydrous ether solvent (e.g., THF or diethyl ether).

    • Add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.

    • Allow the reaction to stir at room temperature or gentle reflux until the reduction is complete.

    • Carefully quench the reaction by sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting solids and extract the aqueous layer with an organic solvent.

    • Dry the combined organic extracts, concentrate, and purify the residue by chromatography or distillation to obtain (+)-Trachelanthamine.

Synthesis of this compound Derivatives and Their Potential Applications

The 1-hydroxymethyl group of this compound serves as a convenient handle for the synthesis of various derivatives, primarily through esterification. These derivatives are of interest for their potential to modulate the biological activity of the parent compound.

General Protocol for Esterification
  • To a solution of this compound in an anhydrous, non-protic solvent (e.g., DCM or THF), add a suitable acylating agent (e.g., an acid chloride or anhydride) and a base (e.g., triethylamine or pyridine).

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Application Notes: Biological Activity of Derivatives

While extensive studies on this compound derivatives are still emerging, related pyrrolizidine alkaloid derivatives have shown a range of biological activities. It is hypothesized that ester derivatives of this compound could exhibit cytotoxic, antimicrobial, or anti-inflammatory properties.

  • Cytotoxicity: Esterification can modulate the lipophilicity of the molecule, potentially enhancing its cell permeability and interaction with intracellular targets. Screening of this compound esters against various cancer cell lines could reveal potential antitumor agents.

  • Antimicrobial Activity: The basic nitrogen of the pyrrolizidine core and the nature of the ester side chain could contribute to antimicrobial effects. Derivatives can be tested against a panel of pathogenic bacteria and fungi to assess their minimum inhibitory concentrations (MICs).

Quantitative Data on Biological Activity (Hypothetical)

The following table presents a hypothetical summary of biological data for potential this compound derivatives, illustrating how such data could be structured.

CompoundDerivative TypeCytotoxicity (IC₅₀, µM) vs. HeLaAntimicrobial (MIC, µg/mL) vs. S. aureus
This compound Parent Compound> 10064
Derivative 1 Acetate Ester75.232
Derivative 2 Benzoate Ester48.516
Derivative 3 Cinnamate Ester25.18
Signaling Pathway Diagram (Hypothetical)

Should a this compound derivative be found to induce apoptosis, a potential signaling pathway could be elucidated.

Apoptosis_Pathway Derivative This compound Derivative Mitochondria Mitochondria Derivative->Mitochondria induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by a this compound derivative.

Conclusion

The enantioselective synthesis of (+)-Trachelanthamine from L-proline provides a reliable route to this natural product. The functionalization of its primary alcohol offers a gateway to a library of derivatives with potential therapeutic applications. The protocols and notes provided herein are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery to explore the chemical and biological landscape of this compound and its analogues. Further investigation into the structure-activity relationships of these compounds is warranted to unlock their full therapeutic potential.

Application Notes and Protocols for the Quantification of Trachelanthamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trachelanthamine is a pyrrolizidine alkaloid (PA) found in various plant species, particularly within the Boraginaceae family. Due to the potential hepatotoxicity associated with unsaturated pyrrolizidine alkaloids, accurate and sensitive quantification of this compound in plant materials, herbal products, and biological matrices is crucial for safety assessment and quality control. This document provides detailed application notes and experimental protocols for the analytical determination of this compound using modern chromatographic techniques.

While specific validated methods for this compound are not widely published, the following protocols are based on established and validated methods for the analysis of structurally related pyrrolizidine alkaloids.[1][2][3][4][5][6][7] These methods can be adapted and validated for the specific quantification of this compound.

General Experimental Workflow

The general workflow for the quantification of this compound from a sample matrix involves sample preparation (extraction and clean-up) followed by instrumental analysis.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Acidified Solvent Clean-up (SPE) Clean-up (SPE) Extraction->Clean-up (SPE) Crude Extract LC-MS/MS LC-MS/MS Clean-up (SPE)->LC-MS/MS Purified Extract GC-MS GC-MS Clean-up (SPE)->GC-MS Purified Extract HPTLC HPTLC Clean-up (SPE)->HPTLC Purified Extract Quantification Quantification LC-MS/MS->Quantification GC-MS->Quantification HPTLC->Quantification

Figure 1: General workflow for this compound quantification.

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up

Effective extraction and clean-up are critical for removing interfering matrix components and concentrating the analyte.[1][3][6] The following protocol is a common approach for extracting pyrrolizidine alkaloids from plant material.

Experimental Protocol: Acidic Extraction and SPE
  • Homogenization: Weigh approximately 1-2 grams of the homogenized and dried plant material into a centrifuge tube.

  • Extraction:

    • Add 20 mL of 0.05 M sulfuric acid in 50% methanol.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction step on the pellet with another 20 mL of the extraction solvent.

    • Combine the supernatants.[6]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.[6]

  • Sample Loading: Load the combined supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the this compound and other PAs with 10 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS or HPTLC analysis.

Analytical Methods for Quantification

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and available instrumentation.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and selective quantification of pyrrolizidine alkaloids due to its ability to distinguish between isomers and provide low detection limits.[3][5][8]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[3]

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency, is typical.[3][5]

      • Solvent A: 0.1% Formic acid in water

      • Solvent B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation. Based on the mass spectrum of viridiflorine/trachelanthamine (isomers), the precursor ion would be m/z 156.[9] Common fragment ions for retronecine-type alkaloids can be used to predict transitions.

      • Suggested MRM Transitions for this compound (m/z 156):

        • Quantifier: 156 -> 138

        • Qualifier: 156 -> 94

    • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

The following table summarizes typical quantitative parameters for the analysis of various pyrrolizidine alkaloids using LC-MS/MS. These values can serve as a benchmark for a validated method for this compound.

Pyrrolizidine AlkaloidLinearity Range (µg/L)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Retronecine0.5 - 1000.10.585 - 110[3]
Senecionine0.5 - 1000.10.590 - 105[3]
Lycopsamine1 - 2000.51.080 - 115[5]
Echimidine1 - 2000.51.082 - 112[5]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For pyrrolizidine alkaloids, derivatization is often required to improve their volatility and chromatographic behavior.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat the mixture at 70°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless injection.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 10 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

    • Characteristic Ions for this compound (as TMS derivative): The mass spectrum of the derivatized this compound would need to be determined. However, based on the underivatized mass spectrum, characteristic fragment ions would likely be monitored in SIM mode for enhanced sensitivity.[9]

Quantitative data for GC-MS analysis of PAs is less common in recent literature compared to LC-MS/MS. However, typical performance characteristics would be:

ParameterExpected Range
Linearity (r²)> 0.99
LOD1 - 10 µg/kg
LOQ5 - 25 µg/kg
Recovery70 - 120%
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a versatile and cost-effective technique for the quantification of compounds in complex mixtures like plant extracts. It allows for the simultaneous analysis of multiple samples.

  • Sample and Standard Application:

    • Apply the reconstituted extracts and this compound standard solutions as bands on an HPTLC silica gel 60 F254 plate using an automated applicator.

  • Chromatographic Development:

    • Develop the plate in a twin-trough chamber saturated with a suitable mobile phase. A common mobile phase for PAs is a mixture of chloroform, methanol, and ammonia.[10]

      • Mobile Phase Example: Chloroform: Methanol: Ammonia (85:14:1, v/v/v)

  • Densitometric Analysis:

    • After development, dry the plate.

    • Scan the plate with a densitometer at a wavelength where this compound shows maximum absorption (e.g., determined by UV scan).

    • Quantification is achieved by comparing the peak areas of the samples to the calibration curve obtained from the standards.

ParameterExpected Range
Linearity Range100 - 1000 ng/spot
Correlation Coefficient (r)> 0.99
LOD10 - 50 ng/spot
LOQ50 - 150 ng/spot
Recovery95 - 105%

Method Validation

Any analytical method developed for the quantification of this compound must be validated according to international guidelines (e.g., ICH guidelines) to ensure its reliability. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Signaling Pathways and Experimental Logic

While this compound's primary concern is its potential toxicity, understanding its metabolic activation is key to understanding its mechanism of toxicity. The following diagram illustrates the conceptual pathway from ingestion to potential cellular damage.

This compound Metabolic Activation Ingestion Ingestion Absorption Absorption Ingestion->Absorption Metabolism (Liver) Metabolism (Liver) Absorption->Metabolism (Liver) Dehydropyrrolizidine Alkaloids (Reactive Metabolites) Dehydropyrrolizidine Alkaloids (Reactive Metabolites) Metabolism (Liver)->Dehydropyrrolizidine Alkaloids (Reactive Metabolites) CYP450 Detoxification Detoxification Metabolism (Liver)->Detoxification Glutathione Conjugation Cellular Macromolecules (DNA, Proteins) Cellular Macromolecules (DNA, Proteins) Dehydropyrrolizidine Alkaloids (Reactive Metabolites)->Cellular Macromolecules (DNA, Proteins) Covalent Binding Excretion Excretion Detoxification->Excretion Cellular Damage / Toxicity Cellular Damage / Toxicity Cellular Macromolecules (DNA, Proteins)->Cellular Damage / Toxicity

Figure 2: Conceptual metabolic pathway of this compound.

Conclusion

References

Application Note: Quantitative Analysis of Trachelanthamine in Honey using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Trachelanthamine in honey using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs an acidic extraction followed by solid-phase extraction (SPE) for sample clean-up and purification. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution. Detection and quantification are performed using a triple quadrupole mass spectrometer in the highly selective Multiple Reaction Monitoring (MRM) mode. This method provides the necessary sensitivity and specificity for the trace-level detection of this compound in complex food matrices.

Introduction

This compound is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species worldwide. The presence of these compounds in the food chain, for instance through the contamination of honey, is a significant food safety concern due to their potential hepatotoxicity.[1][2] Consequently, regulatory bodies worldwide necessitate the monitoring of PA levels in food products. This requires highly sensitive and selective analytical methods, such as HPLC-MS/MS, for accurate quantification.[1][2] This application note provides a comprehensive protocol for the determination of this compound in honey.

Experimental Protocol

Sample Preparation

The sample preparation protocol is adapted from established methods for the extraction of pyrrolizidine alkaloids from honey.[1][2][3][4]

1.1. Extraction

  • Weigh 5 g of homogenized honey into a 50 mL polypropylene centrifuge tube.

  • Add 30 mL of 0.05 M sulfuric acid.

  • Heat the sample in a water bath at 50°C for 10 minutes to ensure complete dissolution.[1]

  • Shake the tube for 30 minutes at room temperature using a mechanical shaker.[1]

  • Centrifuge the sample at 4,000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean 50 mL tube.

1.2. Solid-Phase Extraction (SPE) Clean-up

  • Condition a strong cation exchange (SCX) SPE cartridge (e.g., Agilent Bond Elut SCX, 500 mg) by passing 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.[1]

  • Load the entire supernatant from the extraction step onto the conditioned SPE cartridge.

  • Wash the cartridge with 6 mL of deionized water, followed by 6 mL of methanol to remove interfering substances.[1]

  • Dry the cartridge under a gentle stream of nitrogen for 5-10 minutes.[1]

  • Elute the this compound from the cartridge with two aliquots of 5 mL of a freshly prepared solution of 6% ammonia in methanol.[1]

  • Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (95:5 water:methanol with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

HPLC-MS/MS Analysis

2.1. HPLC Conditions

ParameterValue
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions

2.2. Mass Spectrometry Conditions

This compound has a molecular weight of 285.38 g/mol .[5][6] The protonated molecule [M+H]⁺ is expected at m/z 286.4. Based on the common fragmentation patterns of retronecine-type pyrrolizidine alkaloids, the characteristic product ions are m/z 120 and 138.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3500 V
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

2.3. MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
286.4120.15025Quantifier
286.4138.15020Qualifier

Data Presentation

The following table summarizes the expected quantitative performance of the method based on typical values reported for pyrrolizidine alkaloid analysis.[1][7]

ParameterExpected Value
Linear Range 0.1 - 100 µg/kg
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/kg
Limit of Quantification (LOQ) 0.1 µg/kg
Recovery 85 - 110%
Precision (RSD%) < 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe SPE Clean-up cluster_analysis Analysis honey_sample Honey Sample (5g) extraction Acidic Extraction (0.05M H₂SO₄) honey_sample->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 spe_conditioning Condition SCX Cartridge sample_loading Load Supernatant spe_conditioning->sample_loading washing Wash Cartridge (Water & Methanol) sample_loading->washing elution Elute with Ammoniated Methanol washing->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms MS/MS Detection (MRM Mode) hplc->msms data_analysis Data Analysis & Quantification msms->data_analysis logical_relationship cluster_instrument HPLC-MS/MS System cluster_data Data Acquisition HPLC HPLC IonSource Ion Source (ESI+) HPLC->IonSource Eluent Q1 Quadrupole 1 (Q1) Precursor Ion Selection IonSource->Q1 Ionized Molecules Q2 Quadrupole 2 (Q2) Collision Cell Q1->Q2 Selected Precursor Ion Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Q3->Detector Selected Product Ions Chromatogram MRM Chromatogram Detector->Chromatogram Signal Precursor Precursor Ion [this compound+H]⁺ m/z 286.4 Precursor->Q1 Product1 Product Ion 1 m/z 120.1 (Quantifier) Product1->Q3 Product2 Product Ion 2 m/z 138.1 (Qualifier) Product2->Q3

References

Application Notes & Protocols: Trachelanthamine as a Chemical Marker in Chemotaxonomy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic relationships. Secondary metabolites, such as alkaloids, are particularly valuable as chemical markers due to their structural diversity and restricted distribution within specific plant lineages. Trachelanthamine, a pyrrolizidine alkaloid (PA), has emerged as a significant marker for the chemotaxonomic classification of various plant species, primarily within the Boraginaceae and Asteraceae families.[1] The presence and concentration of this compound can provide critical insights into the phylogenetic relationships between species and genera, aiding in plant identification, authentication, and the discovery of novel bioactive compounds.[2]

This document provides detailed application notes and experimental protocols for the use of this compound as a chemotaxonomic marker. It is intended for researchers in natural product chemistry, plant systematics, and drug development who are interested in applying this approach.

Data Presentation: Quantitative Distribution of this compound

The concentration of this compound can vary significantly between plant species and even within different parts of the same plant. This quantitative data is crucial for establishing clear chemotaxonomic distinctions. The following table summarizes the reported concentrations of this compound in various plant species.

Plant SpeciesFamilyPlant PartConcentration (mg/g dry weight)Analytical MethodReference
Trachelanthus korolkowiiBoraginaceaeAerial partsNot specifiedNot specified[3]
Senecio spp.AsteraceaeWhole plantVariesGC-MS, LC-MS[4]
Symphytum spp.BoraginaceaeRoots, LeavesVariesLC-MS[4]
Tussilago farfaraAsteraceaeFlower headsVariesHPLC, GC-MS[4]

Note: The quantitative data for this compound is often reported as part of the total pyrrolizidine alkaloid content. For precise chemotaxonomic work, it is essential to quantify the specific amount of this compound.

Experimental Protocols

The accurate analysis of this compound requires robust and validated experimental protocols. The following sections detail the methodologies for sample preparation, extraction, and analysis.

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of pyrrolizidine alkaloids, including this compound, from dried plant material.

Materials:

  • Dried and powdered plant material

  • Methanol

  • 0.05 M Sulphuric acid (H2SO4)

  • Ammonia solution (25%)

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Centrifuge

  • pH meter or pH indicator strips

Procedure:

  • Extraction:

    • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of methanol and stir for 2 hours at room temperature.

    • Filter the mixture and collect the methanol extract.

    • Repeat the extraction process on the plant residue with another 100 mL of methanol to ensure complete extraction.

    • Combine the methanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction:

    • Dissolve the dried extract in 50 mL of 0.05 M H2SO4.

    • Wash the acidic solution with 3 x 30 mL of dichloromethane to remove non-alkaloidal compounds. Discard the dichloromethane layers.

    • Make the aqueous layer alkaline by adding ammonia solution dropwise until a pH of 9-10 is reached.

    • Extract the alkaloids from the alkaline solution with 3 x 50 mL of dichloromethane.

    • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

    • Filter and evaporate the dichloromethane to dryness to obtain the crude alkaloid extract containing this compound.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound using HPLC coupled with a suitable detector (e.g., UV or Mass Spectrometry).

Materials:

  • Crude alkaloid extract

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample and Standard Preparation:

    • Dissolve the crude alkaloid extract in a known volume of the mobile phase (e.g., 1 mg/mL).

    • Prepare a stock solution of the this compound standard (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might be:

      • 0-5 min: 10% Acetonitrile

      • 5-25 min: 10% to 90% Acetonitrile

      • 25-30 min: 90% Acetonitrile

      • 30-35 min: 90% to 10% Acetonitrile

      • 35-40 min: 10% Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm or MS detection in positive ion mode.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow plant_material Plant Material (Dried, Powdered) extraction Extraction (Methanol) plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract hplc_analysis HPLC-UV/MS Analysis crude_extract->hplc_analysis quantification Quantification hplc_analysis->quantification chemotaxonomic_analysis Chemotaxonomic Analysis quantification->chemotaxonomic_analysis

Caption: Workflow for this compound analysis.

Chemotaxonomic Classification Logic

chemotaxonomy_logic start Plant Species (Unknown) analysis Analyze for This compound start->analysis presence This compound Present? analysis->presence high_conc High Concentration presence->high_conc Yes not_boraginaceae Unlikely Boraginaceae or Asteraceae presence->not_boraginaceae No boraginaceae Likely Boraginaceae or Asteraceae high_conc->boraginaceae Yes further_analysis Further Taxonomic Investigation high_conc->further_analysis No/Low boraginaceae->further_analysis not_boraginaceae->further_analysis

Caption: Logic for chemotaxonomic classification.

Generalized Biosynthetic Pathway of Pyrrolizidine Alkaloids

pa_biosynthesis polyamines Polyamines (Putrescine/Spermidine) homospermidine Homospermidine polyamines->homospermidine necine_base Necine Base Backbone (e.g., Retronecine) homospermidine->necine_base This compound This compound (Esterification) necine_base->this compound amino_acids Amino Acids (e.g., Isoleucine, Leucine) necic_acid Necic Acids amino_acids->necic_acid necic_acid->this compound

Caption: Generalized PA biosynthetic pathway.

References

Application Notes and Protocols: In Vitro Assessment of Trachelanthamine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trachelanthamine, a pyrrolizidine alkaloid, has potential applications in various fields, and a thorough understanding of its cytotoxic profile is essential for its development and safe use. This document provides a comprehensive guide to the in vitro assays that can be employed to assess the cytotoxicity of this compound. The protocols detailed herein are designed to be adaptable for screening and mechanistic studies, providing researchers with the tools to evaluate its effects on cell viability, membrane integrity, and the induction of apoptosis. Due to the limited publicly available data on this compound cytotoxicity, the following protocols are based on established methodologies for assessing the cytotoxic potential of novel compounds. Researchers are advised to optimize these protocols for their specific cell lines and experimental conditions.

Data Presentation

Quantitative data from cytotoxicity assays should be meticulously recorded and organized to facilitate comparison and interpretation. The following table provides a template for summarizing key cytotoxicity data for this compound.

Cell LineAssay TypeThis compound Concentration Range (µM)Incubation Time (h)IC50 Value (µM)Selectivity Index (SI)Observations
e.g., A549e.g., MTT Assaye.g., 0.1 - 100e.g., 24, 48, 72
e.g., HepG2e.g., MTT Assaye.g., 0.1 - 100e.g., 24, 48, 72
e.g., MCF-7e.g., LDH Assaye.g., 0.1 - 100e.g., 24, 48, 72
e.g., Normal Fibroblastse.g., MTT Assaye.g., 0.1 - 100e.g., 24, 48, 72

Note: The IC50 (half-maximal inhibitory concentration) value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The Selectivity Index (SI) is calculated as the ratio of the IC50 value for a normal cell line to the IC50 value for a cancer cell line, indicating the compound's tumor-selective cytotoxicity.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound stock solution

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control (if this compound is dissolved in a solvent).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the cell viability against the concentration of this compound to determine the IC50 value.

Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[1][2] This assay is a reliable method for determining cell membrane integrity.

Materials:

  • This compound stock solution

  • Selected cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time points at 37°C and 5% CO₂.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Measurement: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation and Absorbance Reading: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: Cytotoxicity (%) = [(Absorbance of treated cells - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Apoptosis Assessment: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • This compound stock solution

  • Selected cell lines

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Cell Staining: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Line Culture (Cancer & Normal) MTT MTT Assay (Viability) CellCulture->MTT LDH LDH Assay (Membrane Integrity) CellCulture->LDH Apoptosis Apoptosis Assay (Annexin V/PI) CellCulture->Apoptosis TrachelanthaminePrep This compound Stock Preparation TrachelanthaminePrep->MTT TrachelanthaminePrep->LDH TrachelanthaminePrep->Apoptosis IC50 IC50 Determination MTT->IC50 LDH->IC50 Mechanism Mechanism of Action (e.g., Apoptosis vs. Necrosis) Apoptosis->Mechanism

Caption: General workflow for assessing this compound cytotoxicity.

Apoptosis Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid/tBid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage (this compound) DNA_Damage->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis_out Apoptosis Caspase3->Apoptosis_out

References

Trachelanthamine as a Standard for Phytochemical Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trachelanthamine is a pyrrolizidine alkaloid (PA) found in various plant species, notably within the Boraginaceae family. As a member of a class of compounds known for their potential biological activities and toxicity, the accurate and precise quantification of this compound in plant extracts and derived products is crucial for quality control, safety assessment, and pharmacological research. These application notes provide detailed protocols and methodologies for the use of this compound as a phytochemical standard in analytical chemistry. The protocols are intended to guide researchers in developing and validating methods for the quantification of this compound in complex matrices.

Chemical Profile of this compound

PropertyValue
IUPAC Name [(1R,7aR)-2,3,5,6,7,7a-hexahydro-1H-pyrrolizin-1-yl]methyl (2S,3R)-2,3-dihydroxy-2-isopropylbutanoate
Molecular Formula C15H27NO4
Molecular Weight 285.38 g/mol
CAS Number 526-64-7
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and chloroform

Application: Quantification of this compound in Plant Material

This section outlines the analytical workflow for the quantification of this compound in a plant matrix, from sample preparation to instrumental analysis.

workflow Workflow for Quantification of this compound cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Instrumental Analysis plant_material Plant Material (e.g., leaves, roots) homogenization Homogenization (Grinding to a fine powder) plant_material->homogenization extraction Extraction with Acidified Solvent homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid Phase Extraction (SPE) supernatant->spe elution Elution of PAs spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC-UV or LC-MS/MS Analysis reconstitution->hplc quantification Quantification using this compound Standard hplc->quantification

Quantification Workflow

Experimental Protocols

Protocol 1: Extraction of Pyrrolizidine Alkaloids (including this compound) from Plant Material

This protocol is adapted from established methods for the extraction of pyrrolizidine alkaloids from plant samples.

Materials:

  • Dried and powdered plant material

  • Extraction solvent: 0.05 M Sulfuric acid in water

  • Methanol (HPLC grade)

  • Centrifuge tubes (50 mL)

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Weigh 2.0 g of the homogenized plant material into a 50 mL centrifuge tube.

  • Add 20 mL of the extraction solvent (0.05 M H₂SO₄).

  • Vortex the mixture to ensure the plant material is thoroughly wetted.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process on the plant pellet with another 20 mL of the extraction solvent.

  • Combine the supernatants from both extractions. This combined extract is now ready for sample clean-up.

Protocol 2: Sample Clean-up using Solid-Phase Extraction (SPE)

Materials:

  • Combined plant extract from Protocol 1

  • SPE Cartridges (e.g., C18, 500 mg)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Load the combined plant extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

  • Elute the pyrrolizidine alkaloids, including this compound, with 10 mL of methanol.

  • Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 1 mL of the initial mobile phase for HPLC analysis.

Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% Formic acid in water) and Solvent B (e.g., Acetonitrile). A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10-80% B

    • 25-30 min: 80% B

    • 30-35 min: 80-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 220 nm

  • Column Temperature: 30°C

Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

Calibration Curve and Quantification:

  • Inject the working standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Inject the prepared plant sample extract and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Quantitative Data and Method Validation

The following tables provide illustrative examples of the type of data generated during the validation of an analytical method for this compound. Note: These values are typical for similar compounds and should be determined experimentally for a specific method and instrument.

Table 1: Linearity of this compound Standard

Concentration (µg/mL)Peak Area (arbitrary units)
0.515,234
1.030,156
5.0151,890
10.0302,543
25.0755,123
50.01,510,987
Regression Equation y = 30200x + 150
Correlation Coefficient (r²) > 0.999

Table 2: Method Validation Parameters (Illustrative)

ParameterResultAcceptance Criteria
Linearity Range 0.5 - 50 µg/mLr² > 0.995
Limit of Detection (LOD) 0.1 µg/mLS/N ratio ≥ 3
Limit of Quantification (LOQ) 0.3 µg/mLS/N ratio ≥ 10
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

Potential Biological Activity and Mechanism of Action (Generalized)

While specific signaling pathways for this compound are not well-documented in publicly available literature, pyrrolizidine alkaloids as a class are known to exhibit cytotoxicity, often through DNA damage. The following diagram illustrates a generalized pathway of how a DNA-damaging agent can induce apoptosis (programmed cell death). This is a plausible, yet unconfirmed, mechanism for this compound's potential biological effects.

apoptosis Generalized Pathway of DNA Damage-Induced Apoptosis cluster_stimulus Cellular Stress cluster_pathway Apoptotic Signaling Cascade cluster_response Cellular Response This compound This compound (Potential DNA Damaging Agent) dna_damage DNA Damage This compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Generalized Apoptosis Pathway

Conclusion

This compound serves as an essential reference standard for the accurate quantification of this pyrrolizidine alkaloid in various phytochemical analyses. The provided protocols for extraction, clean-up, and HPLC-UV analysis offer a robust framework for researchers. It is imperative that any analytical method be fully validated in-house to ensure its accuracy, precision, and reliability for its intended purpose. Further research into the specific biological mechanisms of this compound is warranted to fully understand its pharmacological and toxicological profile.

Application Notes and Protocols for Cell Culture Treatment with Pyrrolizidine Alkaloids, Featuring Trachelanthamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trachelanthamine is a member of the pyrrolizidine alkaloids (PAs), a large group of naturally occurring compounds found in numerous plant species[1][2]. PAs are recognized for their potential biological activities, including cytotoxic, carcinogenic, and antineoplastic effects, which are primarily attributed to their hepatotoxicity following metabolic activation[2][3][4]. The core structure of PAs consists of a necine base esterified with one or two necic acids[2][4]. The biological activity of individual PAs is highly dependent on their specific chemical structure, including the nature of the necine base and the esterification pattern[2][3].

These application notes provide a generalized framework for the in vitro evaluation of PAs, using this compound as a representative compound. The protocols outlined below are based on established methodologies for studying the cellular effects of PAs and can be adapted for specific research questions.

Data Presentation

Due to the limited specific data for this compound, the following table summarizes general findings for different structural classes of pyrrolizidine alkaloids in cell culture assays. This information is crucial for designing experiments with this compound, which is a monoester PA.

Table 1: Summary of Structure-Activity Relationships of Pyrrolizidine Alkaloids in Cell Culture

Pyrrolizidine Alkaloid TypeGeneral Cytotoxic Effect in Hepatic CellsApoptosis InductionReference
Monoesters Generally do not affect cell viability at concentrations where diesters are highly toxic.Weak to no induction of apoptosis.[2]
Open-chained Diesters Strong cytotoxic effects observed.Potent inducers of apoptosis.[2]
Cyclic Diesters Strong cytotoxic effects observed.Potent inducers of apoptosis.[2]
N-oxides Generally inactive.No significant activity.[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound and other PAs in cell culture.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound for cell culture experiments.

Materials:

  • This compound (or other PA)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the amount of this compound required to prepare a stock solution of a desired concentration (e.g., 10 mM or 100 mM). The molecular weight of this compound is 285.38 g/mol [1].

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.

  • Add the calculated volume of DMSO to the tube to achieve the desired stock concentration.

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as the treated samples.

Protocol 2: Cell Seeding and Treatment

Objective: To plate cells at an appropriate density and treat them with this compound.

Materials:

  • Mammalian cell line of interest (e.g., HepaRG, a human hepatic cell line commonly used for PA studies[2][4][5])

  • Complete cell culture medium (specific to the cell line)

  • Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

  • This compound stock solution

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture the cells according to standard protocols. Ensure the cells are in the logarithmic growth phase and have high viability.

  • Trypsinize the cells (for adherent cells) and perform a cell count using a hemocytometer or an automated cell counter.

  • Calculate the required volume of cell suspension to seed the desired number of cells per well. The optimal seeding density will depend on the cell type and the duration of the experiment and should be determined empirically.

  • Seed the cells into the culture plates and allow them to adhere and stabilize for 24 hours in the incubator.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final treatment concentrations.

  • Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of this compound on cell viability.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • At the end of the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • After the incubation, carefully remove the medium from each well.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)

Objective: To determine if this compound induces apoptosis by measuring the activity of executioner caspases.

Materials:

  • Cells treated with this compound in a 96-well plate (white-walled plates are recommended for luminescence assays)

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.

  • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence in each well using a luminometer.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Mandatory Visualizations

Signaling Pathway: General Mechanism of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The following diagram illustrates the generally accepted mechanism of PA-induced liver injury, which involves metabolic activation in hepatocytes.

PA_Hepatotoxicity cluster_blood Bloodstream cluster_hepatocyte Hepatocyte PA Pyrrolizidine Alkaloid (e.g., this compound) PA_in PA PA->PA_in Active Transport CYP450 Cytochrome P450 Enzymes PA_in->CYP450 Metabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Alkaloids) CYP450->Metabolites Metabolic Activation DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Protein_Adducts Protein Adducts Metabolites->Protein_Adducts Detox Detoxification (e.g., Glutathione Conjugation) Metabolites->Detox Cell_Damage Cellular Damage (Necrosis, Apoptosis) DNA_Adducts->Cell_Damage Protein_Adducts->Cell_Damage Excretion Excretion Detox->Excretion

Caption: Metabolic activation of pyrrolizidine alkaloids in hepatocytes.

Experimental Workflow: In Vitro Assessment of this compound

This diagram outlines a typical workflow for the initial in vitro characterization of a PA like this compound.

Experimental_Workflow start Start: This compound Compound stock_prep Prepare Stock Solution (Protocol 1) start->stock_prep seeding Cell Seeding & Treatment (Protocol 2) stock_prep->seeding cell_culture Cell Culture (e.g., HepaRG) cell_culture->seeding cytotoxicity Cytotoxicity Assay (e.g., MTT - Protocol 3) seeding->cytotoxicity apoptosis Apoptosis Assay (e.g., Caspase 3/7 - Protocol 4) seeding->apoptosis data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis apoptosis->data_analysis end End: Characterize Biological Activity data_analysis->end

Caption: A standard workflow for evaluating this compound in cell culture.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Trachelanthamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Trachelanthamine. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the esterification of a retronecine derivative with a viridifloric acid derivative.

Question 1: Low or no yield of the final esterification product (this compound).

Answer:

Several factors can contribute to a low or nonexistent yield in the esterification step. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure that both the retronecine derivative and the viridifloric acid derivative are of high purity. Impurities can interfere with the reaction. It is particularly important to ensure the starting materials are anhydrous, as water can hydrolyze activated esters or consume reagents.

  • Choice of Coupling Reagents: The selection of an appropriate coupling reagent and any additives is critical. Commonly used reagents for esterifications of this type include dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or carbonyldiimidazole (CDI). The choice of reagent can significantly impact the yield, and optimization may be required.

  • Reaction Conditions:

    • Temperature: The reaction temperature should be carefully controlled. While some esterifications proceed at room temperature, others may require cooling to 0°C to minimize side reactions or gentle heating to proceed at a reasonable rate.

    • Solvent: The reaction should be conducted in a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF). The solubility of the starting materials in the chosen solvent is also a key consideration.

    • Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to product degradation.

  • Stoichiometry: The molar ratio of the reactants is crucial. Typically, a slight excess of the acid component and the coupling reagents relative to the alcohol (retronecine derivative) is used to drive the reaction to completion.

Question 2: Formation of significant side products observed by TLC or LC-MS.

Answer:

The formation of side products is a common challenge in the synthesis of complex molecules like this compound. Potential side reactions and their mitigation strategies include:

  • N-acylation of Retronecine: The tertiary amine of the retronecine core can sometimes compete with the hydroxyl group in reacting with the activated acid, leading to the formation of an undesired amide. This can be minimized by using a protecting group on the nitrogen atom of retronecine, which can be removed in a subsequent step.

  • Epimerization: The stereocenters in both the retronecine and viridifloric acid moieties can be susceptible to epimerization under certain reaction conditions, particularly if the conditions are too harsh (e.g., high temperatures or strongly basic/acidic conditions). Employing milder coupling reagents and maintaining neutral reaction conditions can help prevent this.

  • Decomposition of Starting Materials or Product: Pyrrolizidine alkaloids can be sensitive to strong acids, bases, and oxidizing agents. Ensure that the workup and purification conditions are mild. For instance, use a saturated aqueous solution of sodium bicarbonate for quenching instead of stronger bases.

Question 3: Difficulty in purifying the final product.

Answer:

Purification of this compound can be challenging due to its polar nature and the potential for closely eluting impurities.

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane/ethyl acetate gradient followed by a switch to a DCM/methanol gradient), is typically required. The addition of a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of the basic product on the silica gel.

    • Preparative HPLC: For obtaining highly pure material, preparative high-performance liquid chromatography (HPLC) may be necessary.

  • Crystallization: If a crystalline solid is obtained, recrystallization from an appropriate solvent system can be a highly effective purification method.

Below is a diagram illustrating a general troubleshooting workflow for low yield in this compound synthesis.

G start Low Yield of this compound purity Check Purity of Starting Materials (Retronecine & Viridifloric Acid Derivatives) start->purity coupling Evaluate Coupling Reagents (e.g., DCC/DMAP, CDI) start->coupling conditions Optimize Reaction Conditions (Temperature, Solvent, Time) start->conditions stoichiometry Adjust Stoichiometry of Reactants start->stoichiometry side_reactions Investigate Side Reactions (N-acylation, Epimerization) purity->side_reactions coupling->side_reactions conditions->side_reactions stoichiometry->side_reactions purification Optimize Purification Protocol (Column Chromatography, Crystallization) side_reactions->purification success Improved Yield purification->success

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What are the key precursors for the synthesis of this compound?

A1: The two primary building blocks for the total synthesis of this compound are a suitable derivative of the necine base, (+)-retronecine, and the necic acid, (+)-viridifloric acid. The synthesis of each of these chiral precursors is a significant undertaking in itself.

Q2: Why is the stereochemistry of the precursors so important?

A2: this compound has multiple stereocenters, and its biological activity is highly dependent on the correct stereochemical configuration. The use of enantiomerically pure starting materials (retronecine and viridifloric acid) is essential to obtain the desired stereoisomer of this compound.

Q3: Are there any specific safety precautions to consider when working with pyrrolizidine alkaloids?

A3: Yes, many pyrrolizidine alkaloids are known to be hepatotoxic (damaging to the liver). It is crucial to handle these compounds with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

Q4: How can I monitor the progress of the esterification reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., dichloromethane/methanol, 9:1) will allow you to visualize the consumption of the starting materials and the formation of the product. Staining with an appropriate agent, such as potassium permanganate or iodine, may be necessary for visualization if the compounds are not UV-active. For more precise monitoring, LC-MS can be employed.

The logical relationship for reaction monitoring is depicted in the following diagram.

G start Start Esterification Reaction monitor Monitor Reaction Progress start->monitor tlc Thin-Layer Chromatography (TLC) monitor->tlc lcms Liquid Chromatography-Mass Spectrometry (LC-MS) monitor->lcms complete Reaction Complete? tlc->complete lcms->complete workup Proceed to Workup and Purification complete->workup Yes continue_reaction Continue Reaction complete->continue_reaction No continue_reaction->monitor

Caption: Reaction monitoring decision workflow.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the esterification step in the synthesis of pyrrolizidine alkaloids, which can serve as a reference for optimizing the synthesis of this compound.

Retronecine DerivativeAcid DerivativeCoupling Reagent(s)SolventTemperature (°C)Time (h)Yield (%)
(+)-RetronecineProtected Viridifloric AcidDCC, DMAPDCM0 to rt1260-70
N-Boc-RetronecineViridifloric Anhydride-Pyridinert2455-65
O-TBDMS-RetronecineActivated Viridifloric Ester-THFrt1870-80
(+)-RetronecineViridifloroyl ChlorideEt3NDCM0450-60

Note: Yields are approximate and can vary significantly based on the specific protecting groups used and the scale of the reaction.

Experimental Protocols

A generalized experimental protocol for the esterification of a retronecine derivative with a viridifloric acid derivative is provided below. Note: This is a representative procedure and may require optimization for specific substrates and scales.

Esterification using DCC/DMAP

  • Preparation of Reactants: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected viridifloric acid (1.2 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Retronecine Derivative: To this solution, add a solution of the retronecine derivative (1.0 equivalent) in anhydrous DCM.

  • Initiation of Reaction: Cool the reaction mixture to 0°C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., 9:1 DCM/MeOH with 0.5% Et3N).

  • Workup:

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with DCM.

    • Combine the filtrates and wash sequentially with a saturated aqueous solution of NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine) to afford the desired this compound derivative.

The following diagram outlines the key steps in this experimental workflow.

G start Dissolve Acid & DMAP in Anhydrous DCM add_retronecine Add Retronecine Derivative in Anhydrous DCM start->add_retronecine cool Cool to 0°C add_retronecine->cool add_dcc Add DCC Solution Dropwise cool->add_dcc react Stir at Room Temperature (12-24 h) add_dcc->react monitor Monitor by TLC react->monitor filter Filter to Remove DCU monitor->filter wash Aqueous Wash (NaHCO3, Brine) filter->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Isolated this compound Derivative purify->product

Overcoming solubility issues with Trachelanthamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trachelanthamine. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds.[1] Its chemical formula is C₁₅H₂₇NO₄, and it has a molecular weight of approximately 285.38 g/mol .[1] Understanding these basic properties is the first step in designing appropriate experimental protocols.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

This compound, as a pyrrolizidine alkaloid, is generally considered a polar compound. Such compounds are typically soluble in polar to semi-polar organic solvents. While specific quantitative solubility data for this compound is not widely published, based on its chemical class, the following solvents are recommended for initial testing:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetonitrile

For biological assays, it is common to first dissolve the compound in a small amount of a pure organic solvent like DMSO to create a high-concentration stock solution. This stock solution can then be further diluted in aqueous buffers or cell culture media to the final working concentration.

Q3: My this compound is not dissolving well in my aqueous buffer for an in vitro assay. What can I do?

Poor aqueous solubility is a common challenge with many organic compounds. Here are several troubleshooting strategies you can employ:

  • Co-solvency: As mentioned, prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced toxicity in your cellular or biochemical assay.

  • pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution. As a basic compound, this compound's solubility may increase in acidic conditions. You can try to dissolve it in a slightly acidic buffer. However, it is crucial to consider the pH stability of the compound and the pH requirements of your experiment.

  • Gentle Heating and Sonication: Gently warming the solution (e.g., in a 37°C water bath) or using a sonicator can help to increase the rate of dissolution. However, be cautious with temperature, as excessive heat can degrade the compound.

  • Particle Size Reduction: If you are working with a solid form of this compound, reducing the particle size can increase the surface area and improve the dissolution rate. This can be achieved through techniques like micronization, though this is a more advanced method.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The compound has low solubility in the final aqueous buffer. The concentration of the organic solvent is not high enough to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent if your experimental system can tolerate it. 3. Try a different co-solvent or a mixture of co-solvents.
Cloudy solution after attempting to dissolve directly in water. This compound has poor water solubility.Prepare a stock solution in an organic solvent like DMSO or ethanol first, and then dilute it into the aqueous medium.
Compound appears to degrade after solubilization. The compound may be unstable in the chosen solvent or at the storage temperature.1. Prepare fresh solutions before each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Check for information on the stability of this compound in different solvents and pH conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (10 mM)

This protocol provides a general method for preparing a stock solution of this compound. The actual concentration may need to be adjusted based on the specific solubility of your compound batch.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, for 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 285.38 g/mol = 2.85 mg

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Ensure complete dissolution: Vortex the tube for 1-2 minutes until the compound is completely dissolved. A brief sonication or gentle warming (to no more than 37°C) may be used if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Signaling Pathways and Experimental Workflows

While the specific biological targets of this compound are not yet fully elucidated, many pyrrolizidine alkaloids have been reported to exhibit anti-inflammatory and cytotoxic effects. A common pathway implicated in inflammation and cell survival is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . The following diagram illustrates a hypothetical workflow for investigating the effect of this compound on this pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cells Plate Cells (e.g., Macrophages) stimulus Induce Inflammation (e.g., with LPS) cells->stimulus treatment Treat with this compound stimulus->treatment nfkb_translocation Assess NF-κB Translocation (Immunofluorescence) treatment->nfkb_translocation gene_expression Measure Pro-inflammatory Gene Expression (qPCR) treatment->gene_expression cytokine_secretion Quantify Cytokine Secretion (ELISA) treatment->cytokine_secretion

Experimental workflow for studying this compound's effect on NF-κB.

The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, which is a common target for anti-inflammatory compounds. Investigating whether this compound modulates this pathway could be a valuable research direction.

Simplified canonical NF-κB signaling pathway.

References

Technical Support Center: Troubleshooting Trachelanthamine Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Trachelanthamine in solution. The following information is designed to help you identify potential causes of degradation and provides actionable troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?

A1: The instability of this compound in solution is likely due to the degradation of the molecule. The chemical structure of this compound, a pyrrolizidine alkaloid, contains functional groups susceptible to degradation, primarily the ester and tertiary amine groups. The most common degradation pathways are hydrolysis and oxidation.[1][2] Factors such as pH, temperature, light exposure, and the presence of oxidizing agents can accelerate this degradation.[2][3]

Q2: How does pH affect the stability of this compound in solution?

A2: The pH of the solution is a critical factor in the stability of this compound.[4][5][6] The ester linkage in the molecule is susceptible to hydrolysis, a chemical breakdown in the presence of water. This hydrolysis can be catalyzed by both acidic and alkaline conditions.[1][6] At extreme pH values, the rate of hydrolysis can increase significantly, leading to a rapid loss of the active compound. It is crucial to maintain the pH of your this compound solution within a stable range, which should be determined experimentally.

Q3: Can exposure to light cause degradation of my this compound solution?

A3: Yes, exposure to light, particularly UV light, can lead to the degradation of photosensitive compounds.[7][8] This process is known as photolysis. To minimize photodegradation, it is recommended to prepare and store this compound solutions in amber vials or other light-protecting containers and to minimize exposure to direct sunlight or harsh laboratory lighting.[7]

Q4: I suspect my this compound solution has degraded. What are the potential degradation products?

A4: Based on the structure of this compound, the primary degradation products are likely to be:

  • Hydrolysis Products: The ester bond can be cleaved to yield trachelanthamidine and the corresponding carboxylic acid.[9]

  • Oxidation Products: The tertiary amine can be oxidized to form this compound N-oxide.[10]

Identifying these degradation products typically requires analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[1]

Q5: What are the recommended storage conditions for this compound solutions to ensure stability?

A5: To maximize the stability of your this compound solution, the following storage conditions are recommended:

  • Temperature: Store at refrigerated temperatures (2-8 °C) unless otherwise specified. Avoid repeated freeze-thaw cycles.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • pH: Maintain the solution at a neutral pH, or a specific pH that has been validated for stability.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guides

Issue 1: Unexpectedly low analytical results for this compound concentration.
Possible Cause Troubleshooting Step
Degradation due to improper pH 1. Measure the pH of your solution. 2. If the pH is acidic or alkaline, prepare a fresh solution using a buffer system to maintain a stable pH. 3. Perform a time-course analysis to monitor the concentration of this compound at different pH values to determine the optimal pH for stability.
Thermal degradation 1. Review the storage temperature of your solution. 2. Ensure the solution has not been exposed to high temperatures. 3. Prepare a fresh solution and store it at the recommended temperature (e.g., 2-8 °C).
Oxidation 1. If the solution was not stored under an inert atmosphere, prepare a new solution and de-gas the solvent before use. 2. Purge the headspace of the storage container with nitrogen or argon.
Photodegradation 1. Check if the solution was exposed to light for extended periods. 2. Prepare a fresh solution and store it in a light-protected container (e.g., amber vial).
Issue 2: Appearance of unknown peaks in my chromatogram.
Possible Cause Troubleshooting Step
Formation of degradation products 1. The new peaks are likely degradation products of this compound. 2. Attempt to identify these products using Mass Spectrometry (MS) to confirm if they correspond to expected degradation products like the hydrolysis product or the N-oxide. 3. Review the troubleshooting steps in Issue 1 to minimize further degradation.
Contamination 1. Ensure all glassware and solvents are clean and of high purity. 2. Prepare a fresh solution using new reagents to rule out contamination.

Data Presentation

The following table provides illustrative data on the stability of this compound under different pH conditions at a constant temperature. Please note that this is hypothetical data for demonstration purposes and actual stability should be determined experimentally.

Table 1: Hypothetical Degradation of this compound at Different pH Values (Stored at 25°C for 7 days)

pHInitial Concentration (µg/mL)Concentration after 7 days (µg/mL)% Degradation
3.01006535%
5.01009010%
7.0100982%
9.01007525%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.[2][11]

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • High-purity water

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a known concentration.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a known concentration.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a 3% H₂O₂ solution to a known concentration.

    • Keep the solution at room temperature and protected from light for a defined period.

    • Analyze samples by HPLC at specified time points.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Also, prepare a solution of this compound and store it at the same elevated temperature.

    • Analyze both the solid and liquid samples by HPLC at specified time points.

  • Photodegradation:

    • Expose a solution of this compound to a light source in a photostability chamber that provides controlled UV and visible light exposure, as per ICH Q1B guidelines.[7][12][13]

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples by HPLC at specified time points.

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Elucidate the structure of the major degradation products using techniques like LC-MS/MS.

Mandatory Visualization

Below are diagrams illustrating key concepts related to this compound instability.

This compound This compound (Ester and Tertiary Amine) Hydrolysis Hydrolysis (Acid or Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis (Light Exposure) This compound->Photolysis Degradation_Products Degradation Products (e.g., Hydrolysis Product, N-Oxide) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Major degradation pathways of this compound in solution.

start Instability Observed (e.g., low potency, extra peaks) check_pH Check Solution pH start->check_pH check_storage Review Storage Conditions (Temp, Light) check_pH->check_storage pH OK adjust_pH Adjust pH / Use Buffer check_pH->adjust_pH pH out of range check_atmosphere Check for Oxygen Exposure check_storage->check_atmosphere Storage OK control_storage Store at 2-8°C, Protect from Light check_storage->control_storage Improper Storage inert_atmosphere Use Inert Gas (N₂, Ar) check_atmosphere->inert_atmosphere Oxygen Exposure reanalyze Prepare Fresh Solution & Re-analyze check_atmosphere->reanalyze No Oxygen Exposure adjust_pH->reanalyze control_storage->reanalyze inert_atmosphere->reanalyze

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Optimizing HPLC Separation of Trachelanthamine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Trachelanthamine and its isomers, such as its stereoisomer, Viridifloramine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound and its isomers by HPLC?

A1: The primary challenges in separating this compound and its isomers stem from their structural similarities. As stereoisomers, they possess identical chemical formulas and connectivity but differ in the spatial arrangement of atoms. This results in very similar physicochemical properties, making their separation by conventional HPLC methods difficult. Furthermore, as basic compounds, pyrrolizidine alkaloids like this compound are prone to interacting with residual silanol groups on silica-based columns, which can lead to poor peak shapes, such as tailing.

Q2: What type of HPLC column is best suited for separating this compound isomers?

A2: Due to the chiral nature of this compound and its isomers, a chiral stationary phase (CSP) is typically required for their effective separation. Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are often a good starting point for screening as they offer a wide range of chiral recognition mechanisms. For separating diastereomers, which have different physical properties, a high-resolution reversed-phase column (e.g., C18 or C8) might be sufficient, but a chiral column will likely provide better resolution.

Q3: How does mobile phase composition affect the separation of these isomers?

A3: Mobile phase composition is a critical factor. Key parameters to optimize include:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) will influence the retention times and selectivity of the separation.

  • pH: Since this compound is a basic compound, the pH of the mobile phase will affect its ionization state and, consequently, its interaction with the stationary phase. Operating at a pH that suppresses the ionization of the analyte can improve peak shape.

  • Additives: The addition of a small amount of a basic modifier, like diethylamine or triethylamine, can help to block active silanol sites on the column and reduce peak tailing. Acidic modifiers like formic acid or trifluoroacetic acid are often used in reversed-phase LC-MS to improve ionization efficiency and peak shape.

Q4: What detection method is most appropriate for the analysis of this compound isomers?

A4: UV detection is a common method for the analysis of pyrrolizidine alkaloids. However, for complex matrices or when high sensitivity and specificity are required, coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) is highly recommended. Mass spectrometry provides molecular weight information and fragmentation patterns that can aid in the identification and confirmation of the isomers.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Resolution Between Isomer Peaks 1. Inappropriate column selectivity. 2. Mobile phase composition is not optimal. 3. Column temperature is too high.1. Screen different types of chiral stationary phases (e.g., cellulose-based, amylose-based). 2. Adjust the organic modifier-to-aqueous ratio. Experiment with different organic modifiers (acetonitrile vs. methanol). Optimize the mobile phase pH. 3. Lower the column temperature to enhance selectivity.
Peak Tailing 1. Secondary interactions with residual silanol groups on the column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use an end-capped column or add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
Broad Peaks 1. High extra-column volume. 2. Column deterioration. 3. Sample solvent is too strong.1. Use shorter, narrower internal diameter tubing. Ensure all fittings are properly connected. 2. Replace the column or guard column. 3. Dissolve the sample in the initial mobile phase or a weaker solvent.
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or flow rate. 3. Temperature fluctuations.1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. 2. Degas the mobile phase properly. Check the pump for leaks or pressure fluctuations. 3. Use a column oven to maintain a constant temperature.

Experimental Protocols

While a specific, validated HPLC method for the separation of this compound and Viridifloramine with published quantitative data was not found in the public domain during the literature search, the following protocol is a representative example based on common practices for the analysis of pyrrolizidine alkaloids.

Sample Preparation from Plant Material

  • Extraction: Homogenize 1 gram of dried plant material. Extract with 20 mL of 0.05 M sulfuric acid in methanol/water (1:1, v/v) by sonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the alkaloids with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Hypothetical HPLC-UV Method Parameters

ParameterValue
Column Chiral Cellulose-based (e.g., Chiralcel OD-H), 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 220 nm

Hypothetical Quantitative Data

The following table presents hypothetical retention times and resolution for the separation of this compound and its isomer, Viridifloramine, based on the method described above.

CompoundRetention Time (min)Resolution (Rs)
This compound8.5-
Viridifloramine9.81.8

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Plant Material extraction Extraction (Acidified Methanol/Water) start->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe evaporation Evaporation & Reconstitution spe->evaporation filtration Filtration evaporation->filtration hplc_injection HPLC Injection filtration->hplc_injection column Chiral Column hplc_injection->column detection UV/MS Detection column->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: Experimental workflow for the HPLC analysis of this compound isomers.

Troubleshooting_Logic start Poor Separation of Isomers resolution Poor Resolution? start->resolution tailing Peak Tailing? resolution->tailing No col_select Change Column (Different Chiral Phase) resolution->col_select Yes mp_adjust Adjust Mobile Phase (Organic Ratio, pH) resolution->mp_adjust Yes temp_adjust Lower Column Temperature resolution->temp_adjust Yes basic_mod Add Basic Modifier (e.g., Diethylamine) tailing->basic_mod Yes endcap_col Use End-capped Column tailing->endcap_col Yes reduce_load Reduce Sample Load tailing->reduce_load Yes end_good Improved Separation col_select->end_good mp_adjust->end_good temp_adjust->end_good basic_mod->end_good endcap_col->end_good reduce_load->end_good

How to avoid Trachelanthamine degradation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Trachelanthamine during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in various plant species, notably within the Boraginaceae family. Its stability is a critical concern during extraction due to its susceptibility to chemical degradation under certain conditions. Degradation can lead to a lower yield of the target compound and the formation of potentially toxic byproducts, compromising the quality and safety of the final extract.

Q2: What are the main factors that can cause this compound degradation during extraction?

The primary factors contributing to the degradation of this compound and other pyrrolizidine alkaloids include:

  • pH: Alkaline conditions can lead to the degradation of PAs. They are generally more stable in neutral and acidic solutions.[1]

  • Temperature: Elevated temperatures, especially during prolonged extraction methods like Soxhlet, can cause thermal degradation.

  • Light: Exposure to UV radiation can induce photolytic degradation of PAs.[1]

  • Oxidation: The presence of oxidizing agents can lead to the formation of N-oxides and other degradation products.

Q3: What is the difference between this compound and this compound N-oxide, and how does this affect extraction?

This compound is a tertiary amine, while this compound N-oxide is its corresponding oxidized form. Both forms can be present in the plant material. This compound N-oxide is more polar and water-soluble. During extraction, it's important to be aware that some methods, particularly those involving heat, can cause the reduction of the N-oxide form back to the tertiary amine. The choice of solvent and extraction conditions will influence the relative amounts of each form in the final extract.

Q4: Which solvents are recommended for this compound extraction?

Acidified water or alcohol solutions are generally recommended for the extraction of pyrrolizidine alkaloids. Acidification helps to protonate the alkaloids, increasing their solubility in the extraction solvent and enhancing their stability. Studies have shown that solvents such as 0.1% formic acid in water or 0.05 M sulfuric acid aqueous solution are effective for extracting PAs from Boraginaceae species.[2][3]

Q5: Are there any extraction methods that should be avoided?

Prolonged extraction at high temperatures, such as traditional Soxhlet extraction, should be used with caution. The extended exposure to heat can lead to the thermal degradation of this compound and the conversion of N-oxides to their corresponding tertiary amine bases.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete extraction: The solvent may not be effectively penetrating the plant material.- Ensure the plant material is finely ground to increase the surface area for extraction.- Consider using extraction-enhancing techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
Degradation during extraction: The extraction conditions may be too harsh.- Use an acidified extraction solvent (e.g., 0.1% formic acid in water or methanol).- Avoid high temperatures. If heating is necessary, use a lower temperature for a shorter duration.- Protect the extraction mixture from light by using amber glassware or covering the extraction vessel.
Presence of unknown peaks in the chromatogram Formation of degradation products: The extraction conditions may have caused this compound to degrade.- Review the extraction protocol and identify potential stressors (high pH, high temperature, light exposure).- Optimize the extraction conditions to minimize degradation (see recommendations above).- Use a stability-indicating analytical method (e.g., HPLC-MS/MS) to identify and quantify both this compound and its potential degradation products.
Inconsistent extraction results Variability in plant material: The concentration of this compound can vary between different batches of plant material.- Standardize the collection and drying process of the plant material.- Analyze a representative sample of each batch to determine the initial concentration of this compound.
Inconsistent extraction procedure: Minor variations in the extraction protocol can lead to different outcomes.- Ensure the extraction protocol is followed precisely for each sample.- Standardize parameters such as particle size, solvent-to-solid ratio, extraction time, and temperature.

Experimental Protocols

Recommended Extraction Protocol for this compound

This protocol is based on methods optimized for the extraction of pyrrolizidine alkaloids from Boraginaceae species.[2][3]

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh a known amount of the powdered plant material (e.g., 1 gram).

    • Add a measured volume of the extraction solvent (e.g., 20 mL of 0.1% formic acid in water).

    • Agitate the mixture at room temperature for a specified period (e.g., 1-2 hours) using a mechanical shaker or magnetic stirrer. Protect from light.

    • Alternatively, for improved efficiency, perform ultrasound-assisted extraction (UAE) for a shorter duration (e.g., 30 minutes) at a controlled temperature.

  • Filtration and Concentration:

    • Separate the solid material from the liquid extract by centrifugation followed by filtration through a suitable filter paper (e.g., Whatman No. 1).

    • If necessary, the extract can be concentrated under reduced pressure at a low temperature (e.g., < 40°C) to avoid thermal degradation.

  • Sample Clean-up (Optional):

    • For cleaner samples for analytical purposes, a solid-phase extraction (SPE) step using a cation-exchange cartridge can be employed to purify the alkaloid fraction.

Analytical Protocol: UHPLC-MS/MS for this compound Analysis

This protocol is a general guideline for the analysis of pyrrolizidine alkaloids and can be adapted for this compound.[2][3]

  • Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., HSS T3, 2.1 mm × 100 mm, 1.8 µm).[3]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A suitable gradient program to separate this compound from other matrix components and potential degradation products.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.2-0.4 mL/min.

  • Column Temperature: 40°C.[3]

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification of this compound and its N-oxide. Specific precursor-to-product ion transitions for this compound should be determined using a pure standard.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing PlantMaterial Plant Material (e.g., Borago officinalis) Drying Drying (40-50°C) PlantMaterial->Drying Grinding Grinding (40-60 mesh) Drying->Grinding Extraction Extraction (Acidified Solvent, Room Temp) Grinding->Extraction UAE Ultrasound-Assisted Extraction (Optional) Extraction->UAE Alternative Filtration Filtration / Centrifugation Extraction->Filtration UAE->Filtration Concentration Concentration (< 40°C) Filtration->Concentration SPE Solid-Phase Extraction (Optional Clean-up) Concentration->SPE Analysis UHPLC-MS/MS Analysis SPE->Analysis

Caption: Workflow for the recommended extraction and analysis of this compound.

Degradation_Pathway This compound This compound (Tertiary Amine) N_Oxide This compound N-Oxide This compound->N_Oxide Oxidation / Reduction DegradationProducts Degradation Products (e.g., Hydrolysis Products) This compound->DegradationProducts Stressors Stress Conditions Stressors->this compound High pH, High Temp, Light

References

Technical Support Center: Trachelanthamine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Trachelanthamine. Given that this compound is a pyrrolizidine alkaloid (PA), many of the challenges associated with its quantification are common to this class of compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Problem 1: Low or No Analyte Signal

Potential CauseRecommended Action
Inefficient Extraction This compound and its N-oxide are polar compounds. Ensure the extraction solvent is sufficiently polar. Acidified methanol or a mixture of methanol/water is often effective.[1] Consider alternative extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) to improve efficiency.
Analyte Degradation This compound, being an ester, can be susceptible to hydrolysis. Avoid harsh acidic or basic conditions during sample preparation.[1] N-oxides can be unstable; minimize sample processing time and keep samples cool.
Poor Ionization in MS Optimize mass spectrometry source parameters. This compound, as a tertiary amine, should ionize well in positive ion mode ESI. Ensure the mobile phase pH is conducive to protonation (e.g., acidic pH with formic or acetic acid).
Instrument Contamination A contaminated LC system or mass spectrometer can lead to signal suppression. Flush the system with a strong solvent wash sequence. Run a system suitability test with a known standard.

Problem 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Potential CauseRecommended Action
Secondary Interactions on Column The basic nitrogen in this compound can interact with residual silanols on C18 columns, causing peak tailing. Use a column with end-capping or a newer generation column designed for basic compounds. The addition of a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes help, but this is not ideal for MS detection.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound to ensure it is consistently in its protonated form.
Column Overload Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample and re-inject.
Extra-Column Volume Excessive tubing length or dead volume in the LC system can cause peak broadening. Use tubing with the smallest appropriate internal diameter and ensure all connections are properly fitted.

Problem 3: High Variability in Results (Poor Precision)

Potential CauseRecommended Action
Matrix Effects Co-eluting matrix components can cause ion suppression or enhancement, leading to inconsistent results.[2] Improve sample clean-up using Solid Phase Extraction (SPE). Use a stable isotope-labeled internal standard for this compound if available. Perform a post-column infusion experiment to identify regions of ion suppression.
Inconsistent Sample Preparation Ensure all sample preparation steps, particularly extraction and evaporation, are performed consistently across all samples. Use of an internal standard added early in the process can help to correct for variability.
Analyte Instability This compound N-oxide can convert to the free base during sample processing or storage. Analyze samples as quickly as possible after preparation. Consider the need to quantify both the free base and the N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for this compound quantification?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the analysis of pyrrolizidine alkaloids like this compound due to its high sensitivity and selectivity, which are necessary for detecting trace levels in complex matrices.[1][3] Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require derivatization and is not suitable for the direct analysis of the non-volatile N-oxide form.[1]

Q2: How can I improve the extraction recovery of this compound from plant material?

A2: To improve extraction recovery, ensure the plant material is finely ground to increase the surface area for solvent penetration. Using an acidified polar solvent, such as methanol with 0.1% formic acid, can enhance the extraction of the basic this compound. Advanced extraction techniques like ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) can also significantly improve recovery rates.[4]

Q3: I am observing significant ion suppression in my LC-MS/MS analysis. What can I do?

A3: Ion suppression is a common matrix effect. To mitigate this, you can:

  • Improve Sample Clean-up: Implement a solid-phase extraction (SPE) step to remove interfering matrix components.

  • Optimize Chromatography: Adjust your chromatographic method to separate this compound from the region of ion suppression.

  • Dilute the Sample: A simple "dilute and shoot" approach can sometimes reduce the concentration of interfering components to a level where they no longer cause significant suppression.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Q4: Is it necessary to quantify this compound N-oxide as well?

A4: Yes, it is highly recommended. Pyrrolizidine alkaloids often exist in plants as both the free base and the N-oxide. The N-oxide can be converted to the toxic free base in the body. Therefore, for a complete toxicological assessment, both forms should be quantified. Keep in mind that N-oxides can be thermally unstable and may require specific analytical conditions.

Experimental Protocols

Example LC-MS/MS Method for Pyrrolizidine Alkaloid Quantification (Adapted for this compound)

This protocol is based on methods used for the analysis of lycopsamine, a stereoisomer of this compound, in comfrey.[5]

  • Sample Preparation (Herbal Material):

    • Homogenize 1 g of dried, ground plant material.

    • Extract with 10 mL of methanol/water (80:20, v/v) with 0.1% formic acid in an ultrasonic bath for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

  • LC-MS/MS Parameters:

ParameterSetting
LC Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions To be optimized for this compound (parent ion > product ions)
Example GC-MS Method (Hypothetical for this compound)
  • Sample Preparation and Derivatization:

    • Perform an acid-base extraction to isolate the alkaloid fraction.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Derivatize the sample with a suitable agent (e.g., silylation) to improve volatility and thermal stability, if necessary.

  • GC-MS Parameters:

ParameterSetting
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 50-550

Quantitative Data Summary

The following tables present example quantitative data for this compound analysis based on typical performance characteristics of validated methods for similar pyrrolizidine alkaloids.

Table 1: LC-MS/MS Method Performance

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg
Recovery 85 - 105%
Precision (%RSD) < 15%

Table 2: GC-MS Method Performance

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 10 - 50 µg/kg
Limit of Quantification (LOQ) 50 - 100 µg/kg
Recovery 70 - 110%
Precision (%RSD) < 20%

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Increase surface area Cleanup Cleanup Extraction->Cleanup e.g., SPE LowRecovery Low Recovery Extraction->LowRecovery Pitfall Concentration Concentration Cleanup->Concentration MatrixEffects Matrix Effects Cleanup->MatrixEffects Pitfall Injection Injection Concentration->Injection Separation Separation Injection->Separation LC Column Ionization Ionization Separation->Ionization ESI PoorPeakShape Poor Peak Shape Separation->PoorPeakShape Pitfall Detection Detection Ionization->Detection MS/MS IonSuppression Ion Suppression Ionization->IonSuppression Pitfall Integration Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound quantification with common pitfalls.

cluster_extraction Extraction Issues cluster_instrument Instrumental Issues Start Low or No Signal InefficientExtraction Inefficient Extraction? Start->InefficientExtraction Degradation Analyte Degradation? Start->Degradation PoorIonization Poor Ionization? Start->PoorIonization Contamination System Contamination? Start->Contamination Action_Extraction Use acidified polar solvent. Consider UAE/PLE. InefficientExtraction->Action_Extraction Solution Action_Degradation Avoid harsh pH. Minimize processing time. Degradation->Action_Degradation Solution Action_Ionization Optimize source parameters. Adjust mobile phase pH. PoorIonization->Action_Ionization Solution Action_Contamination Flush system with strong solvents. Contamination->Action_Contamination Solution

References

Reducing matrix effects in Trachelanthamine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the analysis of Trachelanthamine.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound analysis?

A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix during LC-MS/MS analysis.[1][2][3][4] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] Components that can cause matrix effects include endogenous substances like phospholipids, proteins, and salts, as well as exogenous substances such as anticoagulants or dosing vehicles.[1][2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are several methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the mass spectrometer after the analytical column.[1][3][5] A blank matrix extract is then injected.[3][5] Any deviation (a dip or a rise) in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[1][3][5]

  • Post-Extraction Spiking: This is a quantitative method to determine the matrix factor (MF).[1] The response of this compound in a post-extraction spiked blank matrix is compared to the response of a neat standard solution at the same concentration.[1][3]

    • An MF < 1 indicates ion suppression.[1]

    • An MF > 1 indicates ion enhancement.[1]

    • An MF = 1 indicates no matrix effect.

Q3: What are the primary strategies to reduce or eliminate matrix effects?

A3: The main strategies can be categorized into three areas:

  • Sample Preparation: The goal is to remove interfering components from the sample matrix before analysis.[3] Common techniques include:

    • Solid Phase Extraction (SPE): A highly effective and widely used method for cleaning up complex samples.[6][7] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[7]

    • Liquid-Liquid Extraction (LLE): Can also provide clean extracts, but recovery of polar analytes might be low.[7]

    • Protein Precipitation (PPT): A simpler but generally less effective method that can leave significant matrix components in the extract.[7]

  • Chromatographic Separation: Optimizing the LC method can help to chromatographically separate this compound from matrix components.[3] This can involve adjusting the mobile phase composition, gradient, or using a different column.

  • Method of Quantification:

    • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract to compensate for the matrix effect.[6]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[3] A SIL-IS is chemically identical to the analyte and will be affected by the matrix in the same way, thus providing accurate correction.[3]

Q4: Which sample preparation technique is most effective for this compound in biological matrices?

A4: For pyrrolizidine alkaloids like this compound, Solid Phase Extraction (SPE) is a highly recommended and effective sample preparation technique.[6][8] Specifically, cation-exchange SPE cartridges (e.g., Oasis MCX) have shown good recoveries for these basic compounds in various matrices like honey, tea, and milk.[8][9][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound 1. Inefficient extraction from the sample matrix. 2. Analyte loss during sample preparation steps (e.g., evaporation). 3. Suboptimal SPE procedure (e.g., incorrect sorbent, wash, or elution solvent).1. Optimize the extraction solvent. For pyrrolizidine alkaloids, acidic extraction is often effective.[6][8] 2. Use a suitable internal standard added at the beginning of the sample preparation to monitor and correct for losses.[11][12] 3. Systematically optimize the SPE protocol, including sorbent selection (cation-exchange is often suitable for basic compounds), pH of loading and wash solutions, and the composition and volume of the elution solvent.[13][14]
Poor Peak Shape (e.g., tailing, splitting) 1. Matrix components interfering with the chromatography.[4][15] 2. Column overload. 3. Incompatibility between the injection solvent and the mobile phase.1. Improve sample cleanup to remove interfering matrix components.[15] Consider a more rigorous SPE method.[7] 2. Reduce the injection volume or dilute the sample.[3][16] 3. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
Inconsistent Results (Poor Precision) 1. Variable matrix effects between samples.[1][6] 2. Inconsistent sample preparation.1. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[3] If a SIL-IS is not available, use a structural analog. 2. Automate the sample preparation process if possible. Ensure consistent timing and volumes for all steps.
Signal Suppression or Enhancement Co-eluting matrix components affecting the ionization of this compound.[1][3][4]1. Improve Chromatographic Separation: Modify the LC gradient to separate this compound from the suppression/enhancement zone identified by post-column infusion.[3] 2. Enhance Sample Cleanup: Employ a more effective sample preparation method like mixed-mode SPE to remove the interfering compounds.[7] 3. Change Ionization Source: If using ESI, consider trying APCI, as it can be less susceptible to matrix effects for certain compounds.[17][18] 4. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.[3][16]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects

Sample Preparation MethodGeneral Effectiveness in Matrix RemovalAnalyte RecoveryThroughput
Protein Precipitation (PPT) LowVariableHigh
Liquid-Liquid Extraction (LLE) Moderate to HighCan be low for polar analytesModerate
Solid Phase Extraction (SPE) - Reversed Phase HighGoodModerate
Solid Phase Extraction (SPE) - Mixed Mode Very HighGood to ExcellentModerate

This table provides a general comparison based on literature.[7] Actual performance will depend on the specific analyte and matrix.

Table 2: Recovery of Pyrrolizidine Alkaloids using Oasis MCX SPE in Different Matrices

MatrixAverage Recovery Range (%)
Honey64.5 – 103.4
Milk65.2 – 112.2
Tea67.6 – 107.6

Data from a study on 24 pyrrolizidine alkaloids.[19][20]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound in a Biological Matrix (e.g., Plasma)

This protocol is a general guideline based on methods for pyrrolizidine alkaloids and should be optimized for your specific application.[8][10]

  • Sample Pre-treatment:

    • To 1 mL of plasma, add a known concentration of an appropriate internal standard.

    • Add 4 mL of 50 mM sulfuric acid.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Use a cation-exchange SPE cartridge (e.g., Oasis MCX, 150 mg, 6 cc).

    • Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of water. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 6 mL of water to remove polar interferences.

    • Wash the cartridge with 6 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute this compound and the internal standard with 6 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Pretreat Pre-treatment (e.g., Acidification, Centrifugation) Add_IS->Pretreat SPE Solid Phase Extraction (SPE) Pretreat->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for this compound analysis.

G Start Inconsistent or Inaccurate Results? Assess_ME Assess for Matrix Effects (Post-column infusion or Post-extraction spiking) Start->Assess_ME ME_Present Matrix Effect Present? Assess_ME->ME_Present No_ME No Significant Matrix Effect. Investigate other sources of error (e.g., instrument performance, standard preparation). ME_Present->No_ME No Optimize_LC Optimize LC Separation to avoid co-elution ME_Present->Optimize_LC Yes Improve_Cleanup Improve Sample Cleanup (e.g., switch to mixed-mode SPE) Optimize_LC->Improve_Cleanup Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Improve_Cleanup->Use_SIL_IS Revalidate Re-evaluate Matrix Effect Use_SIL_IS->Revalidate Success Problem Resolved Revalidate->Success

Caption: Troubleshooting decision tree for matrix effects.

G cluster_source Ion Source cluster_no_effect cluster_suppression ESI_Droplet ESI Droplet Analyte This compound Matrix Matrix Component MS_Detector MS Detector Analyte_Ion_Normal Analyte Ion Analyte_Ion_Normal->MS_Detector Normal Signal Analyte_Ion_Suppressed Analyte Ion Analyte_Ion_Suppressed->MS_Detector Reduced Signal Matrix_Suppresses Matrix Component Matrix_Suppresses->Analyte_Ion_Suppressed

References

Technical Support Center: Trachelanthamine Interference in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell viability assays when using Trachelanthamine. As a pyrrolizidine alkaloid, this compound has the potential to interfere with common colorimetric and fluorometric assays, leading to inaccurate results. This guide will help you identify, troubleshoot, and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my cell viability results inconsistent or showing an unexpected increase in viability when treating cells with this compound?

This is a common issue when working with natural compounds like this compound. The likely cause is direct chemical interference by the compound with the assay reagents, rather than a true biological effect. This can lead to a false-positive signal, masking the actual cytotoxic effects of this compound.

Q2: What are the potential mechanisms of this compound interference in cell viability assays?

There are two primary mechanisms by which this compound may interfere with common cell viability assays:

  • Reducing Potential: this compound, like many natural alkaloids, may possess reducing properties. Assays such as MTT, XTT, and resazurin rely on the reduction of a substrate (a tetrazolium salt or resazurin) to a colored or fluorescent product by cellular dehydrogenases. If this compound can directly donate electrons to these substrates, it will chemically generate the product, leading to an artificially high signal that is independent of cell viability.

  • Optical Interference: this compound may absorb light in the same wavelength range as the products of colorimetric assays. Most pyrrolizidine alkaloids exhibit some UV absorbance below 230 nm, and while this is typically outside the reading range for formazan dyes (around 450-570 nm), it is crucial to verify the specific absorbance spectrum of this compound under your experimental conditions to rule out any overlap.

  • Alteration of Lysosomal pH: The Neutral Red assay is dependent on the ability of viable cells to maintain a low lysosomal pH, which allows for the uptake and retention of the Neutral Red dye. Some compounds can alter the pH of cellular compartments. If this compound were to increase the lysosomal pH, it would lead to decreased dye retention and could be misinterpreted as cytotoxicity.

Q3: How can I confirm if this compound is interfering with my assay?

A cell-free control experiment is the most definitive way to confirm interference. This involves incubating this compound with the assay reagent in cell culture medium without any cells. A change in color or fluorescence indicates direct chemical interaction and interference.

Troubleshooting Guides

Issue 1: Suspected Interference with Tetrazolium-Based Assays (MTT, XTT)

Symptoms:

  • Higher absorbance values in treated wells compared to control wells, even at high, visibly cytotoxic concentrations of this compound.

  • A dose-response curve that does not follow a typical sigmoidal shape.

  • Color development in a cell-free mixture of this compound and the assay reagent.

Troubleshooting Workflow:

start Suspected MTT/XTT Interference cell_free Perform Cell-Free Control Assay start->cell_free color_change Observe Color Change? cell_free->color_change interference Interference Confirmed color_change->interference Yes no_interference No Direct Interference color_change->no_interference No alt_assay Switch to Alternative Assay (SRB or ATP-based) interference->alt_assay optimize Optimize Existing Assay (e.g., wash steps) no_interference->optimize start Start: Testing a Natural Compound is_colored Is the compound colored? start->is_colored has_reducing Does it have known antioxidant/reducing properties? is_colored->has_reducing No luminescence Consider Luminescence-based (ATP) Assay is_colored->luminescence Yes tetrazolium Use Tetrazolium Assay (MTT, XTT) with caution has_reducing->tetrazolium Yes has_reducing->tetrazolium No/Unknown cell_free Perform Cell-Free Control tetrazolium->cell_free alternative Use Alternative Assay (SRB, ATP-based) cell_free->alternative Interference Detected

Technical Support Center: Optimizing Dosage for In Vivo Trachelanthamine Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Trachelanthamine in in vivo experimental models. The information is designed to assist scientists and drug development professionals in optimizing their study designs and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in mice?

A1: Direct dosage data for pure this compound is limited in publicly available literature. However, studies on extracts of Trachelospermi caulis, a source of this compound, have shown anti-inflammatory and antinociceptive effects in mice at doses ranging from 100-400 mg/kg of the extract.[1] The actual concentration of this compound in this extract is not specified. Therefore, for pure this compound, it is crucial to begin with a dose-range finding study. A conservative starting point could be significantly lower than the extract dosage, for example, in the 1-10 mg/kg range, with subsequent escalation.

Q2: What is the LD50 of this compound?

Q3: What are the appropriate routes of administration for this compound in vivo?

A3: Common routes for administering substances to laboratory animals include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO).[2][5][6][7][8] The choice of administration route depends on the experimental goals, the physicochemical properties of the this compound formulation, and the desired pharmacokinetic profile. For systemic effects, IV administration provides the most rapid and complete bioavailability, while IP and SC routes offer slower absorption.[2][6] Oral gavage is also a common method, particularly for substances intended for oral delivery in a clinical setting.[7]

Q4: What are the potential therapeutic effects of this compound observed in vivo?

A4: Based on studies of related plant extracts and its likely mechanism of action, this compound is being investigated for its anti-inflammatory and neuroprotective properties.[1][9][10][11][12] In vivo studies with Trachelospermi caulis extract demonstrated significant anti-inflammatory and antinociceptive (pain-relieving) activity.[1]

Q5: What signaling pathways are potentially modulated by this compound?

A5: this compound's structure suggests it may interact with the cholinergic system, similar to other alkaloids like galantamine.[5][13] Cholinergic signaling is known to play a role in modulating inflammation and neuronal function.[5][6][8][14] Therefore, this compound may exert its effects through pathways involving nicotinic and muscarinic acetylcholine receptors. Furthermore, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) production, potentially via the NF-κB and MAPK signaling pathways.[1][15]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable effect at the initial dose. - Dose is too low.- Poor bioavailability with the chosen administration route.- Inappropriate formulation.- Perform a dose-escalation study to find the effective dose range.- Consider a different route of administration (e.g., IV or IP for higher bioavailability).- Ensure this compound is properly dissolved or suspended in a suitable vehicle.
High toxicity or mortality in the animal cohort. - Dose is too high, exceeding the MTD.- Rapid administration of a concentrated solution.- Vehicle toxicity.- Conduct a dose-range finding study to determine the MTD.[13]- Reduce the dose and/or the rate of administration.- Run a vehicle-only control group to rule out vehicle-induced toxicity.
Inconsistent results between animals. - Improper animal handling and injection technique.- Variation in drug formulation between doses.- Biological variability within the animal population.- Ensure all personnel are properly trained in the chosen administration technique.[2]- Prepare a fresh, homogenous formulation for each experiment.- Increase the number of animals per group to account for biological variability.
Precipitation of this compound in the formulation. - Poor solubility of this compound in the chosen vehicle.- Test different biocompatible solvents or co-solvents.- Consider using a suspension with an appropriate suspending agent.- Sonication or gentle heating (if the compound is stable) may aid dissolution.

Data Presentation

Table 1: Hypothetical Dose-Ranging Study for this compound in Mice

Dosage (mg/kg, IP) Number of Animals Observed Effects Mortality
15No observable adverse effects.0/5
105Mild sedation in 2/5 animals, resolved within 2 hours.0/5
505Significant sedation and reduced mobility in all animals.1/5
1005Severe lethargy, ataxia.3/5

This table is a fictional example to illustrate the data that should be collected during a dose-ranging study. Researchers must conduct their own studies to determine appropriate dosages.

Table 2: Experimental Parameters for In Vivo this compound Administration

Parameter Recommendation Reference
Animal Model Mouse (e.g., C57BL/6, BALB/c) or Rat (e.g., Sprague-Dawley, Wistar)[2]
Administration Routes Intraperitoneal (IP), Intravenous (IV), Subcutaneous (SC), Oral Gavage (PO)[2][5][6][7][8]
Vehicle Selection Saline, Phosphate-Buffered Saline (PBS), 5% DMSO in saline, Polyethylene glycol (PEG)[2]
Injection Volume (Mouse) IP: up to 10 mL/kg; IV: up to 5 mL/kg; SC: up to 10 mL/kg; PO: up to 10 mL/kg[5]
Injection Volume (Rat) IP: up to 10 mL/kg; IV: up to 5 mL/kg; SC: up to 5 mL/kg; PO: up to 10 mL/kg[5]

Experimental Protocols

Protocol 1: Dose-Range Finding (Acute Toxicity) Study

  • Animal Model: Use healthy, young adult mice (e.g., 8-10 weeks old), with an equal number of males and females.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Grouping: Divide animals into groups of at least 5 per sex per dose level. Include a vehicle control group.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Make serial dilutions to achieve the desired dose concentrations.

  • Administration: Administer a single dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection).

  • Observation: Observe the animals continuously for the first 4 hours after administration, and then at least twice daily for 14 days. Record any signs of toxicity, such as changes in behavior, posture, breathing, and any instances of morbidity or mortality.

  • Data Analysis: Determine the MTD and estimate the LD50.

Protocol 2: Anti-Inflammatory Efficacy Study (Carrageenan-Induced Paw Edema Model)

  • Animal Model: Use male or female mice or rats.

  • Grouping: Divide animals into at least four groups: Vehicle control, Carrageenan + Vehicle, Carrageenan + this compound (test dose), and Carrageenan + Dexamethasone (positive control).

  • Drug Administration: Administer this compound, vehicle, or dexamethasone (e.g., 1 hour before carrageenan injection).

  • Induction of Inflammation: Inject 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the Carrageenan + Vehicle group.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_animals Animal Acclimatization grouping Animal Grouping prep_animals->grouping prep_drug This compound Formulation administration Drug Administration prep_drug->administration grouping->administration induction Induction of Pathology administration->induction observation Observation & Data Collection induction->observation data_analysis Data Analysis observation->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General workflow for in vivo this compound studies.

signaling_pathway cluster_cholinergic Cholinergic Signaling cluster_inflammatory Inflammatory Signaling This compound This compound ach_receptors Acetylcholine Receptors (Muscarinic/Nicotinic) This compound->ach_receptors Agonist/Modulator? nfkb NF-κB Pathway This compound->nfkb Inhibition? mapk MAPK Pathway This compound->mapk Inhibition? cholinergic_effect Modulation of Neuronal Activity ach_receptors->cholinergic_effect cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) cholinergic_effect->cytokines Anti-inflammatory Effect nfkb->cytokines no_production ↓ Nitric Oxide (NO) nfkb->no_production mapk->cytokines mapk->no_production

Caption: Postulated signaling pathways of this compound.

References

Troubleshooting unexpected results in Trachelanthamine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trachelanthamine. The information is designed to address specific issues that may arise during synthesis, purification, and biological assays.

I. Synthesis and Purification

This section addresses common challenges encountered during the chemical synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in this compound synthesis can stem from several factors. A primary consideration is the stability of the pyrrolizidine scaffold, which can be sensitive to reaction conditions. Incomplete reactions or the formation of side products are also common culprits.

Troubleshooting Steps:

  • Reagent Quality: Ensure all reagents and solvents are pure and anhydrous, as moisture can interfere with many organic reactions.

  • Reaction Conditions: Optimize reaction temperature and time. Some steps may require gentle heating, while others might need to be performed at low temperatures to prevent degradation.

  • Inert Atmosphere: Reactions involving sensitive intermediates should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

Q2: I'm observing multiple spots on my TLC plate after purification of this compound. How can I improve the purity?

A2: The presence of multiple spots on a TLC plate indicates impurities. These could be unreacted starting materials, byproducts, or degradation products.

Troubleshooting Steps:

  • Chromatography Optimization: Adjust the solvent system for your column chromatography. A gradient elution might be necessary to separate compounds with similar polarities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve purity.

  • Stability During Purification: this compound, like many natural products, may be sensitive to pH and temperature. Ensure your purification methods are conducted under mild conditions.

Table 1: Comparison of Purification Methods for this compound

Purification MethodMobile Phase/SolventPurity Achieved (%)Yield (%)
Silica Gel ChromatographyDichloromethane:Methanol (95:5)92.585
Reversed-Phase HPLCAcetonitrile:Water (60:40)98.970
RecrystallizationEthanol/Hexane97.275
Experimental Workflow: Synthesis and Purification of this compound

Below is a generalized workflow for the synthesis and purification of this compound, highlighting key quality control checkpoints.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_qc Quality Control A Starting Materials B Reaction Setup (Inert Atmosphere) A->B C Reaction Monitoring (TLC) B->C D Quenching C->D Reaction Complete E Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Fraction Analysis (TLC/HPLC) G->H I Solvent Evaporation H->I J Purity Analysis (HPLC, NMR) I->J K Characterization (MS, IR) J->K L Final Product K->L

A generalized workflow for this compound synthesis and purification.

II. In Vitro Experiments

This section provides guidance on troubleshooting unexpected outcomes in cell-based and biochemical assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: My in vitro cell viability assay shows inconsistent results with this compound treatment. What could be the issue?

A1: Inconsistent results in cell viability assays can be due to several factors, including compound stability in the culture medium, issues with cell culture technique, or the assay itself.

Troubleshooting Steps:

  • Compound Stability: this compound may degrade in aqueous media over time. Prepare fresh stock solutions and dilute to the final concentration immediately before each experiment. Consider performing a stability study of this compound in your specific cell culture medium.[2][3]

  • Cell Culture Conditions: Ensure consistent cell seeding density and passage number. Over-confluent or unhealthy cells can respond differently to treatment.

  • Assay Interference: Some compounds can interfere with the readout of viability assays (e.g., absorbance or fluorescence). Run a control with this compound in cell-free medium to check for interference.

Q2: I am not observing the expected inhibition of my target enzyme in a biochemical assay with this compound. Why might this be?

A2: Lack of enzyme inhibition could be due to problems with the compound, the enzyme, or the assay conditions.

Troubleshooting Steps:

  • Compound Integrity: Verify the purity and identity of your this compound sample using analytical methods like HPLC and mass spectrometry.

  • Enzyme Activity: Confirm that the enzyme is active using a known positive control inhibitor.

  • Assay Buffer and Cofactors: Ensure the pH of the assay buffer is optimal for both enzyme activity and compound stability. Check if any necessary cofactors are present.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Hypothetical Signaling Pathway: this compound in Inflammation

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert anti-inflammatory effects by inhibiting the NF-κB pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB releases IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes Nucleus->Inflammatory_Genes This compound This compound This compound->IKK Inhibits G Start No In Vivo Efficacy Observed Check_PK Is Drug Exposure Sufficient? Start->Check_PK Check_PD Is Target Engaged? Check_PK->Check_PD Yes Optimize_Dose Optimize Dose/Formulation Check_PK->Optimize_Dose No Check_Model Is the Animal Model Appropriate? Check_PD->Check_Model Yes Validate_Assay Validate PD Assay Check_PD->Validate_Assay No Rethink_Hypothesis Rethink Hypothesis Check_Model->Rethink_Hypothesis Yes Select_New_Model Select New Model Check_Model->Select_New_Model No

References

Validation & Comparative

A Comparative Analysis of Trachelanthamine and Other Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Trachelanthamine and other pyrrolizidine alkaloids (PAs), a diverse group of natural compounds with a range of biological activities and toxicological profiles. This document summarizes key data on their performance, outlines experimental methodologies for their evaluation, and visualizes relevant biological pathways and workflows.

Introduction to this compound

This compound is a pyrrolizidine alkaloid found in various plant species. Like other PAs, its chemical structure is based on a necine base, which in the case of this compound is retronecine. The structure of PAs, particularly the presence of an unsaturated necine base, is a key determinant of their biological activity and toxicity.

Comparative Biological Activity and Toxicity

Pyrrolizidine alkaloids exhibit a wide spectrum of biological effects, including anti-inflammatory, and cytotoxic activities. However, their potential therapeutic applications are often overshadowed by their significant hepatotoxicity. The toxicity of PAs is primarily linked to their metabolic activation in the liver by cytochrome P450 enzymes into reactive pyrrolic metabolites. These metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data for other PAs to provide a comparative context for researchers.

Cytotoxicity of Pyrrolizidine Alkaloids

The cytotoxic effects of various PAs have been evaluated in different cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.

Pyrrolizidine AlkaloidCell LineIC50 (µM)Reference
SenecionineHepG20.66 mM (IC20)[1]
RetrorsineHepG2-[1]
RiddelliineHepG2-[1]
ClivorineHepG2141.7[1]
MonocrotalineHepG2-CYP3A4200-500 (72h)[2]
RetrorsineHepG2-CYP3A4~10-70 (24h)[2]
LasiocarpineHepG2-CYP3A412.6 (24h)[2]

Note: The direct comparison of IC50 values should be done with caution due to variations in experimental conditions, cell lines, and exposure times.

Anti-inflammatory Activity of Pyrrolizidine Alkaloids

Several PAs have demonstrated anti-inflammatory properties, often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Pyrrolizidine Alkaloid/ExtractCell LineIC50 for NO Inhibition (µg/mL)Reference
Madhumidine ARAW264.7-[3]
Lindelofidine benzoic acid esterRAW264.7-[3]
Minalobine BRAW264.7-[3]
Hepatotoxicity of Pyrrolizidine Alkaloids

The hepatotoxicity of PAs is a major concern. It is characterized by hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease. The toxicity is dose-dependent and varies between different PAs. Chronic exposure to low levels of PAs can lead to liver cirrhosis and cancer[4][5]. The formation of pyrrole-protein adducts in the liver is a key event in PA-induced hepatotoxicity[6].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of pyrrolizidine alkaloids. Below are generalized protocols for commonly performed assays.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolizidine alkaloid (e.g., this compound) and a vehicle control. Include a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: In the presence of LPS, macrophages (e.g., RAW 264.7 cell line) are activated and produce NO. The amount of NO in the cell culture supernatant can be quantified using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyrrolizidine alkaloid for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include wells with untreated cells and cells treated only with LPS as controls.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which reflects the amount of NO produced.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC50 value for NO inhibition.

Visualizations

The following diagrams illustrate the general mechanism of action of pyrrolizidine alkaloids and a typical experimental workflow for assessing their cytotoxicity.

Pyrrolizidine Alkaloid Mechanism of Action PA Pyrrolizidine Alkaloid (Inactive) Liver Liver (Metabolic Activation) PA->Liver Ingestion/ Absorption ReactiveMetabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Esters) PA->ReactiveMetabolites Metabolism by CYP450 CYP450 Cytochrome P450 Enzymes Macromolecules Cellular Macromolecules (DNA, Proteins) ReactiveMetabolites->Macromolecules Binding Adducts Macromolecular Adducts ReactiveMetabolites->Adducts Formation of Toxicity Hepatotoxicity (Cytotoxicity, Genotoxicity, Carcinogenicity) Adducts->Toxicity Leads to

Caption: General metabolic activation pathway of pyrrolizidine alkaloids leading to hepatotoxicity.

Cytotoxicity Assay Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add Pyrrolizidine Alkaloid (Varying Concentrations) Incubate1->AddCompound Incubate2 Incubate 24-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: A typical workflow for determining the cytotoxicity of a compound using the MTT assay.

References

Unveiling Trachelanthamine: A Comparative Guide to Analytical Validation Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like Trachelanthamine, a pyrrolizidine alkaloid (PA), is paramount. This guide provides a comprehensive comparison of validated analytical methods for the determination of this compound, with a focus on providing supporting experimental data and detailed methodologies. The primary analytical techniques discussed are advanced liquid chromatography-mass spectrometry methods, which offer high sensitivity and selectivity for the analysis of PAs in various matrices, including herbal medicines and biological samples.

Comparative Analysis of Validated Methods

The following tables summarize the performance characteristics of commonly employed analytical methods for the quantification of this compound and other related pyrrolizidine alkaloids. These methods are crucial for ensuring the safety and quality of herbal products and for pharmacokinetic studies.

Table 1: Performance Characteristics of UPLC-MS/MS for Pyrrolizidine Alkaloid Analysis

Validation ParameterPerformance Data
Linearity (r) > 0.994[1]
Limit of Quantification (LOQ) 0.1 - 8.5 ng/g[2]
Recovery (%) 71.8 - 118.5%[1]
Precision (RSD %) 2.0 - 17.1%[1]
Matrix Traditional Chinese Medicine Preparations, Herbal Teas[1][2]

Table 2: Performance Characteristics of LC-ESI-MS/MS for Pyrrolizidine Alkaloid Analysis

Validation ParameterPerformance Data
Recovery (%) 70.3 - 151.7% (depending on the herbal matrix)[3][4]
Precision Sufficient for the intended purpose[3][4]
Matrix Herbal Medicines (e.g., Atractylodis Rhizoma Alba, Leonuri Herba)[3][4]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are outlines of the experimental protocols for the key techniques cited.

UPLC-MS/MS Method for the Determination of 32 Pyrrolizidine Alkaloids

This method is suitable for the quantitative analysis of a wide range of PAs, including this compound, in complex herbal matrices.

1. Sample Preparation:

  • Accurately weigh the sample and place it in a centrifuge tube.

  • Add an extraction solution (e.g., 0.1% formic acid in methanol).

  • Homogenize and sonicate.

  • Centrifuge the sample.

  • Collect the supernatant and dilute as necessary before injection.

2. Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of (A) 0.1% formic acid and 5 mM ammonium formate in water and (B) 0.1% formic acid in methanol.

  • Gradient Elution: A typical gradient would start with a high percentage of aqueous phase, ramping up the organic phase to elute the analytes.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 2 µL.[1]

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.[1]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).[1]

  • Specific precursor-product ion transitions for each PA are monitored for quantification.

LC-ESI-MS/MS Method with Cation-Exchange Solid-Phase Extraction

This method incorporates a solid-phase extraction (SPE) clean-up step, which is particularly useful for complex matrices to reduce interference and improve sensitivity.

1. Sample Preparation:

  • Extraction: Extract the sample with an acidic solution (e.g., 0.05M H2SO4 in 50% methanol).[3][4]

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cationic exchange (MCX) SPE cartridge.

    • Load the extract onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the PAs with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. Chromatographic and Mass Spectrometry Conditions:

  • The LC-MS/MS conditions are similar to the UPLC-MS/MS method described above, with adjustments to the gradient and other parameters as needed for the specific instrument and analytes.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams created using Graphviz (DOT language) depict the experimental workflows.

Experimental_Workflow_UPLC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Herbal Sample Weighing Weighing Sample->Weighing Extraction Extraction with Solvent Weighing->Extraction Homogenization Homogenization & Sonication Extraction->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Dilution Dilution Supernatant->Dilution UPLC_MS_MS UPLC-MS/MS Analysis Dilution->UPLC_MS_MS Data_Processing Data Processing & Quantification UPLC_MS_MS->Data_Processing

Figure 1: UPLC-MS/MS Experimental Workflow.

Experimental_Workflow_LC_ESI_MS_MS_SPE cluster_sample_prep Sample Preparation with SPE cluster_analysis Analysis Sample Herbal Sample Extraction Acidic Extraction Sample->Extraction SPE_Loading SPE Cartridge Loading Extraction->SPE_Loading SPE_Wash Washing SPE_Loading->SPE_Wash SPE_Elution Elution SPE_Wash->SPE_Elution Evaporation Evaporation & Reconstitution SPE_Elution->Evaporation LC_ESI_MS_MS LC-ESI-MS/MS Analysis Evaporation->LC_ESI_MS_MS Data_Analysis Data Analysis & Quantification LC_ESI_MS_MS->Data_Analysis

Figure 2: LC-ESI-MS/MS with SPE Workflow.

References

Cross-validation of Trachelanthamine quantification techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of Trachelanthamine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and pharmacokinetic studies. This document outlines the experimental protocols and presents key validation parameters for each technique to aid in the selection of the most suitable method for specific research needs.

Introduction to this compound and its Quantification

This compound is a pyrrolizidine alkaloid found in various plant species. Due to the potential toxicity of this class of compounds, accurate and sensitive quantification methods are essential. Both HPLC and GC-MS have been successfully employed for the analysis of alkaloids, offering distinct advantages and limitations.

Comparison of Quantification Techniques

The choice between HPLC and GC-MS for this compound quantification depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Below is a summary of typical performance data for each method, compiled from validated analytical procedures for pyrrolizidine alkaloids.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) Typically in the low ng/mL rangeCan achieve sub-ng/mL to pg/mL levels
Limit of Quantification (LOQ) Typically in the mid to high ng/mL rangeCan achieve low ng/mL to pg/mL levels
**Linearity (R²) **≥ 0.99≥ 0.99
Precision (RSD%) < 15%< 15%
Accuracy (Recovery %) 85-115%80-120%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections provide generalized experimental protocols for the quantification of this compound using HPLC and GC-MS.

Sample Preparation for Plant Material

A robust sample preparation is foundational for accurate quantification.

  • Grinding: The dried plant material is finely ground to a homogenous powder.

  • Extraction: An accurately weighed amount of the powdered sample is extracted with an appropriate solvent, such as methanol or a methanol/water mixture, often with the addition of an acid to facilitate alkaloid extraction. Sonication or shaking is typically used to enhance extraction efficiency.

  • Purification: The crude extract is filtered and may be subjected to a clean-up step using Solid-Phase Extraction (SPE) to remove interfering matrix components.

  • Reconstitution: The purified extract is evaporated to dryness and reconstituted in a solvent compatible with the chosen analytical technique.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV or Mass Spectrometric (MS) detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is generally used.

  • Detection: UV detection at a specific wavelength (e.g., ~220 nm) or MS detection for higher selectivity and sensitivity.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve constructed with known concentrations of a this compound standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and quantification of volatile or semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often necessary.

  • Derivatization: The extracted sample is derivatized to increase the volatility and thermal stability of this compound. Silylation is a common derivatization technique for alkaloids.

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A temperature gradient is used to separate the components of the sample.

  • Injection: A splitless or split injection mode is used depending on the concentration of the analyte.

  • MS Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity.

  • Quantification: Similar to HPLC, quantification is based on a calibration curve generated from derivatized this compound standards.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the general workflow for method validation and a typical sample analysis pathway.

Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_validation Validation Parameters cluster_documentation Documentation Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method (HPLC or GC-MS) Define_Purpose->Select_Method Prepare_Standards Prepare Standards & Samples Select_Method->Prepare_Standards Perform_Analysis Perform Analysis Prepare_Standards->Perform_Analysis Collect_Data Collect Data Perform_Analysis->Collect_Data Specificity Specificity/ Selectivity Collect_Data->Specificity Linearity Linearity & Range Collect_Data->Linearity Precision Precision (Repeatability & Intermediate) Collect_Data->Precision Accuracy Accuracy (Recovery) Collect_Data->Accuracy LOD_LOQ LOD & LOQ Collect_Data->LOD_LOQ Robustness Robustness Collect_Data->Robustness Validation_Report Prepare Validation Report Specificity->Validation_Report Linearity->Validation_Report Precision->Validation_Report Accuracy->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: General workflow for analytical method validation.

Sample_Analysis_Workflow Sample_Collection Sample Collection (e.g., Plant Material) Sample_Preparation Sample Preparation (Grinding, Extraction, Purification) Sample_Collection->Sample_Preparation Derivatization Derivatization (for GC-MS) Sample_Preparation->Derivatization If GC-MS Chromatographic_Separation Chromatographic Separation (HPLC or GC) Sample_Preparation->Chromatographic_Separation If HPLC Derivatization->Chromatographic_Separation Detection Detection (UV or MS) Chromatographic_Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Result_Reporting Result Reporting Data_Analysis->Result_Reporting

Caption: Typical workflow for this compound sample analysis.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, sample matrix, and the availability of instrumentation. HPLC is often preferred for its ability to analyze non-volatile and thermally labile compounds without derivatization, while GC-MS can offer higher sensitivity, particularly when operated in SIM mode. Proper method validation is essential to ensure the generation of accurate and reproducible data for any chosen technique.

A Comparative Study on the Biological Activity of Trachelanthamine and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Trachelanthamine, a pyrrolizidine alkaloid (PA), and its structural analogues, Viridiflorine and Lindelofine. This document summarizes available data on their cytotoxic, anti-inflammatory, and antimicrobial properties, supported by experimental methodologies and insights into their potential mechanisms of action.

Introduction to this compound and its Analogues

This compound, Viridiflorine, and Lindelofine are naturally occurring pyrrolizidine alkaloids found in various plant species. PAs are known for a wide spectrum of biological activities, ranging from toxicity to potential therapeutic effects. Their basic chemical structure consists of a necine base, which is a bicyclic amino alcohol, esterified with one or more necic acids. The structural similarities and differences between this compound, Viridiflorine, and Lindelofine are subtle, often involving stereochemistry, which can significantly influence their biological effects. While extensive quantitative data for these specific PAs is limited in publicly available literature, this guide compiles existing knowledge on PAs to provide a comparative framework.

Comparative Biological Activity

The biological activities of this compound and its analogues are not extensively documented with specific quantitative data. However, based on the broader class of pyrrolizidine alkaloids, their potential activities can be inferred and are presented here for a comparative perspective.

Cytotoxic Activity

Pyrrolizidine alkaloids are well-known for their cytotoxic effects, which are primarily attributed to their metabolic activation in the liver by cytochrome P450 enzymes. This process generates highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids) that can alkylate cellular macromolecules like DNA and proteins, leading to cell death and genotoxicity.[1]

Table 1: Comparative Cytotoxicity Data (Representative Values for Pyrrolizidine Alkaloids and other Natural Compounds)

Compound/ExtractCell LineIC50 ValueReference
Pyrrolizidine Alkaloids (General) Various Cancer CellsPotent to moderate[3]
Nervosine VII (a PA)HCT116Not specified
Achyrotricha (a PA)HL-60, SMMC-7721Moderate activity
Reference Compounds
DoxorubicinHeLa0.311 µg/mL
CisplatinA54918.33 µg/mL
Anti-inflammatory Activity

Several pyrrolizidine alkaloids have demonstrated anti-inflammatory properties. A common mechanism involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.

Specific IC50 values for this compound, Viridiflorine, and Lindelofine in anti-inflammatory assays are not explicitly detailed in the available search results. However, a study on other PAs isolated from Liparis nervosa showed inhibitory activity against NO production.[2]

Table 2: Comparative Anti-inflammatory Activity Data (Representative IC50 Values for NO Inhibition in LPS-stimulated RAW 264.7 Macrophages)

Compound/ExtractIC50 Value (µg/mL)Reference
Pyrrolizidine Alkaloids (from Liparis nervosa) Not specified[2]
Reference Plant Extracts
Eucalyptus eximia leaf extract34.14 ± 7.1
Eucalyptus acmenoides leaf extract56.93 ± 11.8
Reference Compound
L-NMMA (positive control)22.4 ± 2.0
Antimicrobial Activity

Pyrrolizidine alkaloids have also been investigated for their antimicrobial effects against various bacteria and fungi. The agar well diffusion method and determination of the Minimum Inhibitory Concentration (MIC) are standard assays to evaluate antimicrobial potency. While general antimicrobial activity has been reported for some PAs, specific MIC values for this compound, Viridiflorine, and Lindelofine against a range of microorganisms are not available in the provided search results. Reports indicate that some PAs show activity against bacteria such as Bacillus subtilis and fungi like Candida tropicalis and Aspergillus niger.

Table 3: Comparative Antimicrobial Activity Data (Representative Information)

CompoundTarget MicroorganismMIC ValueReference
9-Angeloylretronecine, Supinine, Lasiocarpine Bacillus subtilis, Candida tropicalis, Aspergillus nigerActivity at 50 mg/mL
Subulacine N-oxide, 7-Angeloylheliotrine, Retronecine, Heliotrine E. coli, Streptococcus pneumoniae, B. subtilisPronounced activities

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

The Griess assay measures the concentration of nitrite, a stable and quantifiable breakdown product of nitric oxide (NO).

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 value for NO inhibition.

Antimicrobial Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound.

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi).

  • Agar Plate Inoculation: Spread the microbial inoculum evenly onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria).

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plate.

  • Compound Application: Add a defined volume of the test compound solution at a specific concentration into each well.

  • Incubation: Incubate the plates under conditions suitable for the growth of the microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Mechanisms of Action

The biological activities of pyrrolizidine alkaloids are intrinsically linked to their interaction with cellular signaling pathways.

Cytotoxicity and Apoptosis

The cytotoxicity of PAs is primarily initiated by their metabolic activation to pyrrolic derivatives, which are potent alkylating agents. These reactive metabolites can form adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Cytotoxicity_Pathway

Anti-inflammatory Signaling

The anti-inflammatory effects of some natural compounds, likely including certain PAs, are often mediated through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. In LPS-stimulated macrophages, activation of these pathways leads to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Anti_Inflammatory_Pathway

Conclusion

This compound and its analogues, Viridiflorine and Lindelofine, as members of the pyrrolizidine alkaloid family, are anticipated to exhibit a range of biological activities, including cytotoxicity, and potential anti-inflammatory and antimicrobial effects. While specific quantitative data for these individual compounds remains scarce, this guide provides a comparative framework based on the known properties of PAs and related natural products. The provided experimental protocols and signaling pathway diagrams offer a foundation for future research to elucidate the specific biological profiles of this compound and its analogues, which could inform the development of novel therapeutic agents. Further investigation is warranted to isolate these compounds in sufficient quantities for comprehensive biological evaluation and to explore their structure-activity relationships.

References

Trachelanthamine vs. Viridiflorine: A Comparative Analysis for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is critical for unlocking their therapeutic potential. This guide provides a comparative analysis of Trachelanthamine and Viridiflorine, two pyrrolizidine alkaloid stereoisomers. While direct comparative experimental data is limited in publicly available literature, this document synthesizes known information about their chemical nature, the general biological activities of their compound class, and provides detailed experimental protocols for their comparative evaluation.

Chemical Structure and Stereoisomerism

This compound and Viridiflorine are diastereomers, sharing the same molecular formula (C₁₅H₂₇NO₄) and molecular weight (285.38 g/mol ).[1][2] Their structural difference lies in the stereochemistry of the necic acid moiety, specifically at the C2 and C3 positions of the butanoic acid chain. This seemingly minor variation in the three-dimensional arrangement of atoms can lead to significant differences in their biological activity due to the specific interactions with enzymes and receptors.

Table 1: Chemical and Physical Properties

PropertyThis compoundViridiflorineReference
IUPAC Name [(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate[1][2]
Molecular Formula C₁₅H₂₇NO₄C₁₅H₂₇NO₄[1][2]
Molecular Weight 285.38 g/mol 285.38 g/mol [1][2]
InChIKey BWQSLRZZOVFVHJ-VYHDIPPYSA-NBWQSLRZZOVFVHJ-ABHRYQDASA-N[1][2]
SMILES CC(C)--INVALID-LINK--(C(=O)OC[C@H]1CCN2[C@H]1CCC2)OC--INVALID-LINK--C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O">C@@HO[1][2]

Biological Activity: A Class-Based Perspective

This compound and Viridiflorine belong to the pyrrolizidine alkaloids (PAs), a class of compounds known for a wide spectrum of biological activities. These activities are often attributed to their core pyrrolizidine structure. It is important to note that many PAs are recognized for their hepatotoxicity, which is a significant consideration in any therapeutic application.

Potential biological activities associated with pyrrolizidine alkaloids include:

  • Antimicrobial Activity: Various PAs have demonstrated inhibitory effects against a range of bacteria and fungi.

  • Anti-inflammatory Activity: Some alkaloids have been shown to possess anti-inflammatory properties.

  • Anticancer Activity: Certain PAs have been investigated for their cytotoxic effects on cancer cell lines.

Due to the lack of specific comparative data for this compound and Viridiflorine, the following sections provide detailed experimental protocols that can be employed to directly compare their efficacy in these key areas of biological activity.

Experimental Protocols for Comparative Analysis

To facilitate direct comparison, standardized experimental protocols are essential. The following are detailed methodologies for assessing cytotoxicity, antimicrobial, and anti-inflammatory activities.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture selected cancer cell line (e.g., HeLa, MCF-7) cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 prepare_compounds Prepare serial dilutions of this compound and Viridiflorine add_compounds Add compounds to respective wells prepare_compounds->add_compounds incubation2 Incubate for 24-72h add_compounds->incubation2 add_mtt Add MTT solution to each well incubation3 Incubate for 2-4h (formazan formation) add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate percentage of cell viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound and Viridiflorine using the MTT assay.

Protocol:

  • Cell Culture and Seeding:

    • Maintain the desired cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and Viridiflorine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][5][6][7][8]

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis prepare_compounds Prepare serial dilutions of this compound and Viridiflorine prepare_inoculum Prepare standardized bacterial/fungal inoculum prepare_compounds->prepare_inoculum dispense_broth Dispense broth into 96-well plate add_compounds Add compound dilutions to wells dispense_broth->add_compounds add_inoculum Inoculate wells with microorganism add_compounds->add_inoculum incubate_plate Incubate plate at appropriate temperature and duration visual_inspection Visually inspect for turbidity determine_mic Determine the MIC visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

  • Preparation of Compounds and Inoculum:

    • Prepare stock solutions of this compound and Viridiflorine.

    • Perform a two-fold serial dilution of each compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted compounds with the prepared microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.[9][10][11][12]

Experimental Workflow: Nitric Oxide Inhibition Assay

NO_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Data Analysis culture_macrophages Culture RAW 264.7 macrophages seed_macrophages Seed cells into 96-well plates culture_macrophages->seed_macrophages prepare_compounds Prepare dilutions of this compound and Viridiflorine pre_treat Pre-treat cells with compounds prepare_compounds->pre_treat stimulate_lps Stimulate with LPS pre_treat->stimulate_lps collect_supernatant Collect cell culture supernatant add_griess Add Griess reagent collect_supernatant->add_griess measure_absorbance Measure absorbance at 540 nm add_griess->measure_absorbance calculate_no Calculate nitrite concentration determine_inhibition Determine % NO inhibition calculate_no->determine_inhibition

Caption: Workflow for assessing the anti-inflammatory activity by measuring nitric oxide inhibition.

Protocol:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound and Viridiflorine for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-treated control.

Potential Signaling Pathway Modulation

While specific signaling pathways for this compound and Viridiflorine have not been elucidated, many alkaloids are known to interact with key cellular signaling cascades involved in inflammation and cell survival, such as the NF-κB and MAPK pathways. The stereochemistry of these compounds could lead to differential binding and modulation of protein kinases and transcription factors within these pathways.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway cluster_stimulus External Stimulus cluster_receptor Receptor cluster_pathway Signaling Cascade cluster_response Cellular Response cluster_inhibition Potential Inhibition by This compound/Viridiflorine LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB->ProInflammatory_Genes translocates to nucleus and activates transcription MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates MAPK->ProInflammatory_Genes activates transcription factors Inhibitor This compound or Viridiflorine Inhibitor->IKK Inhibitor->MAPKK

Caption: A hypothetical model of how this compound or Viridiflorine might inhibit inflammatory signaling pathways.

This diagram illustrates potential points of intervention for this compound and Viridiflorine within the NF-κB and MAPK signaling pathways, which are commonly activated by inflammatory stimuli like LPS. Differences in their stereochemistry could result in varying inhibitory potencies at key nodes such as IKK or MAPKK.

Conclusion

This compound and Viridiflorine present an interesting case of stereoisomerism where subtle structural differences may translate into significant variations in biological activity. While direct comparative data are currently scarce, the provided experimental protocols offer a clear roadmap for researchers to systematically evaluate and compare their cytotoxic, antimicrobial, and anti-inflammatory properties. Such studies are crucial for identifying the more potent and potentially less toxic isomer for future drug development endeavors. Further investigation into their effects on specific signaling pathways will be vital to elucidate their mechanisms of action and guide the design of novel therapeutic agents.

References

Interspecies Metabolic Variations of Trachelanthamine and Related Pyrrolizidine Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of Trachelanthamine and structurally related pyrrolizidine alkaloids (PAs) across various species. Understanding these interspecies variations is crucial for the accurate toxicological assessment and preclinical development of therapeutic agents derived from or containing these compounds. The data presented herein is compiled from in vitro studies utilizing liver microsomes, offering insights into the initial enzymatic processes that govern the bioactivation and detoxification of these alkaloids.

Quantitative Metabolic Data

The metabolic fate of pyrrolizidine alkaloids demonstrates significant variability among different species. This variation is primarily attributed to the differential expression and activity of metabolic enzymes, particularly cytochrome P450 monooxygenases (CYPs) and flavin-containing monooxygenases (FMOs). The following tables summarize key quantitative data from in vitro studies on the metabolism of several retronecine-type pyrrolizidine alkaloids, which share a common structural backbone with this compound.

Table 1: In Vitro Metabolic Stability of Pyrrolizidine Alkaloids in Human and Rat Liver Microsomes

This table illustrates the percentage of the parent pyrrolizidine alkaloid remaining after a 4.5-hour incubation with human and rat liver microsomes. A lower percentage indicates higher metabolic turnover.

Pyrrolizidine AlkaloidType% Remaining (Human Liver Microsomes)% Remaining (Rat Liver Microsomes)
LasiocarpineOpen-chain diester37.4 ± 10.8Data not available
EchimidineOpen-chain diesterData not availableData not available
SenkirkineCyclic diesterHigh degradationData not available
SenecionineCyclic diesterHigh degradationData not available
MonocrotalineCyclic diester87.3 ± 5.1Data not available

Data sourced from a study on the structure-dependent toxicokinetics of selected pyrrolizidine alkaloids[1].

Table 2: Enzyme Kinetics of Pyrrolizidine Alkaloid Metabolism in Liver Microsomes

This table presents the enzyme kinetic parameters for the metabolism of different pyrrolizidine alkaloids in liver microsomes from various species. These parameters provide insights into the efficiency of the metabolic pathways.

Pyrrolizidine AlkaloidSpeciesMetaboliteEnzyme Kinetic ParameterValue
SenecionineSheepDHP (toxic metabolite)kcat (turnover number)No significant difference
N-oxide (nontoxic metabolite)kcat (turnover number)Higher in sheep
CattleDHP (toxic metabolite)kcat (turnover number)No significant difference
N-oxide (nontoxic metabolite)kcat (turnover number)Lower in cattle
RetrorsineMousePyrrolic metabolitesVmax/Km5.5-fold higher than MCT
MonocrotalineMousePyrrolic metabolitesVmax/Km5.5-fold lower than RTS

DHP: 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine. Data for senecionine sourced from a comparative hepatic in vitro metabolism study in sheep and cattle[2]. Data for retrorsine and monocrotaline sourced from a comparative hepatotoxicity study[3].

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducible in vitro metabolism studies of pyrrolizidine alkaloids.

1. In Vitro Metabolism with Liver Microsomes

  • Objective: To determine the rate of metabolism and identify the metabolites of a pyrrolizidine alkaloid in different species.

  • Materials:

    • Pooled liver microsomes from various species (e.g., human, rat, mouse, sheep, cattle).

    • Pyrrolizidine alkaloid substrate (e.g., this compound, senecionine).

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

    • Quenching solution (e.g., acetonitrile or methanol).

    • Control incubations (without NADPH or without microsomes).

  • Procedure:

    • Prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL protein concentration), the pyrrolizidine alkaloid substrate at a specified concentration, and phosphate buffer.

    • Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixtures at 37°C with shaking for a defined time course (e.g., 0, 15, 30, 60, 120 minutes).

    • Terminate the reaction at each time point by adding a cold quenching solution.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the parent compound and metabolites using analytical techniques such as HPLC-MS/MS.

  • Data Analysis:

    • Calculate the rate of disappearance of the parent compound to determine metabolic stability (e.g., half-life, intrinsic clearance).

    • Identify and quantify the formation of metabolites over time.

2. Enzyme Kinetics Analysis

  • Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of specific metabolites.

  • Procedure:

    • Follow the general procedure for in vitro metabolism with liver microsomes.

    • Use a range of substrate concentrations that bracket the expected Km value.

    • Measure the initial rate of metabolite formation at each substrate concentration.

  • Data Analysis:

    • Plot the initial velocity of metabolite formation against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The Vmax/Km ratio provides a measure of the catalytic efficiency of the enzyme for that specific metabolic pathway[3].

3. Cytochrome P450 and Flavin-Containing Monooxygenase Contribution

  • Objective: To identify the specific enzyme families responsible for the metabolism of the pyrrolizidine alkaloid.

  • Procedure:

    • Conduct in vitro metabolism assays in the presence of specific chemical inhibitors for different CYP isozymes (e.g., ketoconazole for CYP3A) and FMOs (e.g., methimazole).

    • Alternatively, use immunoinhibition with antibodies specific to certain CYP isozymes.

  • Data Analysis:

    • Compare the rate of metabolism in the presence and absence of inhibitors. A significant reduction in metabolism indicates the involvement of the inhibited enzyme.

Visualizations

Metabolic Activation and Detoxification Pathway of Retronecine-Type Pyrrolizidine Alkaloids

PA_Metabolism cluster_phase1 Phase I Metabolism (Liver) cluster_enzymes Enzymes cluster_phase2 Phase II Conjugation PA Pyrrolizidine Alkaloid (e.g., this compound) Dehydro_PA Dehydropyrrolizidine Alkaloid (Pyrrolic Ester) (Toxic Metabolite) PA->Dehydro_PA Oxidation PA_N_Oxide PA N-Oxide (Detoxification) PA->PA_N_Oxide N-Oxidation Hydrolysis_Products Hydrolysis Products (Detoxification) PA->Hydrolysis_Products Hydrolysis GSH_Conjugate Glutathione Conjugate (Detoxification) Dehydro_PA->GSH_Conjugate Conjugation with GSH CYP450 Cytochrome P450s CYP450->PA catalyzes FMO FMOs FMO->PA catalyzes Carboxylesterases Carboxylesterases Carboxylesterases->PA catalyzes Workflow start Start: Prepare Incubation Mixtures (Microsomes, PA, Buffer) pre_incubation Pre-incubation at 37°C start->pre_incubation initiate_reaction Initiate Reaction with NADPH pre_incubation->initiate_reaction incubation Incubate at 37°C (Time Course Sampling) initiate_reaction->incubation quench Quench Reaction (e.g., Acetonitrile) incubation->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant (HPLC-MS/MS) centrifuge->analyze end End: Data Analysis (Metabolic Stability, Metabolite ID) analyze->end

References

A Comparative Guide to Trachelanthamine Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient extraction of Trachelanthamine, a pyrrolizidine alkaloid with potential therapeutic applications, from its natural sources, primarily plants of the Boraginaceae family (e.g., Trichodesma incanum, Heliotropium amplexicaule), is a critical first step in research and drug development. The choice of extraction method significantly impacts the yield, purity, and overall cost-effectiveness of the process. This guide provides an objective comparison of conventional and modern techniques for this compound extraction, supported by experimental principles and data from related studies on pyrrolizidine alkaloids.

Executive Summary

Modern extraction techniques, including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), generally offer significant advantages over conventional methods like maceration and Soxhlet extraction. These benefits include higher extraction yields, reduced processing times, and lower solvent consumption, contributing to more environmentally friendly and efficient processes. While specific comparative data for this compound is limited in publicly available literature, the principles and observed efficiencies for other pyrrolizidine alkaloids provide a strong basis for method selection and optimization.

Comparison of Extraction Methods

The following table summarizes the key performance indicators for various this compound extraction methods. The quantitative data presented is based on studies of pyrrolizidine alkaloid extraction from various plant sources and should be considered illustrative.

Method Principle Typical Yield Purity Extraction Time Solvent Consumption Advantages Disadvantages
Maceration Soaking plant material in a solvent at room temperature.Low to ModerateLow24 - 72 hoursHighSimple, low cost of setup.Time-consuming, low efficiency, large solvent volume.[1][2]
Soxhlet Extraction Continuous extraction with a cycling solvent.Moderate to HighModerate6 - 24 hoursHighHigher efficiency than maceration.Time-consuming, potential thermal degradation of analytes.[2]
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.HighModerate to High15 - 60 minutesModerateFast, efficient, suitable for thermolabile compounds.[3][4]Initial equipment cost.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant material, causing cell rupture.High to Very HighModerate to High5 - 30 minutesLow to ModerateVery fast, highly efficient, reduced solvent use.[3][5]Requires microwave-transparent solvents, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (typically CO2) as the extraction solvent.HighHigh30 - 120 minutesVery Low (CO2 is recycled)"Green" technology, high selectivity, solvent-free extract.[2]High initial equipment cost, may require co-solvents for polar compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of extraction processes. Below are generalized protocols for the key extraction methods discussed.

Maceration
  • Plant Material Preparation: Air-dry and grind the plant material (e.g., aerial parts of Trichodesma incanum) to a fine powder (e.g., 40-60 mesh).

  • Extraction: Place the powdered plant material in a sealed container with a suitable solvent (e.g., methanol or a mixture of methanol and acidified water) at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

  • Agitation: Agitate the mixture periodically at room temperature for 24 to 72 hours.

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Soxhlet Extraction
  • Plant Material Preparation: Prepare the plant material as described for maceration.

  • Apparatus Setup: Place the powdered plant material in a thimble and insert it into the main chamber of the Soxhlet extractor.

  • Extraction: Add the extraction solvent (e.g., methanol) to the distilling flask. Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip down onto the thimble containing the plant material. The extract will then be siphoned back into the flask. This cycle is repeated for 6 to 24 hours.

  • Concentration: After extraction, concentrate the solvent in the distilling flask using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE)
  • Plant Material Preparation: Prepare the plant material as described for maceration.

  • Extraction: Suspend the powdered plant material in a suitable solvent (e.g., 70% ethanol) in a flask at a solid-to-solvent ratio of 1:15 to 1:30 (w/v).

  • Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for 15 to 60 minutes at a controlled temperature.

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate as described previously.

Microwave-Assisted Extraction (MAE)
  • Plant Material Preparation: Prepare the plant material as described for maceration.

  • Extraction: Place the powdered plant material in a microwave-safe extraction vessel with a suitable solvent (e.g., methanol/water mixture) at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

  • Irradiation: Place the vessel in a microwave extractor and apply microwave irradiation at a set power (e.g., 300-800 W) for a short duration (e.g., 5-30 minutes) at a controlled temperature and pressure.

  • Filtration and Concentration: After cooling, filter the mixture and concentrate the filtrate.

Supercritical Fluid Extraction (SFE)
  • Plant Material Preparation: Prepare the plant material as described for maceration.

  • Apparatus Setup: Pack the powdered plant material into the extraction vessel of the SFE system.

  • Extraction: Pump heated and pressurized carbon dioxide (supercritical CO2) through the extraction vessel. A co-solvent (e.g., ethanol or methanol) may be added to the CO2 stream to enhance the extraction of more polar compounds like this compound.

  • Separation and Collection: The CO2 containing the extracted compounds is then depressurized in a separator, causing the CO2 to return to a gaseous state and the extract to precipitate. The CO2 can be recycled.

Visualizing the Workflow and Parameter Relationships

To better understand the extraction process and the interplay of various factors, the following diagrams are provided.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Plant_Material Plant Material (e.g., Trichodesma incanum) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction_Method Extraction Method (Maceration, Soxhlet, UAE, MAE, SFE) Grinding->Extraction_Method Filtration Filtration Extraction_Method->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Parameter_Relationships cluster_params Key Extraction Parameters cluster_outputs Desired Outcomes Solvent Solvent Type & Polarity Yield Extraction Yield Solvent->Yield Purity Purity of this compound Solvent->Purity Temperature Temperature Temperature->Yield Temperature->Purity Time Extraction Time Time->Yield Efficiency Overall Efficiency Time->Efficiency Pressure Pressure (for SFE) Pressure->Yield Power Power (for UAE/MAE) Power->Yield Yield->Efficiency Purity->Efficiency

References

Comparative Cytotoxicity of Trachelanthamine and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic effects of Trachelanthamine and its analogues, offering a valuable resource for researchers, scientists, and drug development professionals. By presenting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate an objective evaluation of these compounds as potential therapeutic agents.

Comparative Cytotoxicity Data

The cytotoxic activity of this compound and its analogues varies depending on their chemical structure, particularly the nature of the ester side chains. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these comparisons. The following table summarizes the available IC50 values for this compound and selected analogues against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compound Data Not Available--
7-Angelylretronecine Data Not Available--
9-Angelylretronecine Data Not Available--
Sarracine Data Not Available--
7-Acetylintermedine Data Not Available--

Note: Specific IC50 values for this compound and its direct analogues were not available in the public domain at the time of this publication. The table structure is provided as a template for researchers to populate as data becomes available.

Experimental Protocols

The evaluation of cytotoxicity is predominantly carried out using cell-based assays. The following are detailed methodologies for common assays used in the assessment of pyrrolizidine alkaloids and their analogues.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, its analogues) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Counting Kit-8 (CCK-8) Assay

The CCK-8 assay is another colorimetric assay that is used to determine cell viability. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give a yellow-colored formazan dye, soluble in the tissue culture medium. The amount of the formazan dye generated by dehydrogenases in cells is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate overnight.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired time period.

  • CCK-8 Addition: Add 10 µL of the CCK-8 solution to each well of the plate.

  • Incubation: Incubate the plate for 1-4 hours in the incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of many pyrrolizidine alkaloids are attributed to their ability to induce apoptosis, or programmed cell death. While the specific signaling cascade for this compound is not yet fully elucidated, the general mechanism for related compounds often involves the intrinsic (mitochondrial) pathway.

Below are diagrams illustrating a generic experimental workflow for assessing cytotoxicity and a potential signaling pathway for apoptosis induction.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Compound Preparation treatment Treatment with Compounds compound_prep->treatment seeding->treatment incubation Incubation treatment->incubation mtt_add MTT/CCK-8 Addition incubation->mtt_add solubilization Solubilization (for MTT) mtt_add->solubilization absorbance Absorbance Reading mtt_add->absorbance CCK-8 solubilization->absorbance data_analysis IC50 Calculation absorbance->data_analysis

Caption: General workflow for in vitro cytotoxicity assays.

apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Outcome compound This compound / Analogue bax_bak Bax/Bak Activation compound->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Putative intrinsic apoptosis signaling pathway.

Validating the Mechanism of Action of Trachelanthamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative mechanism of action of Trachelanthamine against established therapeutic agents. Due to the limited direct experimental data on this compound, its proposed mechanisms are inferred from the known biological activities of the broader class of pyrrolizidine alkaloids (PAs). This document aims to furnish researchers with a framework for the experimental validation of this compound's activities, presenting its hypothesized actions alongside those of the well-characterized anti-inflammatory drug, Ibuprofen, and the anticholinergic agent, Atropine. All quantitative data are summarized for clear comparison, and detailed experimental protocols are provided to facilitate further investigation.

Putative and Established Mechanisms of Action: A Comparative Overview

This compound is a pyrrolizidine alkaloid, a class of compounds known for a range of biological activities, including significant hepatotoxicity. The proposed mechanisms of action for this compound are therefore based on the general behavior of PAs. In contrast, Ibuprofen and Atropine have well-defined mechanisms that serve as benchmarks for comparison.

FeatureThis compound (Putative)Ibuprofen (Established)Atropine (Established)
Primary Mechanism Cytotoxicity via metabolic activation; potential anti-inflammatory and anticholinergic effects.Non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][2][3]Competitive antagonist of muscarinic acetylcholine receptors (M1-M5).[4][5][6]
Molecular Target(s) DNA, cellular proteins (following metabolic activation to reactive pyrroles); putative inhibition of nitric oxide synthase and antagonism of muscarinic acetylcholine receptors.[7][8][9][10]Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[1][2][11]Muscarinic acetylcholine receptors (M1, M2, M3, M4, M5).[6][12]
Signaling Pathway(s) Affected Induction of apoptosis; potential modulation of inflammatory pathways involving nitric oxide and cholinergic signaling.Inhibition of prostaglandin synthesis from arachidonic acid.[3][13][14]Blockade of acetylcholine-mediated signaling pathways in the parasympathetic nervous system.[4][5]
Key Biological Effect(s) Hepatotoxicity; potential anti-inflammatory and anticholinergic responses.Analgesic, anti-inflammatory, and antipyretic.[15][16]Increased heart rate, decreased secretions, relaxation of smooth muscle.[5][6]

Quantitative Comparison of Biological Activity

CompoundAssayTargetValue
IbuprofenIn vitro human whole-blood assayCOX-1IC50: 2.1 µmol/L[2]
In vitro human whole-blood assayCOX-2IC50: 1.6 µmol/L[2]
AtropineRadioligand binding assayMuscarinic M1 ReceptorKi: 1.27 ± 0.36 nM[12]
Radioligand binding assayMuscarinic M2 ReceptorKi: 3.24 ± 1.16 nM[12]
Radioligand binding assayMuscarinic M3 ReceptorKi: 2.21 ± 0.53 nM[12]
Radioligand binding assayMuscarinic M4 ReceptorKi: 0.77 ± 0.43 nM[12]
Radioligand binding assayMuscarinic M5 ReceptorKi: 2.84 ± 0.84 nM[12]

Signaling Pathway Diagrams

The following diagrams illustrate the putative and established signaling pathways for this compound, Ibuprofen, and Atropine.

Trachelanthamine_Putative_Pathway cluster_anti_inflammatory Putative Anti-inflammatory Action cluster_anticholinergic Putative Anticholinergic Action This compound This compound Metabolism Hepatic Metabolism (CYP450) This compound->Metabolism iNOS Inducible Nitric Oxide Synthase (iNOS) This compound->iNOS inhibition (?) mAChR Muscarinic Acetylcholine Receptors (mAChR) This compound->mAChR antagonism (?) ReactivePyrroles Reactive Pyrroles Metabolism->ReactivePyrroles DNA_Proteins DNA & Cellular Proteins ReactivePyrroles->DNA_Proteins covalent binding Adducts Adduct Formation DNA_Proteins->Adducts Cytotoxicity Cytotoxicity & Apoptosis Adducts->Cytotoxicity NO Nitric Oxide (NO) iNOS->NO produces Inflammation Inflammation NO->Inflammation mediates ACh_Signal Cholinergic Signaling mAChR->ACh_Signal Anticholinergic Anticholinergic Effects

Putative Mechanism of this compound

Ibuprofen_Pathway Ibuprofen Ibuprofen COX1 COX-1 Ibuprofen->COX1 inhibits COX2 COX-2 Ibuprofen->COX2 inhibits Prostaglandins Prostaglandins COX1->Prostaglandins produces GI_Protection GI Mucosal Protection COX1->GI_Protection maintains Platelet Platelet Aggregation COX1->Platelet promotes COX2->Prostaglandins produces ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX1 ArachidonicAcid->COX2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates

Mechanism of Action of Ibuprofen

Atropine_Pathway Atropine Atropine mAChR Muscarinic Acetylcholine Receptors (M1-M5) Atropine->mAChR antagonizes G_Protein G-protein Signaling mAChR->G_Protein Acetylcholine Acetylcholine Acetylcholine->mAChR activates CellularResponse Cellular Response G_Protein->CellularResponse

Mechanism of Action of Atropine

Experimental Protocols for Mechanism Validation

To validate the putative mechanisms of action of this compound, a series of in vitro assays are proposed. These protocols provide a starting point for researchers to investigate its cytotoxic, anti-inflammatory, and anticholinergic properties.

Cytotoxicity Assessment: MTT Assay

This assay determines the effect of this compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[17][18][19] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[20]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[20]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

Anti-inflammatory Activity: Nitric Oxide Production Assay

This assay evaluates the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Principle: The Griess reagent system is used to measure nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[21][22][23] In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.

Protocol:

  • Cell Seeding and Stimulation: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours. Include a negative control (cells with medium only), a vehicle control (cells with LPS and solvent), and a positive control for NO inhibition (e.g., L-NAME).

  • Griess Reaction: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.[23]

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.[23]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of this compound on NO production.

Anticholinergic Activity: Muscarinic Receptor Binding Assay

This assay will determine if this compound can bind to and potentially antagonize muscarinic acetylcholine receptors.

Principle: This is a competitive radioligand binding assay. It measures the ability of this compound to displace a known radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) from muscarinic receptors in a cell membrane preparation.[24][25][26]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a source rich in muscarinic receptors (e.g., CHO cells transfected with a specific human muscarinic receptor subtype or rat brain tissue).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-NMS at a concentration close to its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Add scintillation cocktail to the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the non-specific binding in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine). Subtract the non-specific binding from the total binding to get the specific binding. Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the Ki (inhibitory constant) of this compound.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated through direct experimental evidence, its classification as a pyrrolizidine alkaloid provides a strong foundation for targeted investigation. The comparative framework and detailed experimental protocols presented in this guide are intended to empower researchers to systematically validate the putative cytotoxic, anti-inflammatory, and anticholinergic properties of this compound. Such studies are crucial for understanding its potential therapeutic applications and associated toxicities, thereby contributing to the broader field of natural product drug discovery.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental findings concerning the biological activities of Trachelanthamine and other pyrrolizidine alkaloids (PAs). Due to the limited specific experimental data exclusively on this compound, this document broadens its scope to include related PAs to offer a foundational understanding of their potential therapeutic effects and the reproducibility of the experimental methods used to assess them. The information presented herein is intended to support further research and drug development efforts in this area.

Comparative Analysis of Biological Activities

Pyrrolizidine alkaloids have been investigated for a range of biological activities, with anti-inflammatory and antioxidant effects being the most prominent. The following tables summarize the quantitative data from various studies on PAs, providing a basis for comparing their potency and the experimental models used.

Table 1: Anti-inflammatory Activity of Pyrrolizidine Alkaloids
Compound/ExtractExperimental ModelAssayKey Findings (IC₅₀ or % Inhibition)Reference
Madhumidine A, Lindelofidine benzoic acid ester, Minalobine BRAW 264.7 MacrophagesNitric Oxide (NO) Production InhibitionNot specified in abstract[1]
Acetone extracts of Berkheya onopordifoliaNot specifiedNO Release Inhibition>50% inhibition[2]
AnacrotineRatsCarrageenan-induced edemaInhibition observed[3]
AnacrotineRats (normal and adrenalectomized)Hyaluronidase-induced edemaInhibition observed[3]
Table 2: Antioxidant Activity of Pyrrolizidine Alkaloids
Compound/ExtractAssayKey Findings (IC₅₀ or Activity)Reference
Acetone extract of Berkheya onopordifoliaDPPH Radical ScavengingIC₅₀ = 9.83 ± 0.31 µg/mL[2]
Heliotrine from Heliotropium speciesDPPH Radical ScavengingIC₅₀ = 151.40 µg/ml[4]
Heliotrine from Heliotropium speciesFerric Reducing Antioxidant Power (FRAP)Good reducing capacity (0.36–3.67 FRP)[4]
Extract from Lithospermum officinale cell cultureTotal Phenolic Content & Antioxidant CapacitySimilar to natural plant tissue extracts[5]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are outlined below. These protocols are based on standard practices reported in the cited literature for assessing anti-inflammatory and antioxidant activities.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10⁵ cells/well) and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., a specific pyrrolizidine alkaloid) for 1 hour.

  • Stimulation: Following treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for a further 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO production inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is then determined.

Antioxidant Activity Assay: DPPH Radical Scavenging
  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Reaction Mixture: The test compound at various concentrations is added to the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided. These have been generated using the DOT language and adhere to the specified formatting guidelines.

Signaling Pathway of Inflammation

Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB IKK->NFkB Activates NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces PA Pyrrolizidine Alkaloids PA->IKK Inhibits? PA->NFkB Inhibits?

Caption: LPS-induced inflammatory signaling pathway leading to nitric oxide production.

Experimental Workflow for In Vitro Anti-inflammatory Assay

Anti_inflammatory_Workflow start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed cells in 96-well plate culture->seed treat Treat with Pyrrolizidine Alkaloids seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate griess Perform Griess Assay on supernatant incubate->griess measure Measure Absorbance at 540 nm griess->measure analyze Calculate % Inhibition and IC₅₀ measure->analyze end End analyze->end

Caption: Workflow for assessing the anti-inflammatory effects of pyrrolizidine alkaloids.

Mechanism of DPPH Radical Scavenging by Antioxidants

DPPH_Scavenging DPPH_radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_radical->DPPH_H Donates H• Antioxidant Antioxidant-H (e.g., Pyrrolizidine Alkaloid) Antioxidant_radical Antioxidant• (Stable Radical) Antioxidant->Antioxidant_radical Becomes

Caption: The basic principle of the DPPH radical scavenging assay for antioxidant activity.

References

Safety Operating Guide

Navigating the Safe Disposal of Trachelanthamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Trachelanthamine, a pyrrolizidine alkaloid, is critical for ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not extensively documented, a comprehensive approach can be formulated by adhering to general principles of hazardous chemical waste management and drawing parallels with the disposal of other toxic compounds, such as chemotherapy agents. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care due to its potential toxicity. Pyrrolizidine alkaloids are known for their hepatotoxicity, and some have been investigated for antitumor properties, suggesting a profile that warrants cautious handling similar to cytotoxic agents.

Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: All handling of this compound, including weighing, dissolution, and aliquoting for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][2]

  • Protective Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.[1][2]

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.[1][2]

  • Lab Coat: A lab coat or gown should be worn to protect personal clothing and skin.

  • Respiratory Protection: If there is a risk of generating dusts and a fume hood is not available, respiratory protection is required.[1]

**Step-by-Step Disposal Protocol

The disposal of this compound waste should be approached by categorizing it into "bulk" and "trace" waste, a common practice for managing highly potent and hazardous chemicals like chemotherapy drugs.[3][4][5]

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams contaminated with this compound at the point of generation. Do not mix this compound waste with other chemical or general laboratory waste. If this compound waste is mixed with other hazardous waste, the entire mixture must be treated as this compound waste.[4][6]

Step 2: Waste Categorization and Containerization

  • Bulk this compound Waste: This category includes any amount of the pure compound, expired or unused solutions, and grossly contaminated items where the amount of contamination is greater than 3% by weight of the container's capacity.[4][5]

    • Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container with a screw-top lid. The container should be compatible with the waste material.

    • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of its toxic hazard.

  • Trace this compound Waste: This includes items with minimal residual contamination (less than 3% by weight), such as empty vials, pipette tips, contaminated gloves, gowns, and bench paper.[4][5]

    • Container: Place all trace chemotherapy waste in rigid, puncture-resistant plastic containers.[4] These containers should be specifically designated for "Trace Chemotherapy Waste" and marked for "Incineration Only."[3][4] Soft materials like gloves and gowns can be placed in a designated, tear-resistant yellow plastic bag, which is then placed inside the rigid container.[4][5]

    • Sharps: Any sharps contaminated with this compound (needles, scalpels) must be disposed of in a designated, puncture-proof sharps container that is also labeled for trace chemotherapy waste.[5]

Step 3: Arrange for Professional Disposal

This compound waste is considered hazardous and must be disposed of through a licensed hazardous waste management company.[2][7] Do not attempt to dispose of this waste down the drain or in the regular trash.[8]

  • Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance on waste pickup schedules, labeling requirements, and approved waste contractors.

  • Incineration is the recommended disposal method for this type of waste, as it ensures the complete destruction of the toxic compound. [3][6]

Data Presentation: this compound Waste Management Summary

Waste CategoryDescriptionContainer TypeDisposal Method
Bulk Waste Pure compound, unused solutions, grossly contaminated items (>3% by weight)Leak-proof, screw-top hazardous waste containerCollection by a licensed hazardous waste contractor for incineration.
Trace Waste Items with residual contamination (<3% by weight), e.g., empty vials, gloves, pipette tipsRigid, puncture-resistant container labeled "Trace Chemotherapy Waste" and "Incinerate Only"Collection by a licensed hazardous waste contractor for incineration.
Sharps Waste Needles, scalpels, etc., contaminated with this compoundPuncture-proof sharps container labeled for trace chemotherapy wasteCollection by a licensed hazardous waste contractor for incineration.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found in the search results, the recommended procedure is based on established best practices for hazardous chemical and chemotherapy waste management. The primary "protocol" is the administrative and logistical procedure of waste segregation, containerization, labeling, and transfer to a certified hazardous waste disposal facility.

Logical Workflow for this compound Disposal

Trachelanthamine_Disposal_Workflow cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_containerization Segregation & Containerization cluster_disposal Final Disposal Generate_Waste This compound Waste Generated Characterize_Waste Is waste > 3% by weight? Generate_Waste->Characterize_Waste Bulk_Waste Bulk Waste Characterize_Waste->Bulk_Waste Yes Trace_Waste Trace Waste Characterize_Waste->Trace_Waste No Bulk_Container Label & Store in Hazardous Waste Container Bulk_Waste->Bulk_Container Trace_Container Label & Store in 'Trace Chemo - Incinerate Only' Container Trace_Waste->Trace_Container Contact_EHS Contact Environmental Health & Safety (EHS) Bulk_Container->Contact_EHS Trace_Container->Contact_EHS Professional_Disposal Arrange for Pickup by Licensed Waste Contractor Contact_EHS->Professional_Disposal Incineration Incineration Professional_Disposal->Incineration

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Trachelanthamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Trachelanthamine, a potent alkaloid. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with the following primary risks:

  • Acute Toxicity: Fatal if swallowed or in contact with skin.

  • Corrosivity: Causes severe skin burns and eye damage.

  • Organ Toxicity: Causes damage to the central nervous system, liver, and thymus through single or repeated exposure.

Due to these significant hazards, a comprehensive personal protective equipment (PPE) ensemble is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategoryMinimum RequirementSpecifications
Hand Protection Double GlovingInner: Chemical-resistant gloves. Outer: Chemical-resistant gloves. Regularly inspect for tears or contamination and change immediately upon contact.
Body Protection Chemical-Resistant Coverall or GownA disposable, long-sleeved, and back-closing gown or a "bunny suit" coverall is required to offer head-to-toe protection.[1]
Eye and Face Protection Safety Goggles and Face ShieldTightly fitting safety goggles and a full-face shield must be worn to protect against splashes.[2]
Respiratory Protection NIOSH-Approved RespiratorA NIOSH-approved N95 or higher-level respirator is required, especially when handling powders or creating aerosols.[1] Surgical masks are not sufficient.
Foot Protection Chemical-Resistant Boots/Shoe CoversClosed-toe shoes with chemical-resistant boot or shoe covers are required.

Standard Operating Procedure for Handling this compound

This step-by-step protocol outlines the safe handling of this compound in a laboratory setting.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Handling Area gather_ppe Assemble All Required PPE prep_area->gather_ppe don_ppe Don PPE in Correct Order gather_ppe->don_ppe weigh_dissolve Weigh and Dissolve in Fume Hood don_ppe->weigh_dissolve conduct_experiment Conduct Experiment weigh_dissolve->conduct_experiment decontaminate_surfaces Decontaminate Work Surfaces conduct_experiment->decontaminate_surfaces dispose_liquid Dispose of Liquid Waste decontaminate_surfaces->dispose_liquid dispose_solid Dispose of Solid Waste dispose_liquid->dispose_solid doff_ppe Doff PPE in Correct Order dispose_solid->doff_ppe

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[3]

    • Assemble all necessary PPE as detailed in the table above.

    • Don PPE in the following order: shoe covers, inner gloves, gown/coverall, N95 respirator, safety goggles, face shield, and outer gloves.

  • Handling:

    • All manipulations of this compound, including weighing and dissolution, must be performed within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Use disposable, plastic-backed absorbent pads on the work surface to contain any potential spills.[4]

    • Conduct the experiment following the established protocol, ensuring all containers are clearly labeled.

  • Decontamination and Disposal:

    • Upon completion of the experiment, decontaminate all work surfaces with an appropriate cleaning agent.

    • All waste, including contaminated gloves, gowns, and labware, must be disposed of as hazardous waste in clearly labeled, sealed containers.[5][6]

    • For liquid waste, use designated, sealed hazardous waste containers. Do not dispose of this compound down the drain.[7]

    • Empty containers must be triple-rinsed with a suitable solvent, with the first rinse collected as hazardous waste, before being disposed of.[7]

    • Doff PPE in the reverse order of donning, ensuring that the outer gloves are removed first to prevent contamination of other items.

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is critical.

Emergency Response Workflow

cluster_exposure Exposure Event cluster_response Immediate Response cluster_spill Spill Response skin_contact Skin Contact remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing eye_contact Eye Contact rinse_eyes Rinse Eyes with Water eye_contact->rinse_eyes inhalation Inhalation move_fresh_air Move to Fresh Air inhalation->move_fresh_air ingestion Ingestion seek_medical Seek Immediate Medical Attention ingestion->seek_medical rinse_skin Rinse Skin with Water remove_clothing->rinse_skin rinse_skin->seek_medical rinse_eyes->seek_medical move_fresh_air->seek_medical evacuate_area Evacuate and Secure Area notify_supervisor Notify Supervisor/EHS evacuate_area->notify_supervisor spill_kit Use Spill Kit notify_supervisor->spill_kit cleanup Clean and Decontaminate spill_kit->cleanup spill_event Spill spill_event->evacuate_area

Caption: Emergency response procedures for this compound exposure or spill.

First-Aid Measures:

  • In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8]

  • If inhaled: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill Response:

  • Evacuate and Secure: Immediately evacuate the area and prevent others from entering.

  • Notify: Inform your supervisor and the institutional Environmental Health and Safety (EHS) department.

  • Cleanup (if trained): If the spill is small and you are trained to handle it, use a chemical spill kit with appropriate absorbent materials. Do not attempt to clean up a large spill or if you are not comfortable doing so.

  • Decontaminate: After the spill has been absorbed, decontaminate the area with a suitable cleaning agent. All cleanup materials must be disposed of as hazardous waste.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trachelanthamine
Reactant of Route 2
Trachelanthamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.